molecular formula C8H12N2O2 B1462215 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152579-63-9

1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1462215
CAS No.: 1152579-63-9
M. Wt: 168.19 g/mol
InChI Key: KTMMGHZULUOVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMMGHZULUOVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152579-63-9
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Z Guide to the Synthesis of 1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. Pyrazole scaffolds are integral to numerous commercial drugs and bioactive molecules.[1][2][3] This document outlines a logical and field-proven synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. It delves into the mechanistic underpinnings of the core reactions, provides a detailed, step-by-step experimental protocol, and specifies the necessary analytical characterization to validate the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

Substituted pyrazole-4-carboxylic acids are crucial building blocks in the synthesis of complex molecular architectures. Their utility stems from the pyrazole core's unique electronic properties and its ability to act as a stable scaffold for introducing diverse functionalities. The target molecule, this compound, features a specific substitution pattern—an N-methyl group, a C5-isopropyl group, and a C4-carboxylic acid—that necessitates a carefully planned synthetic approach to ensure high regioselectivity and yield.

The strategy detailed herein employs a classical and highly reliable method: the Knorr pyrazole synthesis.[4][5] This approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound (or a functional equivalent) to form the pyrazole ring.[4][6] Our pathway consists of two primary transformations:

  • Pyrazole Ring Formation: A regioselective cyclocondensation reaction between methylhydrazine and a bespoke β-ketoester, ethyl 2-formyl-3-methylbutanoate, to directly install the desired N-methyl and C5-isopropyl groups, yielding the intermediate ethyl ester.

  • Ester Hydrolysis: A straightforward saponification of the ethyl ester intermediate to furnish the final carboxylic acid product.

This route is selected for its high efficiency, use of readily available starting materials, and the robust nature of the chemical transformations involved.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The primary disconnection strategy focuses on the bonds formed during the pyrazole synthesis.

The carboxylic acid can be logically traced back to its corresponding ethyl ester (Intermediate I ), a common precursor that is often more amenable to purification via chromatography. The pyrazole ring of the ester is disconnected via the Knorr synthesis logic, breaking the two C-N bonds. This reveals two key synthons: methylhydrazine, which provides the N1-methyl group and adjacent nitrogen, and a 1,3-dicarbonyl equivalent, ethyl 2-formyl-3-methylbutanoate (Precursor B ), which provides the C3, C4, C5, and the isopropyl and carboxylate functionalities. Precursor B can be envisioned as arising from the formylation of a simpler ester, ethyl 3-methylbutanoate (Precursor A ).

G Target This compound Intermediate1 Intermediate I: Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate Target->Intermediate1  Hydrolysis (FGI) PrecursorB Precursor B: Ethyl 2-formyl-3-methylbutanoate Intermediate1->PrecursorB  Knorr Synthesis  (C-N Disconnection) Methylhydrazine Methylhydrazine Intermediate1->Methylhydrazine  Knorr Synthesis  (C-N Disconnection) PrecursorA Precursor A: Ethyl 3-methylbutanoate PrecursorB->PrecursorA  Formylation

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Workflow and Mechanism

The forward synthesis follows the path identified in the retrosynthetic analysis. The overall workflow is a two-step process starting from the key β-ketoester.

G Start Ethyl 2-formyl-3-methylbutanoate + Methylhydrazine Step1 Step 1: Knorr Cyclocondensation - Acid Catalyst (e.g., Acetic Acid) - Solvent (e.g., Ethanol) - Reflux Start->Step1 Intermediate Ethyl 1-methyl-5-isopropyl- 1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Saponification - Base (e.g., NaOH or KOH) - Solvent (e.g., EtOH/H₂O) - Heat Intermediate->Step2 Workup Acidic Workup (HCl) Step2->Workup Product 1-Methyl-5-(propan-2-yl)-1H- pyrazole-4-carboxylic Acid Workup->Product

Caption: Forward synthesis workflow diagram.

Mechanism of Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of heterocyclic chemistry. The mechanism proceeds through several distinct stages:[4][6]

  • Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Given the electronic nature of ethyl 2-formyl-3-methylbutanoate, the initial attack occurs preferentially at the more electrophilic aldehyde (formyl) carbon. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the second carbonyl group (the ester-activated ketone). This step forms a five-membered heterocyclic ring.

  • Dehydration/Aromatization: The resulting cyclic intermediate, a dihydroxypyrazoline derivative, readily eliminates a molecule of water. This dehydration step is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic pyrazole ring.

The use of an unsymmetrical hydrazine (methylhydrazine) and an unsymmetrical dicarbonyl creates the potential for regioisomers. However, the difference in reactivity between the aldehyde and the ketone in Precursor B strongly directs the reaction to form the desired 1,5-disubstituted pyrazole.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be taken. Methylhydrazine is toxic and should be handled with extreme care in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylate (Intermediate I)
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Ethyl 2-formyl-3-methylbutanoate158.1910.0 g63.21.0 equiv
Methylhydrazine46.073.2 g (3.6 mL)69.51.1 equiv
Glacial Acetic Acid60.05~1 mL-Catalyst
Ethanol (Absolute)46.07100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-methylbutanoate (10.0 g, 63.2 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the ester is fully dissolved. Add a few drops of glacial acetic acid (~1 mL) to catalyze the reaction.

  • Slowly, and with caution in a fume hood, add methylhydrazine (3.2 g, 69.5 mmol) dropwise to the stirred solution at room temperature. The addition may be mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting ester spot has been consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane, to afford the pure ethyl ester as a pale yellow oil.

Step 2: Synthesis of this compound (Target Molecule)
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Ethyl Ester Intermediate I196.258.0 g40.81.0 equiv
Sodium Hydroxide (NaOH)40.002.45 g61.21.5 equiv
Ethanol46.0780 mL-Solvent
Water18.0240 mL-Solvent
Hydrochloric Acid (Conc.)36.46As needed-For acidification

Procedure:

  • In a 250 mL round-bottom flask, dissolve the purified ethyl ester (8.0 g, 40.8 mmol) in ethanol (80 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (2.45 g, 61.2 mmol) in water (40 mL) and add it to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath to 0-5 °C.

  • Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white to off-white solid.

Product Characterization

To confirm the identity, purity, and structure of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the N-methyl group (singlet, ~3.7-3.9 ppm), the pyrazole ring proton (singlet, ~7.8-8.1 ppm), the isopropyl methine (septet, ~3.0-3.2 ppm), the isopropyl methyls (doublet, ~1.2-1.4 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the carbons of the pyrazole ring and alkyl substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the [M-H]⁻ ion, confirming the molecular weight of the product (C₈H₁₂N₂O₂ = 168.19 g/mol ).

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Safety and Handling

  • Methylhydrazine: This reagent is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive bases and acids. Handle with care and appropriate PPE to prevent chemical burns.

  • Organic Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths with proper ventilation, away from open flames or sparks.

Conclusion

The synthetic route described in this guide, centered on the Knorr pyrazole synthesis, provides a reliable and scalable method for producing this compound. The two-step process is characterized by high yields, regiochemical control, and straightforward purification procedures. The resulting product is a valuable intermediate for further elaboration in drug discovery and agrochemical development programs, offering a versatile scaffold for creating novel chemical entities.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from SID. [Link]

  • ResearchGate. (2009). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from ResearchGate. [Link]

  • Google Patents. (2010). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. (1989). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • MDPI. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from MDPI. [Link]

  • ResearchGate. (2013). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from ResearchGate. [Link]

  • IJC. (2007). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Retrieved from IJC. [Link]

  • SlideShare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from SlideShare. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from Wikipedia. [Link]

  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (1995). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from YouTube. [Link]

  • Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from Royal Society of Chemistry. [Link]

  • ChemSynthesis. (n.d.). methyl 2-formyl-3-methylbutanoate. Retrieved from ChemSynthesis. [Link]

  • NIH. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from NIH. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

Sources

1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and agrochemical research. Its substituted pyrazole core is a prevalent scaffold in numerous biologically active compounds. This guide provides an in-depth exploration of a robust and well-established synthetic pathway to this target molecule, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into critical process parameters that ensure high yield and purity.

The synthesis of substituted pyrazoles is a classic endeavor in heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations remaining a cornerstone methodology.[1][2] This approach, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offers a versatile and efficient route to a wide array of pyrazole derivatives.[1] For the synthesis of our target molecule, we will adapt this classical approach, focusing on the regioselective cyclization of a suitable β-ketoester with methylhydrazine, followed by saponification of the resulting ester.

Strategic Overview of the Synthesis

The synthesis of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid can be logically divided into two primary stages:

  • Formation of the Pyrazole Ring: This involves the construction of the core heterocyclic structure through the reaction of a carefully chosen β-dicarbonyl precursor with methylhydrazine. This step is critical for establishing the desired substitution pattern on the pyrazole ring.

  • Hydrolysis to the Carboxylic Acid: The initial product of the cyclization reaction is typically an ester, which is then hydrolyzed to the final carboxylic acid. This is a standard and generally high-yielding transformation.

This overall strategy is depicted in the workflow diagram below:

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Hydrolysis A β-Dicarbonyl Precursor (e.g., Ethyl 2-formyl-3-methylbutanoate) C Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate E 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid D->E Saponification

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate

The cornerstone of this synthesis is the Knorr-type condensation reaction between a β-ketoester and methylhydrazine.[1] The choice of the β-ketoester is paramount as it dictates the substitution pattern of the final pyrazole. To obtain the desired 5-isopropyl and 4-carboxy (as an ester) substitution, a suitable starting material is ethyl 2-formyl-3-methylbutanoate.

Reaction Mechanism and Regioselectivity

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the β-ketoester, followed by a series of condensation and cyclization steps. A critical consideration is the regioselectivity of the initial attack. Methylhydrazine is an unsymmetrical nucleophile, with the terminal NH₂ group being more nucleophilic and less sterically hindered than the N-methylated nitrogen.

The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can potentially lead to two regioisomers. In our case, the formyl group is significantly more reactive towards nucleophilic attack than the ester carbonyl. The initial attack by the more nucleophilic terminal nitrogen of methylhydrazine on the formyl group, followed by cyclization and dehydration, leads to the desired 1,5-disubstituted pyrazole.

The proposed mechanism is outlined below:

G Reactants Ethyl 2-formyl-3-methylbutanoate + Methylhydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Dehydration Intermediate3 Dihydro-pyrazole Intermediate2->Intermediate3 Tautomerization Product Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate Intermediate3->Product Aromatization

Caption: Simplified reaction mechanism for pyrazole formation.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of pyrazole esters.[3][4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-formyl-3-methylbutanoate158.20507.91 g
Methylhydrazine (40% aq. solution)46.07556.34 g
Ethanol46.07-100 mL
Acetic Acid (glacial)60.05catalytic~0.5 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-methylbutanoate (7.91 g, 50 mmol) and ethanol (100 mL).

  • Begin stirring the solution and add a catalytic amount of glacial acetic acid (~0.5 mL).

  • Slowly add the 40% aqueous solution of methylhydrazine (6.34 g, 55 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis to 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid

The final step in the synthesis is the saponification of the pyrazole ester to the corresponding carboxylic acid. This is a straightforward hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Reaction Mechanism

The saponification mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate196.25407.85 g
Sodium Hydroxide40.00803.20 g
Ethanol46.07-80 mL
Water18.02-40 mL
Hydrochloric Acid (concentrated)36.46-As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate (7.85 g, 40 mmol) in a mixture of ethanol (80 mL) and water (40 mL).

  • Add sodium hydroxide pellets (3.20 g, 80 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Slowly acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to yield 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

The synthesis of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid is a well-precedented process that relies on classical, robust organic reactions. The Knorr pyrazole synthesis provides an efficient means of constructing the core heterocyclic ring system, and the subsequent hydrolysis is a high-yielding transformation. Careful control of reaction conditions, particularly in the cyclization step, is crucial for maximizing the yield and purity of the desired product. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. Available at: [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Available at: [Link]

  • Ilhan, I. O., Saripinar, E., & Akcamur, Y. (2005). Synthesis of Some Pyrazole‐3‐carboxylic Acid‐Hydrazide and Pyrazolopyridazine Compounds. ChemInform, 36(27).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

Sources

Spectroscopic Data of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this molecule. Each section includes a theoretical explanation of the expected spectral features, leveraging data from analogous structures, alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and Overview

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A clear understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in research and development.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

A. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic rings causing deshielding and a downfield shift.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
COOH10.0 - 13.0Singlet (broad)1H
Pyrazole-H (on C3)7.5 - 8.0Singlet1H
N-CH₃3.8 - 4.2Singlet3H
CH (isopropyl)3.0 - 3.5Septet1H
CH₃ (isopropyl)1.2 - 1.5Doublet6H

Justification for Predictions:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet far downfield.

  • Pyrazole Ring Proton (H3): Aromatic protons generally resonate between 7 and 8.5 ppm. The specific position is influenced by the substituents on the ring.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is deshielded by the heterocyclic ring, leading to a chemical shift in the range of 3.8 to 4.2 ppm.

  • Isopropyl Protons (CH and CH₃): The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.

B. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Carbon AtomPredicted Chemical Shift (δ, ppm)
COOH165 - 175
C5 (pyrazole)145 - 155
C3 (pyrazole)135 - 145
C4 (pyrazole)110 - 120
N-CH₃35 - 45
CH (isopropyl)25 - 35
CH₃ (isopropyl)20 - 25

Justification for Predictions:

  • Carboxyl Carbon (COOH): This carbon is highly deshielded and is typically found in the 165-175 ppm region.

  • Pyrazole Ring Carbons (C3, C4, C5): Aromatic and heteroaromatic carbons resonate in the downfield region, generally between 100 and 160 ppm. The specific shifts are influenced by the nitrogen atoms and the substituents.

  • N-Methyl Carbon (N-CH₃): The carbon of the methyl group attached to the nitrogen will be found in the aliphatic region, typically between 35 and 45 ppm.

  • Isopropyl Carbons (CH and CH₃): These aliphatic carbons will appear in the upfield region of the spectrum.

C. Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) dissolve->solvent transfer Transfer to a clean, dry NMR tube solvent->transfer insert Insert sample into the NMR spectrometer transfer->insert shim Shim the magnetic field insert->shim acquire Acquire the spectrum using appropriate pulse sequences shim->acquire fourier Fourier transform the raw data acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to TMS) baseline->reference

Caption: General workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard such as tetramethylsilane (TMS).[1]

    • For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg of the sample.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.[2]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (very broad)Stretching
C-H (sp³ and aromatic)2850-3100Stretching
C=O (Carboxylic Acid)1680-1720Stretching
C=N, C=C (Pyrazole Ring)1500-1600Stretching
C-O (Carboxylic Acid)1210-1320Stretching

Justification for Predictions:

  • O-H Stretch: The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding, often appearing as a wide trough.[3]

  • C=O Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its position can be slightly lowered by conjugation with the pyrazole ring.[3]

  • C=N and C=C Stretches: The stretching vibrations of the pyrazole ring will appear in the fingerprint region.

  • C-O Stretch: This absorption is also found in the fingerprint region and is characteristic of the carboxylic acid group.

B. Experimental Protocol for FT-IR Data Acquisition

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean the ATR crystal place Place a small amount of solid sample on the crystal clean->place apply Apply pressure to ensure good contact place->apply background Collect a background spectrum apply->background sample_spec Collect the sample spectrum background->sample_spec process Process the spectrum (e.g., baseline correction) sample_spec->process

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.[4]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4]

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply baseline correction to the final spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

A. Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected m/z for the molecular ion can be calculated from the molecular formula (C₉H₁₄N₂O₂). The exact mass will be approximately 182.1055 g/mol .

  • Major Fragmentation Pathways: Electron ionization (EI) is a "hard" ionization technique that is expected to cause significant fragmentation.[5] Common fragmentation patterns for pyrazoles and carboxylic acids include:

    • Loss of a methyl group (-15) from the isopropyl group or the N-methyl group.

    • Loss of an isopropyl group (-43).

    • Loss of the carboxylic acid group (-45).

    • Cleavage of the pyrazole ring.

Fragment IonPredicted m/zIdentity
[M]⁺182Molecular Ion
[M - CH₃]⁺167Loss of a methyl group
[M - C₃H₇]⁺139Loss of the isopropyl group
[M - COOH]⁺137Loss of the carboxylic acid group
B. Experimental Protocol for Mass Spectrometry Data Acquisition

cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_analysis Mass Analysis and Detection load Load a small amount of sample onto a probe insert Insert the probe into the ion source load->insert vaporize Vaporize the sample insert->vaporize bombard Bombard the gaseous sample with high-energy electrons (typically 70 eV) vaporize->bombard accelerate Accelerate the resulting ions bombard->accelerate separate Separate ions based on their m/z ratio accelerate->separate detect Detect the ions separate->detect

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[6]

    • The sample is then vaporized by heating.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and fragment ions.

  • Mass Analysis:

    • The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

IV. Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, based on established principles of spectroscopy and data from analogous compounds. The included experimental protocols offer a standardized approach for the acquisition of this data in a laboratory setting. This comprehensive spectroscopic profile serves as a crucial reference for the unambiguous identification and characterization of this compound in various scientific and developmental applications.

V. References

  • ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

  • Sample preparation for FT-IR. (n.d.). [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Quantitative NMR Spectroscopy. (2017). [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

An In-Depth Technical Guide to 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. As a substituted pyrazole carboxylic acid, this molecule is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this class of compounds. This document aims to be a valuable resource by synthesizing available data on closely related analogues to infer the characteristics of this specific isomer, alongside established experimental protocols for its characterization and derivatization.

Molecular Structure and Physicochemical Properties

This compound belongs to the family of N-methylated pyrazole-4-carboxylic acids. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution pattern, with a methyl group at the N1 position, an isopropyl group at the C5 position, and a carboxylic acid at the C4 position, dictates its specific chemical and physical behavior.

While experimental data for this exact isomer is limited in publicly available literature, we can predict its properties based on known data for closely related compounds and computational models.

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueRemarks and References
IUPAC Name This compound-
Molecular Formula C8H12N2O2-
Molecular Weight 168.19 g/mol -
Melting Point Likely a solid at room temperature. The melting point of the isomeric 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is reported to be 423–427 K (150-154 °C).[1]The melting point will be influenced by crystal packing and intermolecular hydrogen bonding.
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for carboxylic acids.
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO.The carboxylic acid group enhances solubility in polar solvents.[2]
pKa Estimated to be in the range of 3-5.The pKa of carboxylic acids is influenced by the electronic effects of the substituents on the pyrazole ring.[3]
LogP Predicted to be between 1 and 2.The isopropyl group increases lipophilicity compared to smaller alkyl substituents.

Note: The values in Table 1 are estimations based on data for isomeric and related compounds and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]

A plausible synthetic pathway for the target molecule would start from a β-ketoester, which is then reacted with methylhydrazine.

Diagram 1: General Synthetic Pathway

G β-ketoester β-ketoester Intermediate Intermediate β-ketoester->Intermediate Methylhydrazine 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate Intermediate->1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate Cyclization Target Molecule Target Molecule 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate->Target Molecule Hydrolysis

Caption: A general synthetic route to 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Synthesis of Ethyl 2-(isobutyryl)acetate: A Claisen condensation between ethyl acetate and ethyl isobutyrate using a strong base like sodium ethoxide would yield the starting β-ketoester.

  • Cyclocondensation with Methylhydrazine: The resulting β-ketoester is then reacted with methylhydrazine in a suitable solvent such as ethanol. This reaction typically proceeds at reflux temperature.[5] The cyclization can lead to the formation of two regioisomers. The reaction conditions can be optimized to favor the desired 1,5-disubstituted pyrazole.

  • Hydrolysis of the Ester: The resulting ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[1]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic pyrazole ring.

Diagram 2: Reactivity Profile

G cluster_0 Carboxylic Acid Reactions cluster_1 Pyrazole Ring Reactions Target Molecule Target Molecule Ester Ester Target Molecule->Ester Esterification Amide Amide Target Molecule->Amide Amide Coupling Acyl Halide Acyl Halide Target Molecule->Acyl Halide Halogenation Halogenated Pyrazole Halogenated Pyrazole Target Molecule->Halogenated Pyrazole Electrophilic Halogenation Nitrated Pyrazole Nitrated Pyrazole Target Molecule->Nitrated Pyrazole Nitration

Caption: Key reactions of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety allows for a wide range of transformations, which are crucial for the synthesis of potential drug candidates.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.[6]

  • Amide Coupling: Amide derivatives are commonly synthesized for biological evaluation. This can be achieved by first converting the carboxylic acid to an acyl chloride or by using a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction with an amine.[7][8]

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The C3 position is the most likely site for electrophilic attack.

  • Halogenation: The pyrazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Potential Applications in Drug Development

Pyrazole carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[9][10] Their structural versatility allows for fine-tuning of their physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Table 2: Reported Biological Activities of Pyrazole Carboxylic Acid Derivatives

Biological ActivityDescriptionReferences
Anti-inflammatory Inhibition of inflammatory pathways.[10]
Anticancer Cytotoxic effects against various cancer cell lines.
Antimicrobial Activity against bacteria and fungi.
Antiviral Inhibition of viral replication.
Antidiabetic Hypoglycemic effects.

The title compound, this compound, serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications in these areas.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol for pKa Determination (Potentiometric Titration)
  • Sample Preparation: A known amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point).

Conclusion

References

  • G. A. El-Hiti, K. A. K.
  • A. A. Bekhit, T. Abdel-Aziem, A Review of Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Pharmaceuticals (Basel)2022, 15, 234.
  • S. A. F. Rostom, H. M. Ashour, A. A. El-Din, A. A. El-Sayed, Synthesis and in vitro antitumor and antimicrobial evaluation of some 1,3,4-trisubstituted pyrazole derivatives. Bioorg. Med. Chem.2009, 17, 3789-3798.
  • B. Cottineau, P. Toto, C. Marot, A. Pipaud, J. Chenault, Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorg. Med. Chem. Lett.2002, 12, 2105-2108.
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
  • C. Zhang, H. Li, D. Liu, M. Liu, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online2007, 63, o4209.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. [Link]

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem. [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. [Link]

  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - ResearchGate. [Link]

  • Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities - ResearchGate. [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. [Link]

  • Predicting Carboxylic Acid Solubility | PDF - Scribd. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • Recent applications of pyrazole and its substituted analogs. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]

  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google P
  • Buy 1-Methyl-1H-pyrazole-4-carboxylic acid | Boron Molecular. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid (CAS Number 1152579-63-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the current date, publicly accessible, in-depth experimental data specifically for 1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152579-63-9) is limited. This guide, therefore, is constructed with the expertise of a Senior Application Scientist to provide a comprehensive framework for researchers, scientists, and drug development professionals. By leveraging established knowledge of the pyrazole-4-carboxylic acid scaffold and related analogs, this document will detail predicted properties, potential synthesis routes, likely biological significance, and the necessary experimental protocols to fully characterize this novel compound.

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a vast array of biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring further enhances its potential for forming crucial interactions with biological targets. Pyrazole carboxylic acid derivatives are recognized for their significant and diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties.[3][4] This wide spectrum of activity underscores the importance of this scaffold in medicinal chemistry and drug discovery.[5]

The specific compound of interest, this compound, features a methyl group on one of the pyrazole nitrogens and an isopropyl group at the 5-position. These substitutions are expected to influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Physicochemical and Predicted Properties

Table 1: Predicted Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives

PropertyPredicted Value for 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid[6]Expected Characteristics for this compound
Molecular Formula C₈H₁₂N₂O₂C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol 168.19 g/mol
XLogP3 1.3Likely to be in a similar range, indicating moderate lipophilicity.
Hydrogen Bond Donor Count 11 (from the carboxylic acid proton)
Hydrogen Bond Acceptor Count 33 (from the two pyrazole nitrogens and the carbonyl oxygen)
Rotatable Bond Count 22
Topological Polar Surface Area 55.1 ŲExpected to be similar, suggesting reasonable cell permeability.
Acidity (pKa) Not availableThe carboxylic acid group will confer acidic properties to the molecule.[7]

Potential Synthesis Strategies

The synthesis of pyrazole-4-carboxylic acids can be achieved through several established synthetic routes. The choice of a particular method will depend on the availability of starting materials and the desired scale of the reaction. A common and versatile approach involves the cyclization of a β-keto ester derivative with a hydrazine.

A plausible synthetic pathway for this compound is outlined below.

Proposed Retrosynthetic Analysis and Forward Synthesis

G cluster_forward Forward Synthesis Target 1-Methyl-5-(isopropyl)-1H-pyrazole-4-carboxylic acid Ester Ethyl 1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylate Target->Ester Ester Hydrolysis Ketoester Ethyl 2-(dimethylaminomethylene)-4-methyl-3-oxopentanoate Ester->Ketoester Cyclization with Methylhydrazine Starting_Ketoester Ethyl 4-methyl-3-oxopentanoate (Ethyl isovaleroylacetate) Ketoester->Starting_Ketoester Condensation DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) Methylhydrazine Methylhydrazine Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start_Materials Starting Materials: - Ethyl isovaleroylacetate - DMFDMA - Methylhydrazine Step1 Step 1: Condensation Start_Materials->Step1 Intermediate1 Ethyl 2-(dimethylaminomethylene)-4-methyl-3-oxopentanoate Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Ethyl 1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Final_Product Final Product: 1-Methyl-5-(isopropyl)-1H-pyrazole-4-carboxylic acid Step3->Final_Product G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS for exact mass) Start->MS IR FTIR Spectroscopy Start->IR Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of novel therapeutics.[2] When functionalized with a carboxylic acid moiety, the resulting substituted pyrazole carboxylic acids exhibit an expanded repertoire of biological activities, engaging a wide array of molecular targets with remarkable specificity and potency. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of molecules, offering valuable insights for researchers, scientists, and drug development professionals. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][3]

I. Synthetic Strategies: Accessing the Pyrazole Carboxylic Acid Core

The biological evaluation of substituted pyrazole carboxylic acids is fundamentally reliant on robust and versatile synthetic methodologies. The primary route to the pyrazole nucleus involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] Variations of this core strategy allow for the introduction of diverse substituents on the pyrazole ring, which is crucial for modulating biological activity.

General Synthesis Workflow

The synthesis of a library of substituted pyrazole carboxylic acids for biological screening typically follows a structured workflow. This process is designed to be efficient and allow for the generation of a diverse set of analogs for comprehensive structure-activity relationship (SAR) studies.

Synthesis_Workflow Start Starting Materials (e.g., β-ketoesters, Hydrazines) Condensation Cyclocondensation Reaction Start->Condensation Solvent, Catalyst Hydrolysis Ester Hydrolysis Condensation->Hydrolysis Base/Acid Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: A generalized workflow for the synthesis and screening of substituted pyrazole carboxylic acids.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxylic Acid

This protocol outlines a representative synthesis of a 5-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid, a common scaffold in medicinal chemistry.[4]

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Cyclocondensation:

    • To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol, add phenylhydrazine hydrochloride (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Stir the mixture at 60°C for 2-3 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to 0°C and acidify with 2M hydrochloric acid to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the desired 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. A Spectrum of Biological Activities: From Microbes to Man

Substituted pyrazole carboxylic acids have demonstrated a remarkable breadth of biological activities, a testament to their ability to interact with a diverse range of biomolecules.[3][5]

Antimicrobial Activity

The pyrazole carboxylic acid scaffold is a recurring motif in the development of novel antibacterial and antifungal agents.[1][6] These compounds often exert their effects by disrupting essential cellular processes in microorganisms.

  • Mechanism of Action: While the exact mechanisms can vary depending on the specific substitution pattern, proposed modes of action include inhibition of microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication.

  • Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the pyrazole ring and the phenyl group significantly influence antimicrobial potency. For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The position of electronegative atoms like fluorine and oxygen, and the associated charges on these atoms, are crucial in determining the strength of antifungal activity.[6]

Compound ClassTarget OrganismsKey SAR FindingsReference
1H-pyrazole-3-carboxylic acid derivativesBacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaCompound with specific substitutions showed broad-spectrum activity.[1]
Pyrazole-3-carboxylic and -3,4-dicarboxylic acidsCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataSpecific derivatives demonstrated significant inhibitory effects on various Candida strains.[6]
Pyrazole analoguesE. coli, S. epidermidis, Aspergillus nigerCertain synthesized compounds showed high activity against gram-negative bacteria and fungi.[7]
Anticancer Activity

The development of targeted cancer therapies has unveiled the potential of substituted pyrazole carboxylic acids as potent and selective anticancer agents.[8] Their mechanisms of action often involve the inhibition of key enzymes that are dysregulated in cancer cells.

  • Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Substituted heteroaryl-pyrazole carboxylic acids have been developed as potent inhibitors of these CA isoforms.[9] These inhibitors function by binding to the enzyme's active site, often indirectly interfering with the catalytic zinc ion, and have demonstrated antiproliferative activity in hypoxic tumor cell lines.[9]

CA_Inhibition Tumor Hypoxic Tumor Microenvironment CA_XII Carbonic Anhydrase XII (CA XII) Overexpression Tumor->CA_XII pH_Regulation Extracellular Acidification & Intracellular Alkalinization CA_XII->pH_Regulation Proliferation Tumor Cell Proliferation & Survival pH_Regulation->Proliferation Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->CA_XII Binds to active site Inhibition Inhibition

Caption: Mechanism of anticancer activity via carbonic anhydrase XII inhibition by pyrazole carboxylic acids.

  • Other Anticancer Mechanisms: Beyond CA inhibition, substituted pyrazole carboxylic acids have shown promise in targeting other cancer-related pathways. Some derivatives have exhibited cytotoxic effects against various cancer cell lines, including leukemia, cervical, and breast cancer.[8]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, celecoxib, highlighting the potential of this class of compounds in treating inflammation.[2][7] Substituted pyrazole carboxylic acids have also been investigated for their anti-inflammatory properties, with some analogues demonstrating potent activity comparable to standard drugs like indomethacin and aspirin.[8]

  • Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.

  • SAR Insights: The anti-inflammatory activity is highly dependent on the substitution pattern. For example, the presence of a p-sulfonamidophenyl group at the 1-position of the pyrazole ring is a key feature of celecoxib's COX-2 selectivity.

Enzyme Inhibition

The versatility of the substituted pyrazole carboxylic acid scaffold extends to the inhibition of a wide range of other enzymes with therapeutic relevance.

  • Dengue Virus Protease Inhibition: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[10] These compounds have demonstrated antiviral activity against DENV-2 with promising pharmacokinetic properties.[10]

III. Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of substituted pyrazole carboxylic acids is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding the SAR is paramount for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity
  • The Pyrazole Core: The pyrazole ring itself serves as a critical scaffold, providing a rigid framework for the optimal orientation of substituents to interact with the target protein.[2] It can act as a bioisostere for other aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[2]

  • The Carboxylic Acid Group: This functional group is often crucial for biological activity, acting as a key interaction point with the target protein, for instance, by forming salt bridges or hydrogen bonds with basic amino acid residues in the active site.

  • Substituents on the Pyrazole Ring and Phenyl Groups: The type, position, and stereochemistry of substituents dramatically influence potency and selectivity. As discussed, electron-withdrawing or -donating groups, halogens, and bulky alkyl or aryl groups can all modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target.

Bioisosteric Replacement in Drug Design

The pyrazole ring is frequently employed as a bioisostere for other aromatic rings, such as benzene or imidazole, in drug design.[2] This strategy can lead to compounds with improved pharmacological profiles, including enhanced potency, better selectivity, and more favorable pharmacokinetic properties.

IV. Conclusion and Future Directions

Substituted pyrazole carboxylic acids represent a highly versatile and privileged scaffold in drug discovery, with a proven track record of yielding compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their properties through substituent modification make them an attractive starting point for the development of novel therapeutics.

Future research in this area will likely focus on:

  • Exploring new biological targets: The inherent versatility of the scaffold suggests that many more biological targets for substituted pyrazole carboxylic acids remain to be discovered.

  • Rational drug design: The use of computational modeling and structural biology will continue to drive the rational design of more potent and selective inhibitors.

  • Development of novel synthetic methodologies: The discovery of new and efficient synthetic routes will facilitate the creation of more diverse and complex pyrazole libraries for biological screening.

The continued exploration of the chemical space around the substituted pyrazole carboxylic acid core holds immense promise for the discovery of the next generation of drugs to address unmet medical needs.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. [Link]

  • Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

  • Al-Said, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 455-462. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 889-913. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. [Link]

  • Göktaş, O., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Archiv der Pharmazie, 345(11), 884-895. [Link]

  • Nitsche, C., et al. (2017). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 8(8), 843-848. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]

Sources

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] The number of approved drugs containing a pyrazole nucleus has seen a significant surge in the last decade, with applications spanning oncology, inflammation, infectious diseases, and cardiovascular disorders.[4][5]

This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole derivatives, delving into their mechanisms of action, the rationale behind their development, and the experimental methodologies crucial for their evaluation.

The Versatility of the Pyrazole Core: A Structural Perspective

The therapeutic versatility of pyrazole derivatives stems from several key physicochemical characteristics:

  • Aromaticity and Stability: The aromatic nature of the pyrazole ring contributes to its metabolic stability, a desirable trait for drug candidates.

  • Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[4]

  • Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as benzene or imidazole, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[4]

  • Tunable Substitutions: The pyrazole ring can be readily functionalized at multiple positions, enabling the precise orientation of substituents to optimize target binding and selectivity.[2]

These inherent properties have allowed medicinal chemists to design pyrazole-containing molecules that can potently and selectively modulate the activity of a wide range of proteins implicated in human disease.

Key Therapeutic Target Classes for Pyrazole Derivatives

The remarkable adaptability of the pyrazole scaffold has led to the development of inhibitors for a multitude of target classes. This section will explore some of the most significant and well-established areas of therapeutic intervention.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases play a pivotal role in regulating virtually all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they have emerged as one of the most important classes of drug targets. Pyrazole derivatives have proven to be exceptionally effective as kinase inhibitors, with numerous compounds in clinical use and development.[6]

Key Kinase Targets for Pyrazole Derivatives:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[4] Pyrazole-based JAK inhibitors have revolutionized the treatment of myelofibrosis and rheumatoid arthritis.[5]

    • Ruxolitinib: The first FDA-approved JAK inhibitor, ruxolitinib, is a potent inhibitor of JAK1 and JAK2.[4] It is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease.[5]

    • Baricitinib: This pyrazole derivative is a selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[3][5]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

    • Pirtobrutinib: Approved in 2023, this tetra-substituted pyrazole is a non-covalent BTK inhibitor used to treat mantle cell lymphoma.[5]

  • Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, VEGFR, and RET, are frequently mutated or overexpressed in cancer.

    • Crizotinib: A multi-targeted RTK inhibitor containing a pyrazole ring, crizotinib is used to treat non-small cell lung cancer (NSCLC) with specific genetic alterations.[5]

    • Pralsetinib: This potent and selective inhibitor of RET receptor tyrosine kinase is approved for the treatment of NSCLC and thyroid cancer.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a promising strategy for cancer therapy.[7] Several pyrazole-containing CDK inhibitors are in clinical development.[7]

Mechanism of Action of Pyrazole-Based Kinase Inhibitors:

Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The pyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives like Ruxolitinib.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major therapeutic strategy for managing these conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Celecoxib: The archetypal COX-2 selective inhibitor, celecoxib, features a diaryl-substituted pyrazole core. It is widely used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[8]

Mechanism of Action of Pyrazole-Based COX-2 Inhibitors:

The structural features of pyrazole derivatives like celecoxib allow them to selectively bind to the larger and more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1. This selectivity is crucial for their improved gastrointestinal safety profile.

Other Promising Therapeutic Targets

The therapeutic potential of pyrazole derivatives extends beyond kinases and COX enzymes. Researchers are actively exploring their utility in targeting a variety of other proteins implicated in disease.

  • Androgen Receptor (AR): The AR is a critical driver of prostate cancer growth. Pyrazole-containing compounds have been developed as potent AR antagonists.[4]

    • Darolutamide: This pyrazole derivative is a non-steroidal AR antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer.[4]

  • Plasma Kallikrein: This serine protease is involved in the inflammatory cascade of hereditary angioedema.

    • Berotralstat: A trifluoromethyl-substituted pyrazole derivative that is a potent and selective inhibitor of plasma kallikrein.[5]

  • Microbial Targets: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents, although the specific molecular targets are still under investigation in many cases.[1][9]

Quantitative Data on Pyrazole Derivatives

CompoundTarget(s)Indication(s)Potency (IC50/GI50)
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia VeraIC50: ~3 nM for JAK1/JAK2
BaricitinibJAK1, JAK2Rheumatoid Arthritis, Alopecia AreataIC50: ~5.9 nM (JAK1), ~5.7 nM (JAK2)
PirtobrutinibBTKMantle Cell LymphomaIC50: <10 nM
CrizotinibALK, ROS1, METNon-Small Cell Lung CancerIC50: ~24 nM (ALK)
CelecoxibCOX-2Arthritis, PainIC50: ~40 nM (COX-2)
DarolutamideAndrogen ReceptorProstate CancerIC50: ~25 nM

Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Target Validation and Compound Screening

The identification and validation of therapeutic targets, along with the screening of compound libraries, are critical steps in the drug discovery process.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTS High-Throughput Screening (e.g., TR-FRET, FP) IC50 IC50 Determination HTS->IC50 Hit Identification Mechanism Mechanism of Action Studies (e.g., ATP competition) IC50->Mechanism Proliferation Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Mechanism->Proliferation Lead Optimization Target_Engagement Target Engagement Assays (e.g., Western Blot for p-substrate) Proliferation->Target_Engagement Selectivity Kinome-wide Selectivity Profiling Target_Engagement->Selectivity Xenograft Xenograft Tumor Models Selectivity->Xenograft PD Pharmacodynamic Studies Xenograft->PD

Caption: A typical workflow for the screening and validation of pyrazole-based kinase inhibitors.

Step-by-Step Methodology: In Vitro Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E enzyme

    • Fluorescently labeled peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrazole derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., Roscovitine)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Assay Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include wells for a positive control and a no-inhibitor (DMSO) control.

    • Add the CDK2/cyclin E enzyme to all wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Future Directions and Emerging Targets

The exploration of pyrazole derivatives in drug discovery is an ongoing and dynamic field. Future research will likely focus on:

  • Novel Kinase Targets: As our understanding of disease biology grows, new kinase targets will be identified, providing fresh opportunities for the development of pyrazole-based inhibitors.

  • Targeting Protein-Protein Interactions: The pyrazole scaffold may also be amenable to the design of molecules that disrupt key protein-protein interactions, a challenging but potentially rewarding area of drug discovery.

  • Epigenetic Targets: There is growing interest in targeting epigenetic modifiers, such as histone deacetylases (HDACs) and methyltransferases, and pyrazole derivatives may prove to be effective modulators of these enzymes.

  • Neurodegenerative Diseases: The anti-inflammatory and other neuroprotective properties of some pyrazole derivatives suggest their potential utility in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8]

Conclusion

The pyrazole ring has firmly established itself as a privileged scaffold in medicinal chemistry, giving rise to a remarkable number of successful therapeutic agents. Its inherent structural and electronic properties, combined with its synthetic tractability, have enabled the development of potent and selective modulators of a wide range of biological targets. From the inhibition of kinases in cancer to the modulation of inflammatory pathways, pyrazole derivatives continue to make a significant impact on human health. As our understanding of disease mechanisms deepens, the versatile pyrazole core will undoubtedly remain a valuable tool in the hands of medicinal chemists, paving the way for the discovery of the next generation of innovative medicines.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not provided)
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021-05-09). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. (2025-11-26). [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

Sources

Harnessing the 5-Alkyl-Pyrazole-4-Carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationship (SAR) of 5-alkyl-pyrazole-4-carboxylic acids. This versatile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide will delve into the synthesis, biological evaluation, and SAR of this compound class, with a particular focus on their application as inhibitors of lactate dehydrogenase (LDH) and fatty acid amide hydrolase (FAAH), two enzymes of significant therapeutic interest.

The Pyrazole-4-Carboxylic Acid Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the design of a multitude of biologically active compounds.[1][2] Its aromatic nature, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for diverse and specific interactions with biological targets. The 4-carboxylic acid moiety is a key feature, often serving as a critical anchoring point within the active site of an enzyme, forming ionic interactions or hydrogen bonds with key amino acid residues.[3] The strategic placement of an alkyl group at the 5-position of this scaffold provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Synthesis of 5-Alkyl-Pyrazole-4-Carboxylic Acids: A Step-by-Step Approach

The synthesis of 5-alkyl-pyrazole-4-carboxylic acids is typically achieved through a multi-step process, with the Knorr pyrazole synthesis being a foundational reaction.[4][5] This method involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole core. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: pyrazole ring formation followed by ester hydrolysis.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Ester Hydrolysis start β-Ketoester + Hydrazine Derivative condensation Condensation Reaction (Knorr Pyrazole Synthesis) start->condensation ester 5-Alkyl-Pyrazole-4-Carboxylate Ester condensation->ester hydrolysis Alkaline or Acidic Hydrolysis ester->hydrolysis acid 5-Alkyl-Pyrazole-4-Carboxylic Acid hydrolysis->acid G cluster_0 Assay Preparation cluster_1 Reaction Initiation & Detection cluster_2 Data Analysis plate Prepare 384-well plate enzyme Add LDH enzyme solution plate->enzyme inhibitor Add test compounds (5-alkyl-pyrazole-4-carboxylic acids) enzyme->inhibitor substrate Add substrate mix (Pyruvate + NADH) inhibitor->substrate incubation Incubate at 37°C substrate->incubation readout Measure decrease in NADH fluorescence (Ex/Em: 340/460 nm) incubation->readout data Plot % inhibition vs. compound concentration readout->data ic50 Calculate IC50 value data->ic50

Sources

In Silico Screening of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. This technical guide provides an in-depth, field-proven workflow for the in silico screening of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid, a representative pyrazole derivative. We will navigate the critical steps of target identification, structure-based virtual screening, pharmacophore modeling, and ADMET prediction. This guide is designed for researchers, scientists, and drug development professionals, offering not just a sequence of operations, but the scientific rationale behind each decision to ensure a robust and self-validating screening cascade. Our chosen therapeutic target for this guide is Janus kinase 2 (JAK2), a well-validated target for myeloproliferative neoplasms and inflammatory diseases, for which several pyrazole-containing inhibitors have shown significant clinical efficacy.

Introduction: The Pyrazole Scaffold and the Rationale for Targeting JAK2

The 1H-pyrazole-4-carboxylic acid moiety and its derivatives are of significant interest in drug discovery due to their versatile biological activities, which include anticancer, anti-inflammatory, and antifungal properties. The structural rigidity and synthetic tractability of the pyrazole ring make it an ideal scaffold for designing targeted therapies.[1] 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid serves as our lead structure for this guide, embodying the key chemical features of this promising compound class.

Our choice of Janus kinase 2 (JAK2) as the therapeutic target is underpinned by the established success of pyrazole-based inhibitors in modulating its activity.[2] Dysregulation of the JAK-STAT signaling pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.[3] Several FDA-approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole core, validating its importance in interacting with the ATP-binding site of the kinase.[4][5] This guide will, therefore, focus on identifying novel putative JAK2 inhibitors based on the 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid scaffold.

The In Silico Screening Workflow: A Self-Validating Cascade

A robust in silico screening campaign is not a linear process but rather a funneling cascade designed to enrich a large, diverse chemical space for a small number of high-probability hit compounds. Each stage serves as a filter, and critically, includes validation steps to ensure the reliability of the generated data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Refinement & Filtering cluster_3 Phase 4: Hit Selection Target_Selection Target Selection & Validation (JAK2 - PDB: 4C61) Ligand_Preparation Ligand & Decoy Set Preparation (Test Compound, Positive Control, ZINC Library, DUD-E Decoys) Target_Selection->Ligand_Preparation Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Molecular_Docking Docking_Validation Docking Protocol Validation (Re-docking, Decoy Screening) Molecular_Docking->Docking_Validation Pharmacophore_Screening Pharmacophore Modeling & Screening (Pharmit) Docking_Validation->Pharmacophore_Screening ADMET_Prediction ADMET Prediction (swissADME) Pharmacophore_Screening->ADMET_Prediction Hit_Prioritization Hit Prioritization & Visual Inspection ADMET_Prediction->Hit_Prioritization

Caption: The In Silico Screening Cascade for 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

Phase 1: Meticulous Preparation for a Robust Screen

The success of any virtual screening campaign is critically dependent on the quality of the input data. This preparatory phase ensures that our target, ligands, and validation sets are correctly formatted and scientifically sound.

Target Selection and Preparation

Causality behind Experimental Choice: We have selected the crystal structure of JAK2 in complex with a pyrazole-containing inhibitor (PDB ID: 4C61) as our target protein.[6] This choice is deliberate; using a co-crystal structure provides a biologically relevant conformation of the binding pocket. The presence of a similar inhibitor helps in defining the binding site and serves as a reference for interaction patterns.

Experimental Protocol: Preparing the JAK2 Receptor (PDB: 4C61)

  • Obtain the PDB File: Download the structure of 4C61 from the RCSB Protein Data Bank.

  • Protein Cleaning:

    • Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.

    • Remove all water molecules and any non-essential co-factors or ions. The co-crystallized inhibitor should be extracted and saved as a separate file for later use in defining the binding site and for re-docking validation.

  • Protonation and Charge Assignment:

    • Use a protein preparation wizard, such as that in AutoDockTools (ADT) or Schrödinger's Protein Preparation Wizard, to add polar hydrogens and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Assign partial charges using a force field like Gasteiger.

  • Generate PDBQT File: Convert the prepared protein structure into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom types.

Ligand and Decoy Set Preparation

Self-Validating System: A robust virtual screen requires a carefully curated set of molecules: the test compound, a known active compound (positive control), a large library of diverse compounds, and a set of decoy molecules for validation.

Experimental Protocol: Ligand and Decoy Set Preparation

  • Test Compound:

    • Draw the 2D structure of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the structure in a suitable format (e.g., MOL2 or SDF).

  • Positive Control:

    • Obtain the structure of a known pyrazole-containing JAK2 inhibitor, such as Ruxolitinib . This can be sourced from a drug bank or by extracting it from a relevant PDB file.

    • Prepare the structure in the same manner as the test compound.

  • Screening Library:

    • Download a diverse subset of commercially available compounds from the ZINC database.[7][8] For a preliminary screen, a library of 10,000-50,000 compounds is a manageable starting point. Ensure the library is filtered for drug-like properties (e.g., using the "drug-like" subset from ZINC).

  • Decoy Set Generation:

    • To validate the docking protocol's ability to distinguish between active and inactive compounds, generate a decoy set using the Directory of Useful Decoys, Enhanced (DUD-E) server.[9][10] Provide the SMILES string of the positive control (Ruxolitinib) to generate decoys with similar physicochemical properties but different topology. A ratio of at least 50 decoys per active compound is recommended.

  • Ligand PDBQT Preparation:

    • Convert all prepared ligands (test compound, positive control, screening library, and decoys) into the PDBQT format using AutoDockTools. This step assigns Gasteiger charges and defines rotatable bonds.

Phase 2: Structure-Based Virtual Screening with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[11]

Molecular Docking Protocol

Expertise & Experience: We will use AutoDock Vina for its balance of speed and accuracy. The docking will be centered on the binding site defined by the co-crystallized inhibitor from PDB ID 4C61.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Load the prepared JAK2 receptor (PDBQT format) into AutoDockTools.

    • Define the grid box, which specifies the search space for the docking. Center the grid box on the co-crystallized inhibitor's coordinates. Ensure the box dimensions are large enough to accommodate the ligands and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • This process should be scripted to run iteratively for all compounds in the screening library, the test compound, the positive control, and the decoy set.

Docking Protocol Validation

Trustworthiness: Before screening the entire library, the docking protocol must be validated to ensure it can reliably reproduce known binding modes and distinguish true binders from decoys.

Validation Protocol:

  • Re-docking:

    • Dock the extracted co-crystallized inhibitor back into the JAK2 binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[12]

  • Positive Control and Decoy Screening:

    • Dock the positive control (Ruxolitinib) and the generated decoy set.

    • Analyze the distribution of docking scores. The positive control should have a significantly better (more negative) binding energy than the majority of the decoy compounds.

    • Calculate the Enrichment Factor (EF) and plot a Receiver Operating Characteristic (ROC) curve to quantify the ability of the docking protocol to prioritize active compounds over decoys. A high EF at the top percentile of the ranked list and an Area Under the Curve (AUC) for the ROC plot greater than 0.7 indicate a predictive model.

Phase 3: Hit Refinement and Multi-parametric Filtering

The top-scoring compounds from the initial docking screen are considered "crude hits." These must be further refined using orthogonal filtering methods to reduce the rate of false positives.

Pharmacophore Modeling and Screening

Expertise & Experience: A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific target. By creating a pharmacophore model based on the interactions of the co-crystallized inhibitor in 4C61, we can filter our docking hits for compounds that share these key interaction features.

G cluster_0 Pharmacophore Generation cluster_1 Pharmacophore-Based Screening PDB_4C61 JAK2-Inhibitor Complex (PDB: 4C61) Pharmit Pharmit Web Server PDB_4C61->Pharmit Pharmacophore_Model Generated Pharmacophore Model (H-bond donors/acceptors, hydrophobic regions) Pharmit->Pharmacophore_Model Screening Screening with Pharmacophore Model Pharmacophore_Model->Screening Docking_Hits Top-Ranked Docking Hits Docking_Hits->Screening Filtered_Hits Filtered Hits with Key Interactions Screening->Filtered_Hits

Caption: Workflow for Pharmacophore Modeling and Screening.

Experimental Protocol: Pharmacophore Generation and Screening with Pharmit

  • Pharmacophore Generation:

    • Navigate to the Pharmit web server.[13][14]

    • Input the PDB ID 4C61 and select the co-crystallized inhibitor. Pharmit will automatically generate a pharmacophore model based on the interactions between the inhibitor and the JAK2 binding site.

    • Refine the pharmacophore by selecting the most critical features, such as hydrogen bonds to the hinge region of the kinase and key hydrophobic interactions.

  • Pharmacophore-Based Screening:

    • Use the generated pharmacophore model to screen the top-ranked hits from the molecular docking step.

    • Only retain the compounds that match a significant number of the pharmacophore features (e.g., at least 3 out of 4 key features).

ADMET Prediction

Trustworthiness: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.[15][16]

Experimental Protocol: ADMET Prediction with swissADME

  • Input Structures: Submit the SMILES strings of the filtered hits from the pharmacophore screening to the swissADME web server.[17]

  • Analysis of Key Parameters: Evaluate the predicted ADMET properties, paying close attention to the following for kinase inhibitors:

    • Lipinski's Rule of Five: A set of guidelines to assess drug-likeness and oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicted to be "High" is desirable.

    • Blood-Brain Barrier (BBB) Permeation: For most non-CNS targets, "No" is preferred to avoid off-target effects in the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions. Compounds predicted to be non-inhibitors are favored.

    • Synthetic Accessibility: A score below 5 indicates that the molecule is relatively easy to synthesize.

Phase 4: Hit Prioritization and Data Synthesis

The final step involves synthesizing all the generated data to select a small number of high-quality hits for experimental validation.

Data Summary and Hit Selection

Data Presentation: Consolidate the data from each stage of the screening cascade into a clear, structured table for easy comparison.

Compound IDDocking Score (kcal/mol)Pharmacophore Fit (out of 4)GI AbsorptionBBB PermeantCYP Inhibition (any)Lipinski ViolationsSynthetic Accessibility
Ruxolitinib -10.54HighNoNo03.5
Test Compound -8.23HighNoYes02.1
ZINC12345 -9.84HighNoNo04.2
ZINC67890 -9.53HighNoNo03.8
........................

Hit Prioritization:

  • Rank Compounds: Rank the compounds based on a consensus of the following criteria:

    • Excellent docking score (comparable to or better than the positive control).

    • Strong pharmacophore fit.

    • Favorable predicted ADMET properties.

  • Visual Inspection:

    • Visually inspect the binding poses of the top-ranked compounds in the JAK2 active site using a molecular visualization tool.

    • Ensure that the predicted interactions are chemically sensible and that the compound makes key interactions with the hinge region (e.g., hydrogen bonds with Leu932 and Val929 in JAK2). The pyrazole core should ideally be involved in these key interactions.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and self-validating in silico workflow for the screening of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid against the JAK2 kinase. By integrating structure-based virtual screening, pharmacophore modeling, and ADMET prediction, we have established a rigorous cascade for identifying promising hit compounds. The emphasis on validation at each stage, including re-docking and decoy screening, ensures a higher degree of confidence in the final selected hits.

The prioritized compounds from this workflow represent promising starting points for a hit-to-lead optimization campaign. The next steps would involve the in vitro biological validation of these compounds, including enzyme inhibition assays and cell-based assays, to confirm their activity against JAK2. The synergy between this computational approach and experimental validation is key to accelerating the discovery of novel and effective therapeutics.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1736-1747. [Link]

  • Sunseri, J., & Koes, D. R. (2016). Pharmit: interactive exploration of chemical space. Nucleic Acids Research, 44(W1), W442–W448. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

  • Molecular docking analysis of human JAK2 with compounds from tomatoes. (2021). Journal of Applied Pharmaceutical Science, 11(02), 118-124. [Link]

  • 4C61: Inhibitors of Jak2 Kinase domain. (2014). RCSB PDB. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). YouTube. Retrieved from [Link]

  • Generate Decoys | DUD-E: A Database of Useful (Docking) Decoys — Enhanced. (n.d.). Retrieved from [Link]

  • ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. (2005). Journal of Chemical Information and Modeling, 45(6), 1712–1720. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]

  • The pharmacophore model generated using the Pharmit server for the... (n.d.). ResearchGate. Retrieved from [Link]

  • Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. (2012). Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). PubMed. Retrieved from [Link]

  • Welcome to ZINC Is Not Commercial - A database of commercially-available compounds. (n.d.). Retrieved from [Link]

  • 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary. (n.d.). PDBj. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • 3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. (2009). NCBI. Retrieved from [Link]

  • Which JAK inhibitors are approved in the U.S? (2025). Drugs.com. Retrieved from [Link]

  • ZINC database. (n.d.). Grokipedia. Retrieved from [Link]

  • Binding Affinity via Docking: Fact and Fiction. (2018). Biophysical Reviews, 10(4), 957–963. [Link]

  • Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor. (2018). Biomedical Research, 29(21). [Link]

  • Experiment: 4C61. (n.d.). RCSB PDB. Retrieved from [Link]

  • interactive exploration of chemical space - pharmit. (n.d.). Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. (2022, September 16). YouTube. Retrieved from [Link]

  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. (2023). Molecules, 28(6), 2824. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]

  • Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. (2025). JoVE. Retrieved from [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (2020). Journal of Pharmacognosy and Phytochemistry, 9(5), 18-25. [Link]

  • Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. (2012). Journal of Medicinal Chemistry, 55(14), 6582-6594. [Link]

  • Pharmit: interactive exploration of chemical space. (2016). Nucleic Acids Research, 44(W1), W442-W448. [Link]

  • Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain. (2023). Trepo. Retrieved from [Link]

  • Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. (2023). International Journal of Molecular Sciences, 24(24), 17462. [Link]

  • DUD-E. (n.d.). Database Commons. Retrieved from [Link]

  • AutoDock Vina Manual. (2020). Retrieved from [Link]

  • Zinc database Tutorial | Basic Science Series. (2023, August 19). YouTube. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). ResearchGate. Retrieved from [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... (n.d.). ResearchGate. Retrieved from [Link]

  • Decoys Selection in Benchmarking Datasets: Overview and Perspectives. (2018). Frontiers in Pharmacology, 9, 23. [Link]

  • Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. (2024). OncLive. Retrieved from [Link]

  • ZINC − A Free Database of Commercially Available Compounds for Virtual Screening. (2005). Journal of Chemical Information and Modeling, 45(6), 1712-1720. [Link]

  • Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? (2025). YouTube. Retrieved from [Link]

Sources

Navigating the ADMET Maze: A Technical Guide to Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a carboxylic acid, it presents a versatile framework for targeting a wide array of biological entities. However, the very features that grant this scaffold its biological activity—its ionizable acidic handle, aromatic nature, and hydrogen bonding capabilities—also introduce significant challenges in optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an in-depth technical overview of the predicted ADMET properties of pyrazole carboxylic acids, blending computational prediction strategies with essential experimental validation protocols. We will explore the underlying causality of common ADMET liabilities and offer a strategic framework for rationally designing molecules with a higher probability of clinical success.

The Pyrazole Carboxylic Acid: A Double-Edged Sword in Drug Design

The pyrazole ring system is a cornerstone of modern pharmaceuticals, valued for its metabolic stability and ability to act as a bioisosteric replacement for other aromatic rings.[1] The addition of a carboxylic acid moiety provides a potent handle for strong, specific interactions with biological targets, often forming key salt bridges or hydrogen bonds within a receptor's binding pocket.[2] This combination is found in inhibitors of diverse targets, from metabolic enzymes to DNA demethylases.[3][4]

However, this functional group introduces predictable ADMET hurdles:

  • The Acidity Challenge: The carboxylic acid group is typically ionized at physiological pH, which can dramatically increase polarity. This impacts solubility, permeability, and plasma protein binding (PPB). While enhancing aqueous solubility, high polarity can impede the ability of a molecule to cross cellular membranes, such as the intestinal epithelium or the blood-brain barrier.[2]

  • Metabolic Liabilities: The carboxylic acid is a prime target for Phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive, leading to covalent binding with proteins and potential idiosyncratic drug toxicity (IDT).[5][6] Furthermore, these acids can be converted into acyl-CoA thioesters, another class of potentially reactive metabolites.[7]

  • Toxicity Concerns: The nitrogen-containing pyrazole ring, common in many drug scaffolds, can be associated with off-target activities, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8] Blockade of the hERG channel can lead to life-threatening cardiac arrhythmias.[9]

Early and intelligent assessment of these properties is not just a box-checking exercise; it is a critical, cost-saving strategy to eliminate compounds destined for failure long before they reach expensive preclinical and clinical studies.[10]

The In Silico First Pass: A Predictive ADMET Workflow

Computational, or in silico, models provide the first crucial filter in the drug discovery cascade, allowing for the rapid assessment of thousands of virtual compounds.[11] The rationale is simple: predict potential liabilities before committing resources to chemical synthesis. This workflow integrates the prediction of fundamental physicochemical properties with more complex ADMET endpoints.

Foundational Physicochemical Properties

The ADMET profile of a compound is fundamentally governed by its physicochemical nature. For pyrazole carboxylic acids, the interplay between lipophilicity, acidity, and size is paramount.

PropertyDescriptionTarget Range for Oral DrugsRationale for Pyrazole Carboxylic Acids
LogP / LogD7.4 Octanol/water partition coefficient. LogP is for the neutral species; LogD7.4 is for the equilibrium of all species at pH 7.4.LogP: 0 - 3LogD7.4: 1 - 3Balancing solubility and permeability is key. The ionized carboxylate lowers LogD7.4 relative to LogP. A LogD7.4 that is too low hinders membrane crossing.
Aqueous Solubility (LogS) The logarithm of the molar solubility in water.> -4 log(mol/L)Poor solubility is a primary cause of oral absorption failure. The carboxylic acid generally improves solubility, but the overall scaffold lipophilicity can counteract this.
pKa Acid dissociation constant.Acidic pKa: 3 - 5The pKa of the carboxylic acid (typically ~4-5) dictates its ionization state in different physiological compartments (stomach vs. intestine), directly affecting absorption.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule.< 140 ŲTPSA is a strong predictor of passive permeability. The carboxylic acid group is a major contributor to TPSA.
Molecular Weight (MW) Mass of the molecule.< 500 DaAdherence to Lipinski's Rule of Five is a general guideline for oral bioavailability.
A Predictive Workflow Diagram

The following diagram illustrates a typical in silico workflow. The process begins with a designed chemical structure and proceeds through a series of predictive models to flag potential liabilities.

ADMET_Workflow cluster_input Input cluster_physchem Physicochemical Prediction cluster_admet ADMET Endpoint Prediction cluster_output Decision start Designed Pyrazole Carboxylic Acid (SMILES/SDF) physchem Calculate Lipophilicity (LogP, LogD) pKa, Solubility (LogS), TPSA, MW start->physchem Structure Input absorption Absorption (e.g., Caco-2, HIA) physchem->absorption PhysChem Properties distribution Distribution (e.g., PPB, BBB) physchem->distribution metabolism Metabolism (e.g., CYP Inhibition, Sites of Metabolism) physchem->metabolism toxicity Toxicity (e.g., hERG, Ames, DILI) physchem->toxicity decision Prioritize for Synthesis? (Pass / Flag / Fail) absorption->decision distribution->decision metabolism->decision toxicity->decision

Caption: In silico ADMET prediction workflow.

Deep Dive: Key Predicted ADMET Properties & SAR

Absorption

For oral drugs, absorption is primarily a function of solubility and intestinal permeability.[12]

  • Solubility: Kinetic solubility is the more relevant parameter in early discovery. A target of >100 µM is often desirable. The acidic nature of pyrazole carboxylic acids generally aids solubility, but this can be offset by a lipophilic scaffold.

  • Permeability: The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[13] High permeability is generally indicated by a Papp (apparent permeability coefficient) of >10 x 10-6 cm/s. Due to their potential for high TPSA and negative charge at intestinal pH (~6.5-7.4), pyrazole carboxylic acids can exhibit poor passive permeability.[4]

Distribution
  • Plasma Protein Binding (PPB): Carboxylic acids are notorious for high binding to human serum albumin (HSA). While some binding is necessary, high PPB (>99%) can limit the free fraction of the drug available to exert its therapeutic effect.[14]

  • Blood-Brain Barrier (BBB) Penetration: For CNS targets, crossing the BBB is essential. For non-CNS drugs, it's a liability. The polarity of the carboxylic acid group significantly restricts passive diffusion across the BBB.

Metabolism
  • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions. Pyrazole rings can coordinate to the heme iron of CYP enzymes, leading to inhibition. Screening against key isoforms (e.g., 3A4, 2D6, 2C9) is critical. An IC50 value >10 µM is generally considered low risk.

  • Metabolic Stability: The pyrazole core itself is often stable. However, the carboxylic acid is a key site for Phase II conjugation (glucuronidation).[5] Additionally, alkyl substituents on the pyrazole or appended phenyl rings can be sites of Phase I oxidation.[15]

Toxicity
  • Cardiotoxicity (hERG Inhibition): This is a critical safety hurdle. The hERG channel pore has key aromatic residues (Y652, F656) that can engage in π-π stacking and cation-π interactions with drug molecules.[16] While a basic nitrogen is a classic hERG pharmacophore, even compounds without one can be active. For pyrazole carboxylic acids, strategies to mitigate hERG risk include reducing lipophilicity (LogP < 3) and introducing polar groups to disrupt binding in the hydrophobic pore.[8]

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. As mentioned, the formation of reactive acyl glucuronide or acyl-CoA metabolites from the carboxylic acid moiety is a known risk factor.[6]

  • Mutagenicity: The Ames test is a standard screen for mutagenic potential. Most in silico models are well-trained to identify common structural alerts for mutagenicity.

From Prediction to Practice: Essential Validation Protocols

In silico predictions are hypotheses that must be confirmed by in vitro experiments.[17] The following protocols represent a minimal, self-validating toolkit for assessing the key ADMET properties of synthesized pyrazole carboxylic acids.

Protocol: Kinetic Solubility Assay (Nephelometry)

Causality: This assay mimics the precipitation of a compound when a high-concentration DMSO stock is diluted into aqueous buffer, reflecting what happens in many in vitro biological assays. It quickly identifies compounds that may produce artifacts due to poor solubility.

Methodology: [18]

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare phosphate-buffered saline (PBS), pH 7.4.

  • Plate Setup: In a clear 96-well plate, add 198 µL of PBS to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells (final concentration: 100 µM, 1% DMSO). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).

  • Analysis: Compare the light scattering signal to positive (precipitated compound) and negative (buffer only) controls. The concentration at which significant scattering occurs is the kinetic solubility.

Protocol: Caco-2 Permeability Assay

Causality: This assay provides a quantitative measure of a compound's ability to cross the intestinal epithelial barrier, integrating both passive diffusion and the effects of active transporters. It is a key predictor of oral absorption.[19]

Methodology: [20][21]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for the lab (e.g., >250 Ω·cm²).

  • Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.5 for the apical (donor) side and pH 7.4 for the basolateral (receiver) side to mimic the pH gradient of the intestine.

  • Dosing: Add the test compound (e.g., at 10 µM) to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol: CYP450 Inhibition Assay (Fluorometric)

Causality: This high-throughput assay rapidly identifies compounds that inhibit major drug-metabolizing enzymes, flagging them for potential drug-drug interactions.[22]

Methodology: [23][24]

  • Reagents: Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6), a specific fluorogenic probe substrate for each enzyme (e.g., BFC for CYP3A4), and an NADPH-generating system.

  • Plate Setup: In a black 96-well plate, add buffer, the CYP enzyme, and varying concentrations of the test compound (e.g., 0.1 to 100 µM). Include a "no inhibitor" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH-generating system.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., 30 minutes) at the appropriate excitation/emission wavelengths.

  • Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

An Integrated Strategy for Success

Optimizing the ADMET profile of a lead series is an iterative process. Computational predictions guide the initial design, and in vitro results provide crucial feedback to refine the next generation of compounds.

Integrated_Strategy cluster_Cycle Lead Optimization Cycle Design Design Analogs (Target SAR) Predict In Silico ADMET (Filter Liabilities) Design->Predict Virtual Screening Synthesize Synthesize Prioritized Compounds Predict->Synthesize Go / No-Go Test In Vitro ADMET (Solubility, Permeability, CYP, hERG) Synthesize->Test Physical Compounds Test->Design SAR Feedback (e.g., Reduce LogP, Block Metabolism) Optimized_Lead ADMET-Optimized Lead Candidate Test->Optimized_Lead Meets Criteria Start Start Start->Design

Caption: Iterative cycle of ADMET-driven lead optimization.

By embedding this integrated, multi-parameter approach early in the discovery process, research teams can de-risk their projects and more efficiently allocate resources toward pyrazole carboxylic acids that possess not only potent biological activity but also the drug-like properties essential for clinical success.

References

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Guengerich, F. P., & Johnson, W. W. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 798, 147–153. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wang, J., & Urban, M. W. (2025). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Journal of Pharmaceutical Analysis, 15(1), 100-112. Available at: [Link]

  • Li, J., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(19), 15485-15502. Available at: [Link]

  • Skov, K., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438. Available at: [Link]

  • Neves, B. J., et al. (2025). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 18(3), 284. Available at: [Link]

  • Grillo, M. P. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438. Available at: [Link]

  • Optibrium. (n.d.). Which ADMET properties are important for me to predict?. Retrieved from [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371261. Available at: [Link]

  • ADMETlab 2.0. (n.d.). Explanation Information. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Luffer-Atlas, D., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(7), 1397-1407. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • ResearchGate. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available at: [Link]

  • Li, A. P. (2015). What ADME tests should be conducted for preclinical studies?. ResearchGate. Available at: [Link]

  • Ginski, M., & Wicińska, K. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. Available at: [Link]

  • Hafez, H. N., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 343(7), 384-396. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. Retrieved from [Link]

  • Vuda, M., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. Medicinal Research Reviews, 40(4), 1181-1212. Available at: [Link]

  • Butler, K. T., et al. (2023). Structural modeling of hERG channel–drug interactions using Rosetta. Frontiers in Pharmacology, 14, 1279269. Available at: [Link]

  • ResearchGate. (2012). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 906-925. Available at: [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8740-8762. Available at: [Link]

  • Ramaswamy, S., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4369-4373. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Wolohan, P. R., & Clark, T. (2020). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International journal of molecular sciences, 21(11), 3845. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]

  • Al-Damen, M. A. (2020). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Cheminformatics and its Applications. IntechOpen. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a novel small molecule, as a potential kinase inhibitor. The protocols detailed herein are designed to be adaptable for a wide range of protein kinases and assay formats. This guide emphasizes the rationale behind experimental choices, ensuring the generation of robust and reproducible data for drug discovery and development programs. We will cover essential preliminary assessments, detailed protocols for determining inhibitory potency (IC50), elucidation of the mechanism of action, and strategies for selectivity profiling.

Introduction: The Rationale for Kinase Inhibition and the Promise of Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases. This application note focuses on This compound , a compound whose potential as a kinase inhibitor is yet to be fully elucidated. The following protocols will guide the researcher through a systematic evaluation of this compound's activity, providing a framework for its potential development as a therapeutic agent.

Preliminary Compound Characterization: The Foundation of Reliable Data

Before embarking on detailed kinase assays, it is crucial to establish the fundamental physicochemical properties of this compound. This ensures that the observed biological activity is not an artifact of poor solubility or compound instability.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
AppearanceSolid (predicted)General chemical knowledge
Solubility and Stock Solution Preparation

Objective: To determine the optimal solvent for creating a high-concentration stock solution and to assess the compound's solubility in aqueous assay buffers.

Protocol:

  • Solvent Screening: Attempt to dissolve this compound in a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol) to a target concentration of 10-50 mM.

  • Stock Solution Preparation: Based on the results of the solvent screen, prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Solubility Assessment: Prepare a series of dilutions of the compound from the DMSO stock into the intended kinase assay buffer. Visually inspect for precipitation. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is consistent across all conditions and is at a level that does not affect enzyme activity (typically ≤1%).

Determining Inhibitory Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound in inhibiting a specific enzyme. A variety of assay formats can be employed, each with its own advantages and disadvantages.[2] For high-throughput screening, fluorescence-based and luminescence-based assays are often preferred for their simplicity and speed.[2]

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[3][4] A luciferase-based reaction generates a luminescent signal that is proportional to the ATP concentration.[3] Thus, a lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.[3]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP C Incubate A->C B This compound (or vehicle) B->C D Add Kinase-Glo® Reagent C->D Remaining ATP + ADP E Incubate D->E F Measure Luminescence E->F

Caption: Workflow for a luminescence-based kinase assay.

Protocol:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer, ensuring the final DMSO concentration remains constant. A typical starting concentration for a novel compound might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • In a 96- or 384-well white plate, add the diluted compound or vehicle (e.g., buffer with the same percentage of DMSO).[3]

    • Add the kinase and its specific substrate to each well.

    • Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[5]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).[3]

  • Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[3][4]

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Kinase Assay

Principle: Several fluorescence-based methods exist. One common approach involves a coupled-enzyme system where the ADP produced by the kinase reaction is used in a subsequent reaction to generate a fluorescent product.[6] The increase in fluorescence is directly proportional to kinase activity.[6] Another method uses a peptide substrate that, when phosphorylated, becomes resistant to protease cleavage, preventing the release of a fluorophore.[3] In this case, the fluorescent signal is inversely proportional to kinase activity.[3]

Protocol (ADP-Glo™ as an example):

  • Compound Dilution: As described in the luminescence-based assay.

  • Kinase Reaction: Perform the kinase reaction as described above in a suitable multi-well plate.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence.

  • Data Analysis: As described for the luminescence-based assay.

Elucidating the Mechanism of Action: ATP Competition

Understanding how an inhibitor interacts with its target is crucial for lead optimization. For kinase inhibitors, a key question is whether they compete with ATP, the substrate, or bind to an allosteric site.

Principle: The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[7] Conversely, the IC50 of a non-competitive or uncompetitive inhibitor will be largely unaffected by changes in ATP concentration.

Workflow Diagram:

G cluster_0 IC50 Determination at Low [ATP] cluster_1 IC50 Determination at High [ATP] A Dose-response curve with This compound C Calculate IC50_low A->C B [ATP] = Low (e.g., Km/10) B->A G Compare IC50_low and IC50_high C->G D Dose-response curve with This compound F Calculate IC50_high D->F E [ATP] = High (e.g., 10x Km) E->D F->G H IC50_high > IC50_low => ATP-competitive G->H I IC50_high ≈ IC50_low => Not ATP-competitive G->I

Caption: Logic flow for an ATP competition assay.

Protocol:

  • Determine the Apparent Km for ATP: Before performing the competition assay, determine the apparent Michaelis constant (Km) of ATP for the kinase under the chosen assay conditions. This is achieved by measuring kinase activity at various ATP concentrations and fitting the data to the Michaelis-Menten equation.

  • Perform IC50 Determinations at Different ATP Concentrations:

    • Set up two parallel experiments to determine the IC50 of this compound.

    • In the first experiment, use a low concentration of ATP (e.g., at or below the Km value).

    • In the second experiment, use a high concentration of ATP (e.g., 10-fold above the Km value). In cellular environments, ATP concentrations are typically high, so this condition can be more physiologically relevant.[5]

  • Data Analysis:

    • Calculate the IC50 value for each ATP concentration.

    • A significant rightward shift (increase) in the IC50 at the high ATP concentration is indicative of an ATP-competitive mechanism of action.

Kinase Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target, thereby minimizing off-target effects and potential toxicity. Kinase selectivity is often assessed by screening the compound against a large panel of kinases.

Principle: The inhibitory activity of this compound is measured against a diverse panel of protein kinases at a fixed concentration. "Hit" kinases are then further evaluated to determine their respective IC50 values.

Protocol:

  • Primary Screen:

    • Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of kinases (e.g., >100 kinases representing different branches of the kinome). Commercial services are widely available for this.

    • The ATP concentration for each kinase in the panel should be at or near its Km value to allow for a fair comparison of inhibitor potency.[5]

  • Data Analysis of Primary Screen:

    • Calculate the percent inhibition for each kinase.

    • A common threshold for a "hit" is >50% inhibition.

  • Secondary Screen (IC50 Determination):

    • For any kinases identified as hits in the primary screen, perform a full dose-response curve to determine the IC50 value, as described in Section 3.

  • Selectivity Score:

    • The selectivity of the compound can be quantified using various metrics, such as a selectivity score (S-score). For example, S(1µM) would be the number of kinases with an IC50 < 1µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[5]

Cell-Based Assays: Confirming Activity in a Physiological Context

While in vitro assays are essential for initial characterization, it is crucial to validate the activity of this compound in a cellular context.

Principle: The ability of the compound to inhibit a specific kinase signaling pathway in intact cells is assessed, typically by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Protocol (Western Blotting):

  • Cell Treatment:

    • Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.

    • Treat the cells with increasing concentrations of this compound for a suitable duration.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Use an antibody against the total amount of the substrate protein as a loading control.

    • Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, normalized to the total substrate, indicates successful target engagement and inhibition in a cellular environment.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound as a potential kinase inhibitor. By systematically determining its inhibitory potency, mechanism of action, selectivity profile, and cellular activity, researchers can generate the high-quality data necessary to advance this compound through the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to the evaluation of other novel small molecule kinase inhibitors.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). AZoNetwork. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available from: [Link]

  • 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available from: [Link]

  • Kraybill, B. C., Elkin, C., Schwarz, J. B., & West, K. A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Available from: [Link]

Sources

Application Notes & Protocols: 1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylic Acid as a Core Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Section 1: Introduction and Scientific Rationale

The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone of modern agrochemical research, demonstrating remarkable versatility and biological efficacy.[1] As a class of five-membered heterocyclic compounds, pyrazoles are featured in a wide array of commercial products, including herbicides, insecticides, and, most prominently, fungicides.[2][3] Their success stems from favorable physicochemical properties, metabolic stability, and the ability to be readily functionalized, allowing for fine-tuning of biological activity and selectivity. Pyrazole derivatives have given rise to multiple blockbuster agrochemicals by targeting essential biological processes in pests and pathogens.[1]

Focus on 1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylic Acid: A Privileged Intermediate

The subject of this guide, 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid, serves as a key building block for creating new potential agrochemicals.[4][5] While not an end-product itself, its carboxylic acid functional group is the ideal chemical handle for derivatization, particularly for creating carboxamide libraries. The specific substitution pattern—a methyl group at the N1 position and an isopropyl group at the C5 position—is critical. These alkyl groups influence the molecule's conformation and interaction with target enzymes, potentially enhancing binding affinity and efficacy. This scaffold is a direct precursor to a class of fungicides with a well-understood and highly effective mechanism of action.

Primary Hypothesized Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary application of pyrazole-4-carboxylic acids in agrochemical research is in the development of pyrazole carboxamide fungicides.[6] These molecules are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain in fungi.[7]

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block cellular respiration.[7] This disruption leads to a catastrophic failure of ATP synthesis, the cell's primary energy currency, and an accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[7] Many highly successful commercial fungicides, such as Bixafen, Fluxapyroxad, and Isopyrazam, are pyrazole carboxamides that operate via this mechanism.[6][8][9] Therefore, 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid is a high-potential starting point for discovering novel SDHI fungicides.

Section 2: Synthesis and Characterization

Principle of Synthesis

The synthesis of pyrazole-4-carboxylic acids can be achieved through several established routes. A common and effective method involves the cyclization of a β-ketoester equivalent with a substituted hydrazine. The following protocol outlines a representative synthesis pathway adapted from established methodologies for creating pyrazole cores.[10][11]

Protocol: Synthesis of 1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylic Acid

Materials:

  • Ethyl isobutyrylacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • Step 1: Formation of the Enaminone Intermediate.

    • In a round-bottom flask, dissolve ethyl isobutyrylacetate (1 equivalent) in toluene.

    • Add N,N-Dimethylformamide dimethyl acetal (1.1 equivalents).

    • Heat the mixture to reflux (approx. 110°C) for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate.

  • Step 2: Cyclization to form the Pyrazole Ester.

    • Dissolve the crude enaminone from Step 1 in ethanol.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add methylhydrazine (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Remove the ethanol under reduced pressure. The resulting crude product is the ethyl ester of the target molecule.

  • Step 3: Saponification to the Carboxylic Acid.

    • To the crude ethyl ester, add a 2M solution of sodium hydroxide (2-3 equivalents) in a water/ethanol mixture.

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Wash the aqueous solution with a non-polar solvent like ethyl acetate to remove any non-acidic impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This yields the target compound, 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed before use in biological screening.

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should ideally be >95% for biological assays.

Section 3: Application in Fungicide Discovery

Rationale: From Carboxylic Acid to Bioactive Carboxamide

The synthesized carboxylic acid is an intermediate. To target the SDH enzyme, it must be converted into a carboxamide. This is achieved through a standard amide coupling reaction with a selected library of aniline derivatives. The choice of aniline is critical for determining the final compound's spectrum of activity and potency.

Protocol: Synthesis of a Model Pyrazole Carboxamide Library

Materials:

  • 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A library of substituted anilines (e.g., 2-aminobiphenyl, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure (Acid Chloride Method):

  • Step 1: Formation of the Acid Chloride.

    • Suspend the pyrazole carboxylic acid (1 equivalent) in DCM.

    • Add thionyl chloride (1.5 equivalents) dropwise at 0°C. Add a catalytic amount of DMF.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until the solid dissolves and gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.

  • Step 2: Amide Coupling.

    • Dissolve the desired aniline (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

    • Cool the solution to 0°C.

    • Add a solution of the crude acid chloride (1 equivalent) in DCM dropwise.

    • Stir the reaction at room temperature for 4-12 hours until complete.

    • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude carboxamide by column chromatography or recrystallization.

Agrochemical Screening Workflow

A structured, multi-stage screening process is essential for efficiently identifying promising lead compounds. This workflow prioritizes high-throughput methods initially and progresses to more complex, lower-throughput assays for confirmed hits.

Agrochemical_Screening_Workflow cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Characterization A Synthesis of Carboxamide Library B Primary In Vitro Antifungal Screen (Single High Concentration) A->B High Throughput C Dose-Response Assay (EC50 Determination) B->C Active 'Hits' D In Vitro MoA Assay (SDH Enzyme Inhibition - IC50) C->D Potent Compounds E Broad-Spectrum Screening (Other Pathogens, Herbicidal/Insecticidal) D->E Confirmed MoA F In Planta Greenhouse Trials (Protective & Curative) E->F G Lead Optimization F->G Efficacious Leads

Caption: A typical workflow for discovering and validating novel agrochemical candidates.

Protocol: In Vitro Antifungal Screening (Mycelium Growth Inhibition Assay)

Objective: To determine the inhibitory effect of test compounds on the growth of key plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Test compounds dissolved in DMSO (stock solutions)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Media: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Dosing the Media: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for a primary screen). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture plate.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of the treated PDA plate. Include a DMSO-only plate as a negative control and a plate with a commercial fungicide (e.g., Fluxapyroxad) as a positive control.

  • Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has reached near the edge of the plate.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

Data Analysis: Calculating EC₅₀ Values

For compounds showing significant inhibition in the primary screen, a dose-response assay is conducted. This involves testing a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The resulting inhibition percentages are plotted against the logarithm of the concentration. A non-linear regression analysis (log-probit or four-parameter logistic curve) is used to calculate the Effective Concentration 50 (EC₅₀), which is the concentration that causes 50% inhibition of fungal growth.

Section 4: Mechanism of Action (MoA) Elucidation

Workflow for MoA Confirmation

To confirm that the antifungal activity is due to the intended mechanism, a direct enzymatic assay is required. This validates that the compound is indeed an SDH inhibitor.

MoA_Workflow A Isolate Mitochondria from Target Fungus (e.g., R. solani) B Prepare Mitochondrial Suspension (Source of SDH) A->B C Enzymatic Assay: Measure SDH Activity with Test Compound (Dose-Response) B->C D Calculate IC50 Value C->D E Correlate IC50 (Enzyme) with EC50 (Fungus) D->E

Caption: Workflow for confirming the SDH inhibition mechanism of action.

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Principle: This assay measures the activity of the SDH enzyme by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Fungal mycelium

  • Mitochondria isolation buffer

  • Potter-Elvehjem homogenizer

  • Centrifuge (refrigerated)

  • Spectrophotometer (plate reader)

  • Assay buffer containing succinate, DCPIP, and other cofactors.

  • Test compounds in DMSO

Procedure:

  • Mitochondria Isolation:

    • Grow and harvest fungal mycelium.

    • Homogenize the mycelium in ice-cold isolation buffer.

    • Perform differential centrifugation to pellet cell debris, then pellet the mitochondria from the supernatant at high speed (e.g., 10,000 x g).

    • Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).

  • Enzymatic Assay:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the mitochondrial suspension to initiate the reaction.

    • Monitor the decrease in absorbance at 600 nm (the wavelength for oxidized DCPIP) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to a DMSO control.

    • Calculate the Inhibitory Concentration 50 (IC₅₀)—the concentration of the compound that inhibits 50% of the enzyme's activity—using non-linear regression.[12]

Interpreting Results

A strong correlation between a low EC₅₀ value (high antifungal activity) and a low IC₅₀ value (high enzyme inhibition) provides powerful evidence that the compound's primary mode of action is SDH inhibition.[12][13]

Section 5: Data Summary & Interpretation

The following table presents hypothetical data for a series of novel carboxamides derived from 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid, demonstrating how results would be structured for comparison.

Compound IDAniline MoietyBotrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)SDH Inhibition IC₅₀ (µM)
NC-001 2-chloro-aniline15.225.810.5
NC-002 2-(trifluoromethyl)-aniline2.15.41.8
NC-003 2-(3,4-difluorophenyl)-aniline0.45 0.98 0.31
Fluxapyroxad (Reference)0.511.10.35

Interpretation: In this hypothetical dataset, compound NC-003 , featuring a biphenyl aniline moiety, shows the highest potency against both fungal pathogens and the strongest inhibition of the SDH enzyme, with performance comparable or superior to the commercial standard. This identifies it as a promising lead candidate for further development and in planta greenhouse trials.

Section 6: References

  • Vertex AI Search. (2026). 1-isopropyl-5-methyl-1h-pyrazole-4-carboxylic Acid.

  • Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

  • Chem-Impex. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid.

  • BenchChem. (n.d.). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.

  • Chemicalbook. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis.

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. (n.d.).

  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394.

  • Zhang, L., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.

  • AERU, University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F).

  • PubMed. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.

Sources

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable metabolic stability and synthetic versatility have allowed for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities.[1][2] This has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in successful therapeutic agents.[3][4] Pyrazole-based compounds have demonstrated significant efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]

A significant number of pyrazole-containing drugs have received FDA approval, particularly as protein kinase inhibitors (PKIs) for targeted cancer therapies.[4][5] Notable examples include Ruxolitinib (a JAK1/2 inhibitor), Crizotinib (an ALK/ROS1 inhibitor), and Encorafenib (a BRAF V600E inhibitor), highlighting the scaffold's critical role in oncology.[1][4] This guide provides a comprehensive overview of the development of pyrazole-based inhibitors, from rational design and synthesis to biological evaluation, offering detailed protocols and field-proven insights for professionals in drug discovery.

Section 1: Rational Design of Pyrazole-Based Kinase Inhibitors

The success of the pyrazole scaffold in kinase inhibition stems from its intrinsic chemical properties. The ring system can act as both a hydrogen-bond donor (N-H) and acceptor (N), allowing it to form crucial interactions within the ATP-binding pocket of kinases.[6] This bioisosteric mimicry of the adenine hinge-binding motif of ATP is a foundational principle in the design of pyrazole-based kinase inhibitors.[7]

Mechanism of Action: Hinge-Binding at the ATP Pocket

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many inhibitors are designed to be ATP-competitive, occupying the ATP-binding site and preventing this phosphorylation. The pyrazole core is adept at forming one or two key hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, allowing its substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

For instance, in the development of p38 MAP kinase inhibitors, the pyrazole scaffold was used to orient a 4-fluorophenyl group into one hydrophobic pocket and a pyridinyl motif into another, a common strategy for achieving high affinity.[8][9]

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole-Based Inhibitor hinge Hinge Region (Backbone NH/CO) p1 Hydrophobic Pocket I p2 Hydrophobic Pocket II pyrazole Pyrazole Core pyrazole->hinge H-Bonds r1 R1 Group r1->p1 Hydrophobic Interaction r2 R2 Group r2->p2 Hydrophobic Interaction atp ATP (displaced)

Caption: Kinase inhibition by a pyrazole-based inhibitor.

Section 2: Core Synthetic Strategies and Protocols

The construction of the pyrazole ring is typically achieved through two primary and highly reliable strategies: cyclocondensation and 1,3-dipolar cycloaddition.[6] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Strategy 1: Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

This is the most classical and widely used method, involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] The primary advantage is the commercial availability of a wide range of starting materials. A key consideration is regioselectivity; when using unsymmetrical dicarbonyls and substituted hydrazines, a mixture of two regioisomers can be produced.[6]

Protocol 1: Synthesis of 3-Phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one

This protocol is adapted from a procedure for synthesizing VEGFR-2 inhibitors and serves as a representative example of a coupling reaction following pyrazole formation.[10]

Materials:

  • Appropriate aromatic amine (e.g., aniline) (0.01 mol)

  • Concentrated HCl (5 mL)

  • Deionized water

  • Sodium nitrite (NaNO₂) (0.012 mol)

  • 3-Phenyl-1H-pyrazol-5(4H)-one (0.01 mol)

  • Ethanol

  • Sodium acetate

  • Ice bath, magnetic stirrer, beakers, filtration apparatus

Procedure:

  • Diazotization: a. Dissolve the aromatic amine (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (5 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.012 mol). d. Continue stirring at 0-5 °C for 2 hours to form the diazonium salt solution. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper.

  • Coupling Reaction: a. In a separate beaker, dissolve 3-phenyl-1H-pyrazol-5(4H)-one (0.01 mol) in ethanol. Add sodium acetate to create a buffered solution. b. Slowly add the previously prepared cold diazonium salt solution to the pyrazolone solution with vigorous stirring. c. Maintain the temperature at 0-5 °C throughout the addition. d. A colored precipitate will form immediately. Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the product thoroughly with cold water to remove any inorganic salts. c. Recrystallize the crude product from ethanol to obtain the pure 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one.[10] d. Dry the final product in a vacuum oven.

Causality and Self-Validation: The formation of a colored precipitate is a strong visual indicator of the successful azo coupling reaction. The purity of the final compound should be validated through characterization techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and elemental analysis to confirm the expected structure and rule out isomeric impurities.[10]

Strategy 2: [3+2] 1,3-Dipolar Cycloaddition

This elegant and often highly regioselective method involves the reaction of a 1,3-dipole (like a diazoalkane or nitrilimine) with a dipolarophile (an alkene or alkyne).[6] This strategy provides access to pyrazole derivatives that may be difficult to synthesize via cyclocondensation.

G cluster_0 General Workflow start A Strategy 1: Cyclocondensation start->A B Strategy 2: 1,3-Dipolar Cycloaddition start->B end C Pyrazole Core A->C B->C D Functionalization & Optimization C->D D->end

Caption: High-level pyrazole inhibitor development workflow.

Section 3: Biological Evaluation and Lead Optimization

Once a library of pyrazole derivatives is synthesized, it must be screened for biological activity. This involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and eventually in vivo models.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader compatible with the detection chemistry (luminescence or fluorescence)

Procedure:

  • Compound Plating: a. Create a serial dilution series of the test compounds in DMSO. b. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent known inhibitor).

  • Enzyme/Substrate Addition: a. Prepare a master mix of the target kinase and its specific peptide substrate in kinase assay buffer. b. Add the enzyme/substrate mix to all wells containing the test compounds. c. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: a. Prepare a solution of ATP in kinase assay buffer. b. Add the ATP solution to all wells to start the phosphorylation reaction. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and measure the amount of product (phosphorylated substrate) or remaining substrate (ATP consumed) according to the detection kit manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: a. Measure the signal (e.g., luminescence) on a plate reader. b. Normalize the data to the controls (0% and 100% inhibition). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or anti-proliferative effects of a compound.[1]

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)[11]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole compounds in growth medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-containing medium). c. Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition and Incubation: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization and Measurement: a. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. b. Gently pipette to ensure complete dissolution. c. Read the absorbance on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Case Study: Pyrazole-Based VEGFR-2 Inhibitors for Prostate Cancer

A study by Soliman and Nafie (2023) provides an excellent real-world example of the entire development workflow.[11]

  • Design: A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[11][12]

  • Synthesis: The compounds were synthesized using the diazonium coupling protocol described above.[10][11]

  • Biological Evaluation:

    • Cytotoxicity: The compounds were tested for cytotoxicity against the PC-3 human prostate cancer cell line.

    • Kinase Inhibition: The most potent compounds were then tested in an in vitro VEGFR-2 kinase inhibition assay.

Data Presentation:

The results from this study clearly demonstrate the process of identifying a lead compound.

CompoundSubstitution (R)PC-3 Cytotoxicity IC₅₀ (µM)[11]VEGFR-2 Inhibition IC₅₀ (nM)[11]
3a H1.22-
3i 4-SO₂NH₂1.248.93
Sorafenib Reference Drug1.1330.00
Doxorubicin Reference Drug0.932-

As shown in the table, while several compounds showed good cytotoxicity, compound 3i , featuring a sulfonamide group, was found to be a highly potent VEGFR-2 inhibitor, with an IC₅₀ value nearly 3-fold better than the reference drug Sorafenib.[11] Further studies showed that compound 3i arrested the cell cycle and induced apoptosis, and in an in vivo model, it inhibited tumor proliferation by nearly 50%.[11] This case study exemplifies how strategic design, efficient synthesis, and systematic biological evaluation can lead to the discovery of promising new therapeutic agents.

Conclusion

The pyrazole scaffold is a robust and versatile platform for the development of potent and selective inhibitors, particularly for the protein kinase family.[4][13] Its continued success in drug discovery is a testament to its favorable physicochemical properties and synthetic accessibility.[2] By combining rational, structure-based design with established synthetic protocols and rigorous biological evaluation, researchers can effectively harness the power of this privileged structure. The methodologies and protocols outlined in this guide provide a foundational framework for scientists aiming to develop the next generation of pyrazole-based therapeutics to address unmet medical needs in oncology and beyond.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Application Notes & Protocols: 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Pyrazole Carboxylic Acid-Based Chemical Probe

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, which can enhance drug-like properties such as solubility and metabolic stability.[1] The pyrazole nucleus is particularly prominent in the development of kinase inhibitors, where it can engage in key hydrogen bonding and van der Waals interactions within the ATP-binding pocket of these enzymes.[1][3]

While 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not yet a widely characterized chemical probe with a defined biological target, its core structure is representative of a class of pyrazole carboxylic acid derivatives that have shown significant activity against various protein kinases.[3][4] Notably, cyclin-dependent kinases (CDKs), central regulators of the cell cycle, are a prominent target class for pyrazole-based inhibitors.[4][5] Dysregulation of CDK activity is a hallmark of cancer, making inhibitors of these enzymes valuable tools for both basic research and therapeutic development.[4]

This document, therefore, will use This compound as a representative model to delineate the principles and protocols for the validation and application of a novel pyrazole carboxylic acid-based chemical probe. We will hypothesize its primary target to be Cyclin-Dependent Kinase 2 (CDK2) , a key driver of the G1/S phase transition of the cell cycle, to illustrate a complete workflow from initial characterization to cellular application. This approach provides a scientifically grounded framework for researchers to apply to their own pyrazole-based compounds of interest.

Section 1: Probe Characterization and Physicochemical Properties

A thorough understanding of a chemical probe's properties is fundamental to its effective use. The following table summarizes the key computed physicochemical properties of our model probe, this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Section 2: Conceptual Workflow for Chemical Probe Validation

The journey from a putative bioactive compound to a validated chemical probe is a multi-step process. The following diagram outlines the logical flow of experiments described in this guide, ensuring a rigorous and self-validating approach to probe characterization.

Caption: A logical workflow for the validation of a chemical probe, from initial biochemical characterization to cellular phenotypic assays.

Section 3: The CDK2 Signaling Pathway

To appreciate the impact of a CDK2-targeting chemical probe, it is crucial to understand its place within the cellular machinery. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a master regulator of the G1 to S phase transition in the cell cycle. Its activity is essential for the initiation of DNA replication.

G Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription of CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->Rb further phosphorylates (positive feedback) S_Phase_Entry S-Phase Entry & DNA Replication CDK2_Cyclin_E->S_Phase_Entry promotes p21_p27 p21 / p27 (CKIs) p21_p27->CDK2_Cyclin_E inhibits Probe 1-methyl-5-(propan-2-yl)- 1H-pyrazole-4-carboxylic acid (Chemical Probe) Probe->CDK2_Cyclin_E inhibits

Caption: Simplified CDK2 signaling pathway demonstrating its role in G1/S phase progression and the inhibitory action of the chemical probe.

Section 4: Experimental Protocols

The following protocols are designed to be self-validating, providing a rigorous framework for characterizing our model chemical probe.

Protocol 4.1: In Vitro CDK2/Cyclin A Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the chemical probe against CDK2.

Causality: This is the primary assay to confirm direct enzymatic inhibition. A potent IC50 is the first indicator of a useful probe.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme complex

  • ATP

  • Histone H1 (as substrate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add 5 µL of the diluted probe to each well. Include DMSO-only wells as a negative control (100% activity) and a known CDK2 inhibitor (e.g., Roscovitine) as a positive control.

  • Add 20 µL of a master mix containing kinase buffer, CDK2/Cyclin A enzyme, and Histone H1 substrate to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the probe to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of a solution containing kinase buffer and ATP (mixed with [γ-³²P]ATP if using the radiometric method). The final ATP concentration should be at or near its Km for CDK2.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction according to the chosen detection method (e.g., by adding EDTA for the ADP-Glo™ assay or spotting onto phosphocellulose paper for the radiometric assay).

  • Quantify the kinase activity for each probe concentration.

  • Plot the percentage of inhibition against the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the chemical probe directly binds to and stabilizes CDK2 in a cellular context.

Causality: Target engagement is a critical validation step. Ligand binding stabilizes a protein against thermal denaturation, a principle that CETSA exploits to provide evidence of direct interaction in a physiological setting.

Materials:

  • Cancer cell line with high CDK2 expression (e.g., HCT116, U2OS)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-CDK2 antibody

Procedure:

  • Culture HCT116 cells to ~80% confluency.

  • Treat one set of cells with the chemical probe at a concentration of 10x its IC50 for 1 hour. Treat a control set with an equivalent volume of DMSO.

  • Harvest, wash, and resuspend the cells in PBS with a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cool the tubes on ice for 3 minutes.

  • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).

  • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analyze the amount of soluble CDK2 remaining in the supernatant at each temperature by Western blotting.

  • Plot the band intensity of CDK2 against the temperature for both the probe-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature for the probe-treated sample confirms target engagement.

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the phenotypic consequence of CDK2 inhibition by the chemical probe.

Causality: Since CDK2 is essential for the G1/S transition, its inhibition should lead to an accumulation of cells in the G1 phase. This assay validates the probe's mechanism of action at a cellular level.

Materials:

  • Asynchronously growing cancer cell line (e.g., HCT116)

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the chemical probe at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24 hours. Include a DMSO-treated control.

  • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population with a corresponding decrease in the S and G2/M populations indicates a G1/S phase arrest.

Section 5: Trustworthiness and Self-Validation

The experimental pipeline presented here is designed to be inherently self-validating. A positive result in the in vitro kinase assay (Protocol 4.1) is a prerequisite for proceeding. However, in vitro activity does not guarantee cellular efficacy. The CETSA (Protocol 4.2) provides the crucial link, confirming that the probe reaches and binds its intended target in the complex milieu of a living cell. Finally, the cell cycle analysis (Protocol 4.3) demonstrates that this target engagement translates into the expected biological outcome. A probe that shows potency in all three assays, with a clear correlation between the concentrations required to elicit each effect, can be considered a trustworthy tool for investigating CDK2 biology.

References

  • Zhu, H., Chen, H., & Shen, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2015. [Link]

  • PubChem. (n.d.). 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Nițulescu, G. M., Nedelcu, G., Buzescu, A., Velescu, B. Ș., & Olaru, O. T. (2015). The pyrazole scaffold in drug development. A target profile analysis. Studia Universitatis “Vasile Goldiş”, Seria Ştiinţele Vieţii, 25(2), 79-85. [Link]

  • Zhang, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Mishra, V. K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Di Micco, S., et al. (2019). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1458–1463. [Link]

  • Gomas, F. T., et al. (2022). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. [Link]

  • Ansari, M. F., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 27(21), 7476. [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines, 10(5), 1124. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6392-6397. [Link]

  • Zhang, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • Schade, D., et al. (2020). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 11(9), 1737–1744. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Assessing Pyrazole Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical properties have led to its incorporation into a multitude of clinically approved drugs targeting a wide array of diseases, from various cancers to viral infections and cardiovascular conditions.[3] The surge in the development of pyrazole-based therapeutics necessitates a robust and nuanced understanding of their potential cytotoxic effects.[1][3] Assessing cytotoxicity is a critical step in the drug discovery pipeline, providing essential data on a compound's safety profile and therapeutic window.[4] This guide offers a detailed methodological framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cytotoxicity of novel pyrazole compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Cytotoxicity Assessment - A Multi-Faceted Approach

A single assay is rarely sufficient to fully characterize a compound's cytotoxic profile. A well-rounded initial assessment typically involves a battery of tests that probe different aspects of cellular health, including metabolic activity, membrane integrity, and cell proliferation. This multi-parametric approach provides a more complete picture and helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Assessing Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5][6]

Causality Behind the Choice: The MTT assay is often a first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening (HTS).[5][7][8] It provides a rapid assessment of how a pyrazole compound impacts the overall metabolic health of a cell population.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of Pyrazole compound treatment Treat cells with Pyrazole compound compound_prep->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation add_mtt Add MTT solution (0.5 mg/mL) incubation->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake Shake plate to dissolve formazan solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance

Caption: General workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay [5][6][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the pyrazole compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

Causality Behind the Choice: This assay is an excellent orthogonal method to the MTT assay. While MTT measures metabolic activity (an indicator of viability), the LDH assay directly quantifies cell death by measuring membrane leakage. This distinction is crucial, as a compound could be cytostatic (inhibiting metabolism and proliferation) without being directly cytotoxic (causing cell lysis).

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell & Compound Preparation cluster_sampling Sample Collection cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding Seed cells and treat with Pyrazole compound as in MTT centrifuge Centrifuge plate to pellet cells cell_seeding->centrifuge collect_supernatant Transfer supernatant to a new plate centrifuge->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate_reagent Incubate at room temperature (protected from light) add_reagent->incubate_reagent add_stop Add stop solution incubate_reagent->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: General workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay [10]

  • Cell Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with the pyrazole compound. It is crucial to include three types of controls:

    • Untreated Control: Measures spontaneous LDH release.

    • Vehicle Control: Accounts for any effect of the compound's solvent.

    • Maximum LDH Release Control: Treat cells with a lysis buffer to determine the maximum possible LDH release.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution: Add the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays

Once initial cytotoxicity is established, the next logical step is to investigate the underlying mechanism of cell death. Many pyrazole-based anticancer agents have been shown to induce apoptosis, or programmed cell death.[11] Therefore, assays that specifically probe apoptotic pathways are highly informative.

Detecting Apoptosis: Caspase-3/7 Activity Assay

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][12] Luminescent or fluorescent assays that measure the activity of caspase-3 and -7 are highly specific and sensitive methods for detecting apoptosis.[13] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[13]

Causality Behind the Choice: Measuring caspase-3/7 activation provides direct evidence that the pyrazole compound is inducing apoptosis. This is a critical piece of mechanistic information, particularly in cancer drug discovery, where inducing apoptosis in tumor cells is a desired outcome.[11] The "add-mix-measure" format of many commercial kits makes this assay amenable to high-throughput screening.[13]

Mechanism: Caspase-3/7 Assay

Caspase_Mechanism pyrazole Pyrazole Compound cell Apoptotic Cell pyrazole->cell Induces Apoptosis caspase Active Caspase-3/7 cell->caspase Activates substrate Pro-luminescent Caspase-3/7 Substrate (DEVD) caspase->substrate Cleaves products Cleaved Substrate + Aminoluciferin substrate->products light Luminescent Signal products->light Luciferase Reaction

Caption: Principle of a luminescent caspase-3/7 assay.

Protocol: Luminescent Caspase-3/7 Assay [13]

  • Cell Treatment: Seed and treat cells with the pyrazole compound in a white-walled 96-well plate suitable for luminescence measurements, following steps 1-4 of the MTT protocol.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Investigating Mitochondrial Involvement

Mitochondria are central regulators of cell death pathways.[14] Drug-induced mitochondrial toxicity is a significant concern in drug development.[15] Assessing changes in mitochondrial membrane potential (MMP) and the production of reactive oxygen species (ROS) can provide valuable insights into a compound's mechanism of cytotoxicity.

2.2.1. Mitochondrial Membrane Potential (MMP) Assay

A healthy mitochondrion maintains a high electrochemical gradient, or membrane potential, across its inner membrane.[16] Dissipation of the MMP is an early event in apoptosis.[16] MMP can be measured using cationic fluorescent dyes, such as Rhodamine 123 or TMRE, that accumulate in actively respiring mitochondria in a potential-dependent manner.[4][16] A decrease in fluorescence intensity indicates a loss of MMP and mitochondrial dysfunction.[16]

Causality Behind the Choice: This assay helps to pinpoint the mitochondrion as a potential target of the pyrazole compound. A loss of MMP can precede caspase activation, providing a more detailed temporal understanding of the apoptotic process.

Protocol: MMP Assay using a Fluorescent Plate Reader [14]

  • Cell Treatment: Seed and treat cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: After treatment, remove the medium and incubate the cells with a low, non-quenching concentration of a potentiometric dye (e.g., TMRE) in fresh medium for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

  • Fluorescence Measurement: Add fresh PBS or medium to the wells and immediately measure the fluorescence using a microplate reader with the appropriate excitation and emission filters.

2.2.2. Reactive Oxygen Species (ROS) Detection

Excessive production of ROS can induce oxidative stress, leading to cellular damage and apoptosis.[17][18] Some pyrazole derivatives have been shown to modulate ROS levels.[19] Intracellular ROS can be detected using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[18] H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]

Causality Behind the Choice: Measuring ROS production can reveal if oxidative stress is a primary mechanism of the pyrazole compound's cytotoxicity. This is particularly relevant as the interplay between ROS and mitochondrial function is a key aspect of many cell death pathways.[20]

Protocol: ROS Detection using H2DCFDA [18]

  • Cell Treatment: Seed and treat cells in a black-walled, clear-bottom 96-well plate.

  • Probe Loading: After the desired treatment time, remove the medium and incubate the cells with H2DCFDA (e.g., 10 µM) in pre-warmed PBS for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove the unloaded probe.

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Part 3: Data Analysis and Interpretation

Calculating IC50 Values

For each assay, the results are typically expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve. It represents the concentration of the pyrazole compound that causes a 50% reduction in the measured parameter (e.g., cell viability, metabolic activity). IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Data Presentation and Comparison

Summarizing the data in a clear, tabular format allows for easy comparison of results across different assays and cell lines.

Pyrazole DerivativeCell LineAssayIncubation Time (h)IC50 (µM)
Compound XMCF-7MTT485.2
Compound XMCF-7LDH4815.8
Compound XMCF-7Casp-3/7247.5
Compound YA549MTT4812.1
Compound YA549LDH48>50
Compound YA549Casp-3/72422.4

Interpretation: In the example above, Compound X shows a potent reduction in metabolic activity (MTT assay) that correlates well with the induction of apoptosis (Caspase-3/7 assay), suggesting a cytotoxic mechanism. The higher IC50 in the LDH assay might indicate that significant membrane lysis occurs at higher concentrations or later time points. Compound Y shows a moderate effect on metabolic activity but a much weaker induction of apoptosis and minimal membrane damage, which could suggest a more cytostatic mechanism of action.

Conclusion

The comprehensive assessment of pyrazole compound cytotoxicity requires a thoughtful, multi-pronged approach. By combining foundational assays that measure metabolic health and membrane integrity with more mechanistic assays probing apoptosis, mitochondrial function, and oxidative stress, researchers can build a detailed profile of a compound's biological activity. This structured methodology, grounded in an understanding of the causality behind each experimental choice, ensures the generation of high-quality, reliable data essential for advancing promising pyrazole-based candidates through the drug discovery and development process.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(2), 65-68. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

  • Alam, M. J., & Antonchick, A. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

  • Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of mitochondrial membrane potential as an in vitro indicator of cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435-448. [Link]

  • Griendling, K. K., et al. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 119(5), e39-e75. [Link]

  • Stoddart, M. J. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 493. [Link]

  • Al-Otaibi, F. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3326. [Link]

  • An, W., & Tolliday, N. (2010). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Current Protocols in Toxicology, Chapter 2, Unit 2.20. [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]

  • Sharma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6279. [Link]

  • Cossarizza, A., et al. (2019). Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. International Journal of Molecular Sciences, 20(23), 5943. [Link]

  • Tüncel, Ö., & Ceylan, C. (2021). Mitochondrial Toxicity can be Assessed by Measuring Mitochondrial Membrane Potentials at Single Cell Level. Open Access Journal of Toxicology, 5(1). [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Chan, G. K., & Klein, H. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 25(16), 3717. [Link]

  • Mkhize, S. P., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10309-10321. [Link]

  • U.S. Environmental Protection Agency. (n.d.). High-Throughput Toxicology. EPA. [Link]

  • Keri, R. S., et al. (2022). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Journal of Biomolecular Structure and Dynamics, 40(1), 1-28. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654370. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ANT Bio. (n.d.). A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(13), 4238. [Link]

  • Bauer, M., et al. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. International Journal of Molecular Sciences, 14(12), 24496-24513. [Link]

  • Solis, P. N., et al. (1993). A microbial assay for the detection of cytotoxic compounds in plant extracts. Planta Medica, 59(03), 250-252. [Link]

  • BMG Labtech. (2019). Reactive Oxygen Species (ROS) Detection. BMG Labtech. [Link]

  • Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Toxicological Sciences, 16(3), 435-448. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1693. [Link]

  • ACS Publications. (2022). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 70(40), 12519-12532. [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • JoVE. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. YouTube. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-21. [Link]

  • Cusabio. (n.d.). The Overview of Cell Viability. Cusabio. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it an attractive framework for drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions.[2][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective chemical derivatization of a key pyrazole intermediate: 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid. We will focus primarily on the conversion of the carboxylic acid moiety into amides, a critical transformation for generating libraries of potential drug candidates. This guide offers detailed, field-tested protocols, explains the chemical causality behind procedural choices, and provides a comparative analysis of common synthetic strategies to ensure reproducibility and success.

Introduction: The Strategic Importance of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[1][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[4][7][8] The compound 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid serves as a valuable starting material. The carboxylic acid at the 4-position is an ideal handle for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR).

The most common and impactful derivatization of this scaffold is the formation of an amide bond. Amide linkages are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction for binding to biological targets. This guide will detail the most robust methods for this transformation, from classic acyl chloride formation to the use of modern peptide coupling reagents.

Core Technique: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging at room temperature, often complicated by a competing acid-base reaction.[9] Therefore, activation of the carboxylic acid's carbonyl group is essential. This is achieved by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.

We will explore two primary pathways for this activation:

  • Conversion to Acyl Chloride: A traditional, cost-effective, and highly reactive method.

  • In Situ Activation with Coupling Reagents: A milder, more versatile approach that is the workhorse of modern medicinal chemistry, particularly when dealing with sensitive or complex substrates.

Pathway A: Acyl Chloride Formation and Subsequent Amination

This two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the desired amine. This approach is powerful but requires careful handling due to the moisture-sensitivity of the acyl chloride intermediate and the generation of HCl as a byproduct.[9]

Causality and Experimental Rationale:

  • Activation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to replace the carboxylic -OH with a -Cl. This dramatically increases the electrophilicity of the carbonyl carbon.[10]

  • Base Requirement: The subsequent reaction with an amine liberates one equivalent of HCl. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge this acid, driving the reaction to completion.[9]

Protocol 2.1: Synthesis of a Pyrazole Amide via Acyl Chloride Intermediate

Step 1: Formation of 1-methyl-5-isopropyl-1H-pyrazole-4-carbonyl chloride

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add thionyl chloride (SOCl₂) (1.5–2.0 equiv) dropwise at room temperature. Note: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and stir for 2–4 hours.

  • Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1–3 hours.

  • Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product for subsequent purification (e.g., column chromatography or recrystallization).

Pathway B: Direct Amidation using Modern Coupling Reagents

Peptide coupling reagents offer a milder and more efficient one-pot alternative to the acyl chloride method.[9] These reagents activate the carboxylic acid in situ, avoiding the need to isolate a sensitive intermediate. This is the preferred method for high-throughput synthesis and for substrates with sensitive functional groups. We will focus on two of the most reliable systems: EDC/HOBt and HATU.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[9] While effective, this intermediate can be susceptible to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea.[9]

Causality—The Role of HOBt: To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[9][11]

  • Increased Reactivity: HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester.

  • Suppression of Side Reactions: This active ester is more stable than the O-acylisourea, preventing rearrangement, and is less prone to racemization.[9]

  • Self-Validation: The byproduct of EDC, an N,N'-disubstituted urea, is water-soluble, allowing for its easy removal during aqueous workup, which simplifies purification.[12]

Protocol 2.2.1: Amide Synthesis using EDC/HOBt

  • To a round-bottom flask, add 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.0–1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 equiv) dropwise. If using a free amine, 1.5 equiv of base is sufficient.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove the EDC byproduct and HOBt), 1N HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most efficient and widely used uronium-salt-based coupling reagents.[13][14] It is known for its high reactivity, fast reaction times, and effectiveness in coupling sterically hindered substrates.

Causality and Mechanism: HATU is based on the less-reactive HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole). Upon reaction with a carboxylate (formed by the addition of a base), HATU generates a highly activated O-acylisouronium species which rapidly converts to a super-active HOAt ester. This ester readily undergoes nucleophilic attack by the amine to form the amide bond with high efficiency.[9] The presence of the pyridine nitrogen in the HOAt moiety is believed to catalyze the amidation step.

Protocol 2.2.2: High-Efficiency Amide Synthesis using HATU

  • In a round-bottom flask, dissolve 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0–3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[13]

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically much shorter than with EDC.[9]

  • Upon completion, dilute the reaction with ethyl acetate and wash thoroughly with water, followed by saturated aqueous NaHCO₃ and brine to remove DMF and byproducts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation and Reagent Comparison

To facilitate experimental design, the following table summarizes the key parameters for the described amide coupling protocols.

ParameterProtocol 2.1 (Acyl Chloride)Protocol 2.2.1 (EDC/HOBt)Protocol 2.2.2 (HATU)
Activation Reagent SOCl₂ or (COCl)₂EDC·HClHATU
Equivalents (Reagent) 1.5–2.01.21.1
Additive Cat. DMF (optional)HOBt (1.0–1.2 equiv)None
Base TEA or Pyridine (1.5 equiv)DIPEA (1.5–2.5 equiv)DIPEA (2.0–3.0 equiv)
Typical Solvent DCM, TolueneDMF, DCMDMF
Temperature Reflux (activation), 0°C to RT0°C to RT0°C to RT
Typical Reaction Time 3–7 hours (total)8–24 hours1–4 hours
Key Advantage Low costEasy byproduct removalHigh speed & efficiency
Key Disadvantage Harsh conditions, sensitive intermediateSlower, potential side reactionsHigher cost

Visualization of Workflows and Mechanisms

Diagrams provide a clear visual representation of the chemical processes, aiding in comprehension and execution.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve Pyrazole Carboxylic Acid add_amine Add Amine & Coupling Additive (e.g., HOBt) start->add_amine add_base Add Base (e.g., DIPEA) add_amine->add_base cool Cool Reaction Mixture to 0 °C add_base->cool add_coupler Add Coupling Reagent (e.g., EDC or HATU) cool->add_coupler stir Stir & Warm to Room Temperature add_coupler->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Aqueous Workup (Wash Steps) monitor->quench dry Dry & Concentrate quench->dry purify Purify Product (Chromatography) dry->purify end END purify->end Characterize Final Product

Caption: General experimental workflow for amide coupling reactions.

G Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) Acid->Carboxylate Deprotonation Base + Base (DIPEA) ActiveEster Super-Active HOAt Ester Carboxylate->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Caption: Simplified reaction mechanism for HATU-mediated amide coupling.

Conclusion

The derivatization of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid, particularly through amide bond formation, is a pivotal strategy in the synthesis of novel compounds for drug discovery. The choice between the robust acyl chloride method and the milder, more efficient coupling reagent-based approaches depends on the specific substrate, scale, and laboratory resources. The protocols detailed herein, utilizing EDC/HOBt for reliability and HATU for high-throughput efficiency, provide researchers with validated and reproducible methods. By understanding the underlying chemical principles of carboxylic acid activation, scientists can troubleshoot reactions effectively and rationally design synthetic routes to accelerate the development of new therapeutic agents.

References

  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 22, 2026, from [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 398. Available from: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

  • Oğuz, M., Gencer, N., Arslan, O., & Alım, Z. (2012). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 27(5), 680–685. Available from: [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).
  • What is the correct order of addition for EDCI and HOBt? : r/Chempros - Reddit. (2021). Retrieved January 22, 2026, from [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).
  • Dander, J. E., & Garg, N. K. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(7), 1722–1725. Available from: [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 17(14), 1378–1393. Available from: [Link]

  • CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011–2023. Available from: [Link]

  • Singh, R. P., Singh, P., & Kumar, D. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 5(82), 66723-66727. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(10), 18551-18567. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(41), 14850–14860. Available from: [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. (2018). ResearchGate. Available from: [Link]

  • Alam, M. J., Alam, O., Naim, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2007). ResearchGate. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(10), 8345-8351. Available from: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available from: [Link]

  • Oğuz, M., Gencer, N., Arslan, O., & Alım, Z. (2012). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 680-685. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). ResearchGate. Available from: [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(12), 14737-14751. Available from: [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2006). ResearchGate. Available from: [Link]

  • The pyrazole scaffold in drug development. A target profile analysis. (2020). ResearchGate. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • How to get a better yield from the HATU reaction experiment? (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). ResearchGate. Available from: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2007). ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2017). Beilstein Journal of Organic Chemistry, 13, 1422-1428. Available from: [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. Available from: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-197. Available from: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2020). ACS Sustainable Chemistry & Engineering, 8(16), 6358-6366. Available from: [Link]

  • A green chemistry perspective on catalytic amide bond formation. (2019). UCL Discovery. Available from: [Link]

Sources

High-Throughput Screening of Pyrazole Carboxylic Acids: A Senior Application Scientist's Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Carboxylic Acid Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] When functionalized with a carboxylic acid, this scaffold gains a crucial anchor for molecular interactions, often mimicking or replacing other functionalities to enhance potency and improve physicochemical properties such as solubility.[1] This combination has rendered pyrazole carboxylic acids a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to their incorporation into a multitude of approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2]

The therapeutic relevance of pyrazole-containing compounds is vast, with over 50 synthetic medicines featuring this moiety available globally.[1] Their success stems from their ability to engage with key biological targets, including but not limited to, protein kinases, cyclooxygenases (COXs), and various enzymes involved in metabolic pathways.[2][3] The carboxylic acid group often acts as a key pharmacophore, forming critical hydrogen bonds or salt bridges within the active site of a target protein. Given their proven track record and chemical tractability, pyrazole carboxylic acid libraries are a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust HTS assays for this important class of compounds.

Strategic Planning for a Pyrazole Carboxylic Acid HTS Campaign

A successful HTS campaign begins with a well-defined strategy. The choice of assay technology and the design of the screening cascade are paramount and should be guided by the specific biological question being addressed. Key considerations include the nature of the target, the expected mechanism of action of potential inhibitors, and the size and diversity of the pyrazole carboxylic acid library to be screened.

The HTS Workflow: From Primary Screen to Hit Validation

The overall workflow of a high-throughput screening campaign for pyrazole carboxylic acid inhibitors is a multi-step process designed to efficiently identify and validate promising lead compounds. It begins with a primary screen of a large compound library, followed by a series of increasingly stringent assays to eliminate false positives and characterize the mechanism of action of the confirmed hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization Primary_Screen Primary HTS (e.g., FP or AlphaLISA) - Single concentration screen Hit_Identification Initial Hit Identification - % Inhibition cutoff Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation - IC50 determination Hit_Identification->Dose_Response Progression Orthogonal_Assay Orthogonal Assay - Different technology to confirm activity Dose_Response->Orthogonal_Assay Confirmation Selectivity_Profiling Selectivity Profiling - Counter-screening against related targets Orthogonal_Assay->Selectivity_Profiling Progression Mechanism_of_Action Mechanism of Action Studies - e.g., Enzyme kinetics Selectivity_Profiling->Mechanism_of_Action Characterization Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization Advance to Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assays for High-Throughput Screening

Biochemical assays, which utilize purified target proteins, are often the first line in an HTS campaign. They offer a direct measure of a compound's ability to interact with its intended target, free from the complexities of a cellular environment. Two particularly powerful and widely used homogenous (no-wash) assay formats are Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Competition Assay

Principle: FP is a fluorescence-based technique that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[4] In a competition assay, a test compound that binds to the target protein will displace the fluorescent tracer, leading to a decrease in the polarization of the emitted light.[5] This method is well-suited for HTS due to its simplicity, low cost, and robustness.[6]

When to Choose FP:

  • When a high-affinity fluorescently labeled ligand (tracer) for the target protein is available or can be synthesized.

  • For targets where the binding event results in a significant change in the molecular weight of the complex.

  • When a direct binding readout is desired.

This protocol provides a general framework for a competitive FP-based HTS assay to identify pyrazole carboxylic acid inhibitors of a protein kinase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. Note: Buffer composition should be optimized for the specific target protein.

  • Kinase Solution: Prepare a 2X working solution of the purified kinase in assay buffer. The final concentration should be optimized to be at or below the Kd of the tracer to ensure sensitive detection of competitive inhibitors.

  • Tracer Solution: Prepare a 2X working solution of the fluorescently labeled tracer in assay buffer. The final concentration should be at or near its Kd for the target.

  • Pyrazole Carboxylic Acid Library: Prepare stock solutions of the compounds in 100% DMSO. For the primary screen, create a working plate with compounds diluted to a concentration that will yield the desired final screening concentration (e.g., 10 µM) in the assay volume, with a final DMSO concentration ≤1%.

  • Controls:

    • Positive Control (High Signal): Kinase + Tracer + DMSO (no inhibitor).

    • Negative Control (Low Signal): Tracer + DMSO (no kinase).

    • Reference Inhibitor: A known inhibitor of the target kinase, if available, to assess assay performance.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the pyrazole carboxylic acid library compounds, DMSO, and control inhibitors into the appropriate wells of a low-volume, black, 384-well microplate.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.

  • Tracer Addition: Add 5 µL of the 2X tracer solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light. Note: Incubation time should be sufficient to reach binding equilibrium.

  • Plate Reading: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis and Quality Control:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]

ParameterTypical Value/RangeRationale
Final Assay Volume 10 - 20 µLMinimizes reagent consumption in HTS.
Final Compound Conc. 1 - 20 µMA balance between identifying potent hits and avoiding non-specific effects.
Final DMSO Conc. ≤1%High concentrations of DMSO can interfere with protein function and assay signal.
Tracer Concentration At or near KdProvides a good assay window and sensitivity to competitive inhibition.
Kinase Concentration At or below Kd of tracerEnsures that the assay is sensitive to displacement of the tracer by inhibitors.
Incubation Time 30 - 120 minutesShould be sufficient to allow the binding reaction to reach equilibrium.
Z'-Factor > 0.5Indicates a robust and reliable assay suitable for HTS.[6]
AlphaLISA Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity.[4] In a typical kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated donor beads, and a phosphorylation-specific antibody is conjugated to acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the beads together and generating a light signal.[7] Pyrazole carboxylic acid inhibitors will prevent this phosphorylation, resulting in a decrease in the AlphaLISA signal.

When to Choose AlphaLISA:

  • For enzymatic targets like kinases and phosphatases where specific antibodies recognizing the modified substrate are available.

  • When very high sensitivity is required, as the signal amplification step allows for the detection of low levels of product formation.

  • When working with complex biological samples, as the AlphaLISA technology is less prone to interference from colored or fluorescent compounds.[4]

This protocol outlines a general procedure for an AlphaLISA-based HTS assay to identify pyrazole carboxylic acid inhibitors of a protein kinase.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Prepare a 2X working solution of the purified kinase in kinase reaction buffer.

  • Substrate/ATP Mix: Prepare a 4X working solution containing the biotinylated substrate peptide and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase.

  • Pyrazole Carboxylic Acid Library: Prepare as described for the FP assay.

  • Detection Mix: Prepare a 5X working solution containing the AlphaLISA acceptor beads conjugated with the anti-phospho-substrate antibody and streptavidin-coated donor beads in AlphaLISA buffer. Note: All steps involving donor beads should be performed under subdued light.[8]

  • Stop Solution: 100 mM EDTA in AlphaLISA buffer to chelate Mg²⁺ and stop the kinase reaction.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Dispense 50 nL of the pyrazole carboxylic acid library compounds, DMSO, and control inhibitors into the wells of a white, 384-well microplate.

  • Kinase Addition: Add 2.5 µL of the 2X kinase solution to all wells except the negative control wells.

  • Initiate Kinase Reaction: Add 2.5 µL of the 4X substrate/ATP mix to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction: Add 2.5 µL of the stop solution to all wells.

  • Detection: Add 2.5 µL of the 5X detection mix to all wells.

  • Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Plate Reading: Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis and Quality Control:

  • Similar to the FP assay, calculate the percent inhibition and the Z'-factor to assess assay performance.

ParameterTypical Value/RangeRationale
Final Assay Volume 10 µLAmenable to high-density plate formats and conserves reagents.
ATP Concentration At or near KmMimics physiological conditions and allows for competitive inhibition.
Substrate Concentration At or near KmEnsures a good reaction rate and sensitivity to inhibition.
Kinase Concentration Titrated for ~20-80% substrate conversionProvides a sufficient signal window without depleting the substrate.
Acceptor/Donor Bead Conc. As per manufacturer's recommendationOptimal bead concentration is critical for signal generation.
Incubation Times 60 min (kinase), 60 min (detection)Allows for sufficient product formation and bead association.
Z'-Factor > 0.5Ensures a robust and screen-ready assay.

Cell-Based Assays for Secondary Screening

Following the identification of hits from a biochemical screen, it is crucial to validate their activity in a more physiologically relevant context. Cell-based assays provide this next level of evaluation, assessing a compound's ability to penetrate cell membranes and exert its effect on the target in its native environment.

A variety of cell-based assays can be employed, depending on the biological pathway being investigated. For instance, if screening for inhibitors of a kinase involved in a specific signaling pathway, a reporter gene assay or an assay measuring the phosphorylation of a downstream substrate can be used. For pyrazole carboxylic acids with potential anti-inflammatory properties, an assay measuring the inhibition of cytokine release from stimulated immune cells would be appropriate.

Example Cell-Based Assay: NF-κB Reporter Gene Assay

This assay is suitable for identifying inhibitors of signaling pathways that converge on the activation of the transcription factor NF-κB, a key player in inflammation.

NFkB_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release p_IkB p-IκB Ub Ubiquitination p_IkB->Ub Degradation Proteasome Proteasomal Degradation Ub->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Reporter Reporter Gene (e.g., Luciferase) DNA->Reporter Activation Transcription Transcription Reporter->Transcription Luciferase Signal Luciferase_Signal Luciferase_Signal Transcription->Luciferase_Signal Luciferase Signal Pyrazole Pyrazole Carboxylic Acid Inhibitor Pyrazole->IKK Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Hit Triage and Validation: A Self-Validating System

A critical aspect of any HTS campaign is the rigorous process of hit triage and validation to eliminate artifacts and false positives. This process should be designed as a self-validating system, where each step provides increasing confidence in the biological activity of the compounds.

Key Steps in Hit Validation:

  • Confirmation of Activity: Re-testing of primary hits from a fresh stock solution to rule out errors from the initial screen.

  • Dose-Response Curves: Generating IC₅₀ or EC₅₀ values to quantify the potency of the confirmed hits.

  • Orthogonal Assays: Employing a secondary assay that utilizes a different detection technology to confirm the activity of the hits. This is crucial for ruling out assay-specific artifacts. For example, a hit from an FP assay could be confirmed using an AlphaLISA assay.

  • Counter-Screening and Selectivity Profiling: Assessing the activity of hits against related targets to determine their selectivity. For kinase inhibitors, this would involve screening against a panel of other kinases.

  • Mechanism of Action Studies: For enzyme inhibitors, conducting kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Case Study: Discovery of Pyrazole Carboxylic Acids as Hao2 Inhibitors

A notable example of a successful screening campaign for this compound class is the discovery of potent and selective inhibitors of rat long-chain L-2-hydroxy acid oxidase 2 (Hao2).[9] In this study, a compound library was screened, leading to the identification of initial pyrazole carboxylic acid hits.[9] Subsequent lead optimization based on the structure-activity relationship (SAR) of these initial hits resulted in the development of highly potent and selective inhibitors of Hao2.[9] This case underscores the power of HTS in identifying novel chemical matter for challenging biological targets and the utility of the pyrazole carboxylic acid scaffold in generating potent and selective modulators of enzyme activity.

Conclusion

The high-throughput screening of pyrazole carboxylic acid libraries represents a proven and effective strategy for the discovery of novel drug candidates. By carefully selecting the appropriate assay technologies, designing a robust screening cascade, and implementing a rigorous hit validation process, researchers can significantly increase the probability of identifying high-quality lead compounds. The detailed protocols and strategic considerations outlined in this guide provide a solid foundation for initiating and executing a successful HTS campaign targeting this privileged and versatile chemical scaffold.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Glickman, J. F., Wu, X., Mercuri, R., Illy, C., Bowen, B. R., He, Y., & Suto, C. (2002). A comparison of ALPHAScreen, FRET, and FP to conventional ELISA for assessment of ZAP-70 and Lck protein tyrosine kinase activities. Journal of biomolecular screening, 7(1), 3–10.
  • Faria, J. V., Leal, A. S., & de Souza, M. V. N. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC advances, 7(85), 54034–54054.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2018). Pyrazole-based inhibitors of cyclooxygenase enzymes. Bioorganic chemistry, 78, 269–283.
  • Eglen, R. M., Reisine, T., Roby, P., & Rouleau, N. (2007). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10.
  • FCH Group. (n.d.). Focused Libraries. Retrieved from [Link]

  • Xiang, M., Liu, Y., Zhang, H., Wang, L., Zhou, W., Zhang, Y., ... & Xu, Y. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & medicinal chemistry letters, 22(13), 4363–4367.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Banks, P. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Expert opinion on drug discovery, 14(12), 1195-1198.
  • Sajjadifar, N., Ghazimoradi, S., & Ghasemi, J. B. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 1-1.
  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(15), 6624-6636.
  • ACS Publications. (2023).
  • MDPI. (2018). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 23(10), 2498.
  • Nature. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
  • Frontiers. (2023). Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Frontiers in Cellular and Infection Microbiology, 13, 1169384.
  • Eglen, R. M., & Singh, R. (2003). The use of AlphaScreen technology in HTS. Assay and drug development technologies, 1(1 Pt 2), 101–110.

Sources

Application Notes and Protocols for the Quantification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Precise Pyrazole Quantification

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1] Their derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle. From ensuring the purity of active pharmaceutical ingredients (APIs) to characterizing pharmacokinetic profiles in biological matrices, robust analytical methods are indispensable.

This guide provides a comprehensive overview of the principal analytical techniques for pyrazole quantification. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to make informed decisions in method selection and to implement reliable, validated analytical procedures. The methodologies detailed herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent upon several factors, including the physicochemical properties of the pyrazole derivative, the nature of the sample matrix, the required sensitivity, and the intended application.

Technique Principle Strengths Limitations Typical Applications
HPLC-UV/PDA Chromatographic separation based on polarity, followed by detection via UV-Vis absorbance.Robust, cost-effective, widely available, good for purity and content uniformity.Moderate sensitivity, potential for matrix interference.API purity, formulation analysis, content uniformity.[8][9][10][11]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection.High sensitivity and selectivity, suitable for complex matrices, structural confirmation.Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).Pharmacokinetic studies, bioanalysis in plasma/urine, trace impurity analysis.[12][13][14][15]
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometric detection.Excellent for volatile and thermally stable pyrazoles, high resolving power.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Analysis of volatile pyrazole impurities, environmental analysis.[16]
Spectroscopic Methods (NMR, FT-IR) Analysis based on the interaction of molecules with electromagnetic radiation.Provides detailed structural information, non-destructive.Generally not quantitative without extensive calibration, lower sensitivity for quantification.Structural elucidation, compound characterization.[17][18][19][20][21][22]

Causality in Method Selection:

The choice between these techniques is a critical decision driven by the specific analytical challenge. For routine quality control of a bulk drug substance where the analyte is present at high concentrations and the matrix is simple, the robustness and cost-effectiveness of HPLC-UV make it the ideal choice.[9][11] However, when quantifying picogram levels of a pyrazole metabolite in a complex biological matrix like plasma, the unparalleled sensitivity and selectivity of LC-MS/MS are required to distinguish the analyte from endogenous interferences.[12][13][14] GC-MS becomes the method of choice when dealing with volatile pyrazole derivatives, often encountered as process impurities or in environmental samples.[16] Spectroscopic methods like NMR and FT-IR are primarily qualitative tools, indispensable for structural confirmation during synthesis and characterization but less commonly used for routine quantification.[19][20][21]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantification of a pyrazole compound in a pharmaceutical formulation. The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase, with detection based on its ultraviolet absorbance.

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh a pyrazole standard B Dissolve in diluent (e.g., Methanol) A->B C Prepare serial dilutions for calibration curve B->C E Filter all solutions (0.45 µm) C->E D Prepare sample solution from formulation D->E F Equilibrate HPLC system with mobile phase E->F Inject G Inject standards and samples F->G H Record chromatograms and peak areas G->H I Construct calibration curve (Peak Area vs. Conc.) H->I Data Transfer J Determine sample concentration from calibration curve I->J K Calculate final assay value J->K

Caption: Workflow for pyrazole quantification using HPLC-UV.

Step-by-Step Methodology
  • Preparation of Mobile Phase and Diluent:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v).[9] The organic modifier and acidic additive are chosen to ensure good peak shape and retention of the pyrazole compound on a C18 column.

    • Use a suitable solvent, such as methanol or a mixture of methanol and water, as the diluent for standard and sample preparation.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the pyrazole reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 2.5, 5, 10, 25, and 50 µg/mL).[9][11]

  • Sample Preparation:

    • For a bulk drug, accurately weigh a quantity of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.[9]

    • For a formulation (e.g., tablets), weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target amount of the pyrazole API, transfer to a volumetric flask, and extract with the diluent, potentially using sonication to ensure complete dissolution. Dilute to the final target concentration.

    • Filter all sample and standard solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[9]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 20 µL.[9]

    • Detection Wavelength: Determined by measuring the UV spectrum of the pyrazole standard (e.g., 237 nm).[9][10]

    • Column Temperature: 40°C.[9]

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make at least five replicate injections of a mid-range standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

    • Inject the standard solutions to generate the calibration curve, followed by the sample solutions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the pyrazole compound against the concentration of the standard solutions.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the pyrazole compound in the sample solutions from the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[3][4]
Validation Parameter Typical Acceptance Criteria Example Result
Linearity (r²) ≥ 0.999> 0.999[9]
Range (µg/mL) Dependent on application2.5 - 50 µg/mL[9][11]
Accuracy (% Recovery) 98.0% - 102.0%98% - 102%[9]
Precision (% RSD) ≤ 2.0%< 2.0%[9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:12.43 µg/mL[9][11]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:17.38 µg/mL[9][11]
Specificity No interference at the retention time of the analytePeak purity > 99.9%

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of a pyrazole compound in a biological matrix, such as human plasma. This technique is the gold standard for bioanalysis due to its ability to detect low concentrations in complex samples.[15] The principle involves chromatographic separation, ionization of the analyte, and detection of specific precursor-to-product ion transitions.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Aliquot plasma sample B Add Internal Standard (e.g., stable isotope-labeled) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex and Centrifuge C->D E Collect supernatant D->E F Inject supernatant into LC-MS/MS system E->F Inject G Chromatographic Separation F->G H Ionization (ESI) and MS/MS Detection (MRM) G->H I Integrate peak areas (Analyte and IS) H->I Data Acquisition J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantify using calibration curve J->K

Caption: Workflow for pyrazole bioanalysis using LC-MS/MS.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the pyrazole analyte and a stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. The use of a SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[13][14]

    • Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in a mixture of organic solvent and water.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare calibration standards by spiking the appropriate working solutions into blank biological matrix (e.g., plasma) to achieve a concentration range that covers the expected in-study sample concentrations.

    • Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient is optimized to provide a short run time while ensuring separation from matrix components.

    • Flow Rate: 0.4 mL/min.[12]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode, depending on the pyrazole's structure.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion (m/z) of the pyrazole and its most abundant product ion (m/z) are determined by direct infusion. For example, for 3,4-dimethyl-1H-pyrazole, a transition of m/z 97.4 → 56.2 could be used for quantification.[12]

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards, using a weighted (1/x²) linear regression.

    • The concentrations of the analyte in the QC and unknown samples are calculated from the regression equation of the calibration curve.

Bioanalytical Method Validation (Based on FDA Guidance)

Bioanalytical method validation is a more extensive process than standard HPLC validation and includes assessments of selectivity, matrix effect, and stability under various conditions.[23]

Validation Parameter Typical Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Calibration Curve At least 6 non-zero standards with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision For QCs, mean concentration within ±15% of nominal, with precision (%CV) ≤ 15%.
Matrix Effect The matrix factor should be consistent across different lots of matrix.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability demonstrated in stock solutions, in matrix at room temperature, after freeze-thaw cycles, and long-term storage.

Conclusion: Ensuring Data Integrity in Pyrazole Analysis

The accurate quantification of pyrazole compounds is a non-negotiable aspect of pharmaceutical research and development. The choice of analytical methodology must be a carefully considered decision, balancing the requirements for sensitivity, selectivity, and throughput with the practical constraints of the laboratory.

The protocols provided for HPLC-UV and LC-MS/MS represent two of the most powerful and widely applicable techniques for this purpose. By understanding the causality behind the experimental choices and adhering to rigorous validation standards as prescribed by regulatory bodies like the ICH and FDA, researchers can ensure the generation of high-quality, reliable, and defensible data.[3][4][5][6][7] This commitment to scientific integrity is fundamental to advancing the development of new pyrazole-based therapeutics.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules - MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods - RSC Publishing. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules - MDPI. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ResearchGate. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules - MDPI. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters - ACS Publications. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis, enhancing both yield and purity.

Core Synthesis Pathway: An Overview

The synthesis of this compound typically follows a variation of the Knorr pyrazole synthesis. This robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with methylhydrazine. The reaction's success hinges on precise control over regioselectivity and reaction conditions to favor the desired isomer and minimize side-product formation.

The most common and scalable route begins with a suitable β-ketoester, which is reacted with methylhydrazine to form the pyrazole ring. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Step 3: Purification A β-Ketoester Precursor (e.g., Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate) C Pyrazole Ester Intermediate (Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate) A->C Reaction in Solvent (e.g., Toluene/Water) B Methylhydrazine B->C E Crude Carboxylic Acid Salt C->E Heat D Base Hydrolysis (e.g., NaOH or KOH) D->E F Acidification & Workup (e.g., HCl) E->F G Recrystallization F->G H Final Product (1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid) G->H

Caption: General workflow for the synthesis of the target pyrazole carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high regioselectivity in this synthesis?

Regioselectivity is paramount because the unsymmetrical methylhydrazine can react with the β-dicarbonyl precursor to form two different regioisomers: the desired 1,5-disubstituted product and the undesired 1,3-disubstituted isomer.

Expert Insight: The choice of solvent and tight temperature control during the addition of the β-ketoester are the most critical factors.[1][2]

  • Solvent System: Using a two-phase system, such as toluene and water, along with a weak base like potassium carbonate, can significantly enhance regioselectivity.[3] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to provide excellent regioselectivity in similar syntheses, often at room temperature.[2]

  • Temperature Control: The initial condensation reaction is often exothermic. Maintaining a low temperature (e.g., -10°C to 5°C) during the dropwise addition of the ketoester to the methylhydrazine solution is crucial for minimizing the formation of the undesired isomer.[3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

Low yield is a common issue that can often be traced back to several key areas. The troubleshooting decision tree below can guide your investigation.

Troubleshooting_Yield cluster_Reagents Reagent Quality cluster_Conditions Reaction Conditions cluster_Workup Workup & Isolation Start Low Yield Observed Reagent_Check Are reagents pure & anhydrous? Start->Reagent_Check Step 1 Condition_Check Are reaction conditions optimal? Start->Condition_Check Step 2 Workup_Check Is product lost during workup? Start->Workup_Check Step 3 Methylhydrazine_Check Methylhydrazine purity >98%? (Titrate or use fresh stock) Reagent_Check->Methylhydrazine_Check Ketoester_Check Ketoester precursor stable? (Check for degradation) Reagent_Check->Ketoester_Check Temp_Check Is temperature controlled? (Low temp for addition, then heat) Condition_Check->Temp_Check Time_Check Is reaction time sufficient? (Monitor by TLC/HPLC) Condition_Check->Time_Check Stoich_Check Is stoichiometry correct? (Slight excess of hydrazine?) Condition_Check->Stoich_Check Hydrolysis_Check Is hydrolysis complete? (Check pH and monitor) Workup_Check->Hydrolysis_Check Extraction_Check Is extraction efficient? (Solvent choice, # of extractions) Workup_Check->Extraction_Check

Caption: Decision tree for troubleshooting low reaction yield.

Causality Explained:

  • Reagent Purity: Methylhydrazine is susceptible to oxidation. The β-ketoester can undergo hydrolysis or other side reactions if stored improperly. Impure reagents lead to incomplete reactions and the formation of by-products.

  • Incomplete Cyclization/Dehydration: The final step of pyrazole formation is a dehydration reaction. Insufficient heating or incorrect pH can cause the reaction to stall at the hydrazone intermediate stage. Adding a catalytic amount of acid (like acetic acid) can sometimes facilitate this step, though care must be taken to avoid degrading the starting materials.[1]

  • Suboptimal Hydrolysis: In the saponification step, incomplete hydrolysis of the pyrazole ester will naturally lead to lower yields of the final carboxylic acid. The reaction should be monitored (e.g., by TLC or HPLC) until all the starting ester is consumed.

Troubleshooting Guide: Specific Issues

Issue 1: Significant formation of the 1,3-isopropyl regioisomer is detected.
  • Underlying Cause: The two nitrogen atoms of methylhydrazine exhibit different nucleophilicities, and the two carbonyl groups of the 1,3-dicarbonyl precursor have different electrophilicities. The interplay between these factors, influenced by solvent and temperature, dictates the final isomeric ratio.

  • Solutions:

    • Revisit Temperature Protocol: Enforce strict temperature control, especially during the initial addition. A patent for a similar synthesis specifies cooling the methylhydrazine solution to between -10°C and -5°C before slowly adding the ketoester.[3]

    • Optimize Solvent and Base: If using an alcohol solvent, switch to a biphasic toluene/water system with a weak inorganic base (e.g., K₂CO₃).[3] This can create a favorable environment for the desired reaction pathway.

    • Purification Strategy: If the isomer is still present, effective purification is necessary. Since the isomers often have very similar polarities, simple column chromatography can be challenging. A highly effective method is fractional crystallization. Experiment with different solvent systems (e.g., toluene/petroleum ether, ethyl acetate/heptane) to find conditions where the desired isomer selectively precipitates.[3]

Issue 2: The final product is difficult to purify and appears oily or discolored.
  • Underlying Cause: This often points to residual starting materials, solvent, or the presence of high-boiling-point by-products from side reactions. Classical pyrazole syntheses can be prone to forming colored impurities if reaction temperatures are too high or reaction times are excessively long.[4]

  • Solutions:

    • Improve Workup: After acidification, ensure the product is thoroughly washed to remove inorganic salts. If the product is extracted, use an appropriate organic solvent and perform a brine wash to aid in removing residual water.

    • Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.

    • Salt Formation and Crystallization: A robust method for purifying pyrazoles involves their conversion to acid addition salts (e.g., with HCl or H₂SO₄), which can then be crystallized from an organic solvent.[5] This process often leaves many organic impurities behind in the mother liquor. The purified salt is then treated with a base to regenerate the pure pyrazole.[5]

Experimental Protocols & Data

Protocol: Synthesis of Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate

This protocol is adapted from analogous syntheses and represents a robust starting point for optimization.[3]

  • Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of potassium carbonate (1.2 eq) and 40% aqueous methylhydrazine (1.1 eq) in water.

  • Biphasic Setup: Add toluene to the vessel and cool the resulting biphasic mixture to between -10°C and -5°C with vigorous stirring.

  • Reactant Addition: Dissolve the β-ketoester precursor, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1.0 eq), in toluene. Add this solution dropwise to the cold methylhydrazine mixture over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting ketoester.

  • Workup: Separate the organic (toluene) layer. Wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the toluene solution under reduced pressure to yield the crude pyrazole ester, which can be used directly in the next step or purified further.

Protocol: Saponification to Final Product
  • Hydrolysis: Dissolve the crude ethyl pyrazole-4-carboxylate from the previous step in ethanol. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heating: Heat the mixture to reflux (approx. 60-80°C) and maintain for 2-4 hours. Monitor the reaction by TLC/HPLC until the ester is no longer detectable.

  • Acidification: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is ~2-3. The product should precipitate as a solid.

  • Isolation & Purification: Cool the slurry in an ice bath for 1 hour. Collect the solid product by filtration and wash the filter cake with cold water. Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain the purified this compound.

Table: Key Parameter Optimization
ParameterRange / OptionsExpected Impact on Yield & PurityRationale & Citation
Solvent (Cyclization) Ethanol, Acetic Acid, Toluene/Water, DMAcHigh impact on regioselectivity. Aprotic polar solvents or biphasic systems often favor the desired 1,5-isomer.Aprotic dipolar solvents can give better results than polar protic solvents like ethanol.[1][2]
Temperature (Addition) -10°C to 25°CCritical for regioselectivity. Lower temperatures generally suppress the formation of the undesired 1,3-isomer.Low-temperature control is key to minimizing side reactions.[3]
Base (Cyclization) None, K₂CO₃, NaOAcA weak base can facilitate the reaction while minimizing side reactions often seen with strong bases.Weak bases are effective in promoting ring closure in biphasic systems.[3]
Hydrolysis Base NaOH, KOH, LiOHChoice of base is less critical than stoichiometry. Ensure at least 2 equivalents are used to drive the reaction to completion.Standard saponification procedure.
Recrystallization Solvent Toluene/Heptane, Ethanol/Water, Ethyl AcetateHigh impact on final purity. The ideal solvent will fully dissolve the product at high temperatures and have very low solubility at low temperatures.Proper solvent selection is crucial for removing isomeric impurities.[3]

References

  • J. Elguero, "Pyrazoles" in Comprehensive Organic Chemistry II, Vol. 4, pp. 1-75, Elsevier, 2014. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides: a rapid and general synthesis of pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • F. Al-Blewi, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Reactions, 4(3), 515-559. [Link]

  • L. Wang, et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • A. A. Aly, et al. (2021). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(3), 194-253. [Link]

  • M. R. M. El-Gendy, et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of Chemical Reviews, 3(3), 209-224. [Link]

  • R. Kumar, et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • T. P. L. Evrard, et al. (2011). Method for purifying pyrazoles.
  • B. Cottineau, et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108. [Link]

  • S. T. Heller & S. R. Natarajan. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A Rapid and General Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

  • X. Deng & N. S. Mani. (2008). On the Regioselectivity of Pyrazole Synthesis from Hydrazones and Nitroolefins. Organic Letters, 10(7), 1307-1310. [Link]

  • A. A. Ismaiel, et al. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(16), 3569. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often plagued by the formation of regioisomeric mixtures, leading to challenging purification processes and reduced yields of the desired product.[1][2]

This guide provides in-depth, troubleshooting-focused answers to common questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome regioselectivity challenges in your pyrazole synthesis endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: The Knorr Pyrazole Synthesis and its Regioselectivity Challenges

The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, known as the Knorr pyrazole synthesis, is a fundamental and widely used method.[3][4] However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the formation of two regioisomers is a common problem.[1][2]

Question 1: I'm getting a mixture of regioisomers in my Knorr pyrazole synthesis. What are the primary factors influencing the regiochemical outcome?

Answer: The regioselectivity of the Knorr synthesis is a delicate balance of electronic and steric factors of both reactants, as well as the reaction conditions. Here's a breakdown of the key influencers:

  • Electronic Effects of the 1,3-Dicarbonyl: The two carbonyl groups of your starting material will have different electrophilicities based on their flanking substituents. The more electrophilic carbonyl carbon is more susceptible to the initial nucleophilic attack by the hydrazine.

  • Nucleophilicity of the Hydrazine: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. The terminal, unsubstituted nitrogen (-NH₂) is generally more nucleophilic and less sterically hindered, making it the more likely site of initial attack on the dicarbonyl.

  • Reaction Kinetics vs. Thermodynamics: The initial site of attack can be governed by kinetic control (the fastest-forming intermediate) or thermodynamic control (the most stable intermediate). The reaction conditions, particularly temperature and pH, can influence which pathway predominates.

  • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of both the dicarbonyl and the hydrazine, thereby influencing the regioselectivity.[1][2]

Troubleshooting Guide: Improving Regioselectivity in Knorr Synthesis

Parameter Recommendation Causality
Solvent Choice Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2]Fluorinated alcohols can stabilize one of the intermediates through hydrogen bonding, thereby increasing the energy difference between the two reaction pathways and favoring the formation of a single regioisomer.[1]
pH Control Acid catalysis can protonate a carbonyl group, increasing its electrophilicity. Conversely, basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. Careful pH optimization is crucial.Modifying the pH can selectively enhance the reactivity of one carbonyl over the other, or one nitrogen of the hydrazine over the other, thus directing the initial condensation step.
Temperature Lowering the reaction temperature generally favors the kinetically controlled product.At lower temperatures, the reaction is more likely to proceed through the pathway with the lowest activation energy, which may lead to a higher regioselectivity.
Catalysis Lewis acid catalysts can be employed to selectively activate one of the carbonyl groups.A Lewis acid can coordinate to a specific carbonyl oxygen, making the attached carbon more electrophilic and directing the nucleophilic attack of the hydrazine.
Category 2: Regioselectivity in Pyrazole Synthesis from α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated carbonyl compounds (enones) with hydrazines is another common route to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized.[4] Regioselectivity in this method is also a significant consideration.

Question 2: My pyrazole synthesis from an enone and a substituted hydrazine is giving me a mixture of isomers. How can I control the regioselectivity?

Answer: The regioselectivity in this synthesis is determined by the initial Michael addition of the hydrazine to the enone. The two nitrogen atoms of the substituted hydrazine can act as the nucleophile, and the attack can occur at the β-carbon of the enone.

  • Nucleophilic Site of the Hydrazine: As in the Knorr synthesis, the terminal -NH₂ group of a substituted hydrazine is generally the more nucleophilic and less sterically hindered site for the initial Michael addition.

  • Electronic Nature of the Enone: The electrophilicity of the β-carbon of the enone, influenced by the substituents on the double bond and the carbonyl group, will affect the rate of the Michael addition.

Troubleshooting Workflow for Enone-Based Pyrazole Synthesis

Below is a DOT script for a workflow diagram to guide your experimental design for controlling regioselectivity in enone-based pyrazole synthesis.

G cluster_start Start: Regioisomeric Mixture Observed cluster_analysis Analysis of Reactants cluster_optimization Experimental Optimization cluster_modification Substrate Modification cluster_outcome Desired Outcome start Mixture of pyrazole regioisomers from enone + substituted hydrazine reactant_analysis Analyze steric and electronic properties of enone and hydrazine substituents start->reactant_analysis Identify potential control elements solvent Screen different solvents (e.g., protic vs. aprotic) reactant_analysis->solvent Influence on reaction pathway temp Vary reaction temperature solvent->temp Kinetic vs. thermodynamic control catalyst Introduce a catalyst (acid or base) temp->catalyst Selective activation directing_group Introduce a directing group on the enone or hydrazine catalyst->directing_group Steric/electronic guidance end Single regioisomer of pyrazole directing_group->end Achieve high regioselectivity

Caption: A workflow for troubleshooting regioselectivity in pyrazole synthesis from enones.

Category 3: Advanced Strategies for Regiocontrol

For particularly challenging substrates or when high regioselectivity is paramount, more advanced synthetic strategies may be necessary.

Question 3: I've tried optimizing the reaction conditions with limited success. What are some more advanced or alternative methods to ensure high regioselectivity in my pyrazole synthesis?

Answer: When traditional methods fall short, several powerful techniques can be employed to achieve excellent regiocontrol:

  • Catalytic Methods: A number of transition metal-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles. For instance, iron-catalyzed routes have been reported for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[5] Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also shown high regioselectivity.[6]

  • Directing Group Strategies: The introduction of a directing group on one of the reactants can sterically or electronically guide the reaction to favor a single regioisomer. While the initial search results allude to this, further exploration of specific directing groups for pyrazole synthesis in the literature is recommended for your specific system.

  • [3+2] Cycloaddition Reactions: The [3+2] cycloaddition of 1,3-dipoles with alkynes is a powerful and often highly regioselective method for constructing the pyrazole ring.[7] For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) can provide 1,4-disubstituted pyrazoles with high regioselectivity.[8]

  • Multi-component Reactions (MCRs): One-pot MCRs can offer high regioselectivity by carefully orchestrating the sequence of bond-forming events.[7] These reactions often proceed under mild conditions and can provide complex pyrazole structures with excellent control over the substitution pattern.

Protocol: A General Procedure for Regioselective Pyrazole Synthesis via a One-Pot, Three-Component Reaction

This protocol is a generalized example based on literature procedures for the synthesis of highly substituted pyrazoles.[9] Always consult the original literature and perform appropriate safety assessments before conducting any new experiment.

  • Step 1: Formation of the Thioamide Intermediate: To a solution of an active methylene reagent (1.0 eq) in dry DMF, add sodium hydride (1.0 eq) at room temperature under an inert atmosphere. Stir for 45 minutes. Add phenylisothiocyanate (1.0 eq) and continue stirring for 1 hour.

  • Step 2: In Situ S-Methylation: To the reaction mixture, add iodomethane (1.0 eq) and stir for 3 hours at room temperature. This generates the N,S-thioketal intermediate in situ.

  • Step 3: Cyclization with Hydrazine: Add the desired substituted hydrazine (2.5 eq) to the reaction mixture and heat to 95-100 °C for 4 hours.

  • Step 4: Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane). Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Visualizing Reaction Mechanisms

Understanding the reaction mechanism is crucial for troubleshooting. Below is a simplified mechanistic diagram for the Knorr pyrazole synthesis, highlighting the two possible pathways leading to regioisomers.

G cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl attackA Attack of -NH2 on more electrophilic C=O dicarbonyl->attackA attackB Attack of -NH2 on less electrophilic C=O dicarbonyl->attackB hydrazine Substituted Hydrazine (R-NH-NH2) hydrazine->attackA hydrazine->attackB intermediateA Intermediate A attackA->intermediateA cyclizationA Cyclization intermediateA->cyclizationA productA Regioisomer A cyclizationA->productA intermediateB Intermediate B attackB->intermediateB cyclizationB Cyclization intermediateB->cyclizationB productB Regioisomer B cyclizationB->productB

Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.

References

  • Katritzky, A. R., et al. (2004). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 69(2), 437-442. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307-1310. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • TMP Chem. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]

  • Saeed, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5908. [Link]

  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Al-dujaili, A. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(6), 3769–3778. [Link]

  • Chen, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 826-854. [Link]

Sources

purification challenges of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Purification. As Senior Application Scientists, we understand that while pyrazole carboxylic acids are invaluable scaffolds in drug discovery and materials science, their unique physicochemical properties often present significant purification challenges.[1][2] This guide is designed to provide you with in-depth, field-proven insights and step-by-step protocols to overcome these hurdles effectively.

We have structured this guide to move from general questions to specific troubleshooting protocols, allowing you to quickly find the information you need.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers face.

Q1: Why is my pyrazole carboxylic acid so difficult to purify, especially compared to other carboxylic acids?

A: The primary challenge stems from the amphoteric nature of the molecule. It possesses both a basic pyrazole ring (specifically, the non-substituted nitrogen) and an acidic carboxylic acid group. This duality can lead to several complicating behaviors:

  • Zwitterionic Character: In neutral pH ranges, the molecule can exist as a zwitterion, making it highly polar, often leading to high water solubility and poor solubility in common organic solvents.

  • Strong Intermolecular Forces: The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O, pyrazole nitrogens) results in strong crystal lattice energies and high melting points (e.g., 4-Pyrazolecarboxylic acid has a melting point of 282 °C). This can make finding a suitable recrystallization solvent that dissolves the compound at a high temperature, but not a low one, very difficult.

  • Chelation: The nitrogen and oxygen atoms can chelate with metal ions, sequestering trace metals from catalysts or reagents, which can be difficult to remove.[3]

Q2: What are the most common impurities I should anticipate in my crude product?

A: Impurities are typically byproducts of the synthesis route. For common syntheses involving the condensation of a hydrazine with a β-dicarbonyl compound, you should look for:

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds.

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, you can form isomeric pyrazole products (e.g., 3-carboxy vs. 5-carboxy isomers), which often have very similar polarities and are notoriously difficult to separate.

  • Side-Reaction Products: Products from self-condensation of the dicarbonyl starting material or hydrolysis of ester precursors.[4][5]

  • Inorganic Salts: Salts from reagents or pH adjustments during workup (e.g., NaCl, Na₂SO₄).

Q3: How do I choose the best primary purification method: Crystallization, Acid-Base Extraction, or Chromatography?

A: Your choice depends on the purity of your crude material and the nature of the impurities. Use the following decision tree as a starting point.

Purification_Decision_Tree start Crude Pyrazole Carboxylic Acid purity_check Assess Crude Purity (TLC, ¹H NMR) start->purity_check impurity_type Identify Impurity Type (Neutral, Basic, Acidic) purity_check->impurity_type <90% Pure or Complex Mixture cryst Crystallization purity_check->cryst >90-95% Pure ab_ext Acid-Base Extraction impurity_type->ab_ext Mainly Neutral or Basic Impurities chrom Column Chromatography impurity_type->chrom Polar Impurities or Isomers Present ab_ext->cryst Product Precipitates Cleanly (Follow with polishing crystallization) ab_ext->chrom Product Remains Impure (Emulsion or solubility issues)

Figure 1. Decision workflow for selecting a primary purification method.

Q4: My product "oils out" instead of crystallizing. What does this mean and what should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of your (impure) compound. The resulting oil is essentially a liquid phase of your impure product, which rarely crystallizes well.

Immediate Actions:

  • Add More Solvent: Try to add just enough hot solvent to fully dissolve the oil.

  • Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product.

  • Re-evaluate Your Solvent System: This is the most common cause. The solvent is likely too good at dissolving your compound. Switch to a less polar single solvent or, more effectively, use a mixed-solvent system.[6][7]

Section 2: Troubleshooting Guide by Purification Method

Crystallization

Crystallization is the most efficient method for purifying solids on a large scale, provided a suitable solvent system can be found.[8]

Problem: Poor Crystal Formation or Persistent Oiling Out

  • Causality: The high polarity and strong hydrogen-bonding network of pyrazole carboxylic acids make them challenging to crystallize from single solvents. They are often too soluble in polar solvents (like methanol or water) and insoluble in non-polar solvents (like hexanes).

  • Solution: Mixed-Solvent Recrystallization. This is the most reliable technique. A pair of miscible solvents is used: one in which the compound is highly soluble (the "soluble" solvent) and one in which it is poorly soluble (the "anti-solvent").

    • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "soluble" solvent (e.g., Methanol, Ethanol, Ethyl Acetate) required to just dissolve it completely.

    • Anti-Solvent Addition: While the solution is still hot, slowly add the "anti-solvent" (e.g., Water, Hexanes, Diethyl Ether) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

    • Re-solubilization: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again. This ensures you are not trapping impurities by crashing the product out of solution too quickly.

    • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.

    • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.

Problem: Low Recovery After Crystallization

  • Causality: Your compound has significant solubility in the chosen solvent even at low temperatures.

  • Solutions:

    • Change Anti-Solvent: Select an anti-solvent in which your compound is even less soluble.

    • Reduce Solvent Volume: During the initial dissolution, ensure you are using the absolute minimum amount of hot solvent. Any excess will retain more of your product in solution upon cooling.

    • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover a second, albeit less pure, crop of crystals by partially evaporating the solvent from the filtrate and re-cooling.

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Step 1: Basify Add aq. NaOH or NaHCO₃ Aqueous Layer (Bottom): Sodium Pyrazole Carboxylate (Product) Organic Layer (Top): Neutral/Basic Impurities start->step1:f0 step2 Step 2: Separate Layers Discard Organic Layer step1->step2:f0 step3 Step 3: Acidify Take Aqueous Layer Add aq. HCl until pH ~2 Aqueous Layer: Precipitated Pyrazole Carboxylic Acid (Product) step2->step3:f0 step4 Step 4: Extract/Filter Extract with fresh Organic Solvent OR Filter the solid precipitate step3->step4:f0 end Pure Product in Organic Solvent or as a Solid step4->end

Figure 2. Workflow for purifying a pyrazole carboxylic acid via acid-base extraction.

Problem: Emulsion Formation During Extraction

  • Causality: The amphiphilic nature of the deprotonated pyrazole carboxylate salt can act as a surfactant, stabilizing the interface between the aqueous and organic layers. Fine particulates can also stabilize emulsions.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the polarity and density of the aqueous phase, helping to break the emulsion.

    • Centrifugation: If the volume is small, centrifuging the mixture is a highly effective method.

    • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

Problem: Product Does Not Precipitate Upon Acidification

  • Causality: The protonated pyrazole carboxylic acid has significant solubility in the aqueous solution, especially if it is highly polar or has a low molecular weight.

  • Solutions:

    • "Salting Out": Add solid NaCl to the aqueous layer to decrease the solubility of your organic compound.

    • Back-Extraction: Instead of filtering, perform an extraction with a suitable organic solvent (e.g., 3x with Ethyl Acetate or Dichloromethane) to recover the protonated product from the acidified aqueous layer.

    • Cooling: Ensure the acidified solution is thoroughly chilled in an ice bath, as solubility is temperature-dependent.

Column Chromatography

Chromatography is the most powerful method for separating complex mixtures or achieving very high purity, but it can be challenging for highly polar, acidic compounds.

Problem: Streaking or Tailing of the Compound on a Silica Gel Column

  • Causality: This is a classic problem for acidic compounds on silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with or even deprotonate the pyrazole carboxylic acid. This strong, non-specific binding causes the compound to "streak" down the column rather than move as a tight band.[9]

  • Solution: Modify the Mobile Phase.

    • Add Acetic Acid: Add a small amount (0.5-2%) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). The added acid protonates the surface of the silica gel and ensures your compound remains fully protonated, minimizing ionic interactions and leading to sharper peaks.[10] This is a self-validating system; if tailing is reduced, the cause was identified correctly.

Problem: Compound is Poorly Soluble in the Mobile Phase or Sticks Irreversibly to Silica

  • Causality: The compound is too polar for standard normal-phase chromatography.

  • Solutions:

    • Switch to a More Polar Mobile Phase: Use a gradient that goes to a high percentage of a very polar solvent like methanol in dichloromethane.

    • Use a Different Stationary Phase:

      • Reversed-Phase (C18): This is an excellent alternative. The stationary phase is non-polar, and you elute with a polar solvent system (e.g., water/acetonitrile or water/methanol). This is particularly effective for highly polar compounds.[11]

      • Polar-Bonded Phases: Consider using Diol or Amino-propyl bonded silica, which have different selectivities and can be less harsh than bare silica.

Section 3: Data Tables for Method Development

Table 1: Common Solvent Systems for Crystallization

Soluble Solvent Common Anti-Solvent(s) Target Compound Polarity Scientist's Note
Methanol / Ethanol Water, Diethyl Ether, Hexanes Very Polar Alcohol/Water is a powerful combination for compounds with H-bond donors/acceptors.[7]
Ethyl Acetate Hexanes, Pentane Medium Polarity Excellent general-purpose system. The ester group of EtOAc can H-bond.
Acetone Water, Hexanes, Pentane Medium to High Polarity Acetone is very volatile, which can aid in drying the final crystals.
Dichloromethane (DCM) Hexanes, Pentane Low to Medium Polarity Good for less polar pyrazole derivatives. Be aware of its volatility.

| Tetrahydrofuran (THF) | Water, Hexanes | Medium to High Polarity | Can be a very strong solvent; use with a very non-polar anti-solvent. |

Table 2: Starting Solvent Systems for Column Chromatography

Stationary Phase Typical Eluent System (Gradient) Target Compound Polarity Scientist's Note
Silica Gel Hexane → Ethyl Acetate → (EtOAc/MeOH) + 1% AcOH Low to Medium The acetic acid (AcOH) is critical for preventing tailing of acidic compounds.[10]
Reversed-Phase (C18) Water → Acetonitrile (both with 0.1% TFA or Formic Acid) High Polarity The acid modifier ensures the carboxyl group is protonated for good peak shape.

| Amino-propyl Silica | Hexane → Ethyl Acetate or DCM → Methanol | Very Polar (HILIC mode) | Can be used in "aqueous normal phase" or HILIC mode for very polar compounds.[11] |

Section 4: References

  • Google Patents. (n.d.). Method for purifying pyrazoles (WO2011076194A1). Retrieved from

  • Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Retrieved from [Link]

  • Prasad, K. R. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives (EP0350176A2). Retrieved from

  • Kovalev, I. S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18, 5625-5638. Retrieved from [Link]

  • Norman, M. H., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4413-4417. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3949-3958. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents (US7307188B2). Retrieved from

  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same (CN111138289B). Retrieved from

  • Claramunt, R. M., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. Supramolecular Chemistry, 18(6), 487-495. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Theopold, K. H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics, 9(9), 69. Retrieved from [Link]

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Pharmazie, 33(10), 649-651. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? Retrieved from [Link]

  • ResearchGate. (2021). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Waters Blog. (2021). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis... Journal of Combinatorial Chemistry, 3(4), 361-366. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative... Acta Crystallographica Section E: Crystallographic Communications, 75(5), 654-659. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 478-522. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Methylation of Pyrazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of pyrazole heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the N-methylation of pyrazoles, offering explanations and actionable solutions.

Poor Regioselectivity: "My reaction yields a mixture of N1 and N2-methylated pyrazoles. How can I improve the selectivity?"

This is one of the most common challenges in pyrazole chemistry, as the two nitrogen atoms in the pyrazole ring have similar reactivity.[1][2] The formation of regioisomeric mixtures complicates purification and reduces the yield of the desired product.

Underlying Causes and Mechanistic Insights:

The regioselectivity of pyrazole N-alkylation is a delicate balance of electronic and steric factors, and is also heavily influenced by the reaction conditions. The pyrazole anion, formed upon deprotonation, is in equilibrium between two tautomeric forms. The alkylating agent can then attack either nitrogen. The nature of the pyrazole substituents, the choice of base, solvent, and the electrophile all play a crucial role in determining the final isomeric ratio.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity cluster_1 Strategy 1: Modify Reaction Conditions cluster_2 Strategy 2: Change Methylating Agent cluster_3 Strategy 3: Modify Pyrazole Synthesis start Problem: Poor N1/N2 Selectivity q1 Are you using a traditional methylating agent (MeI, DMS)? start->q1 strat3 Strategy 3: Modify Pyrazole Synthesis start->strat3 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strat1 Strategy 1: Modify Reaction Conditions a1_yes->strat1 strat2 Strategy 2: Change Methylating Agent a1_no->strat2 cond1 Change the Base strat1->cond1 agent1 Use Sterically Hindered Reagents (e.g., α-halomethylsilanes) strat2->agent1 synth1 Condensation of 1,3-diketone with methylhydrazine strat3->synth1 end Improved Selectivity cond2 Change the Solvent cond1->cond2 cond3 Adjust Temperature cond2->cond3 cond3->end agent2 Use Trichloroacetimidates agent1->agent2 agent2->end synth1->end

Caption: Decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-methylation.

Actionable Solutions:

  • Strategy 1: Modification of Reaction Conditions with Traditional Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate)

    • Base Selection: The choice of base can significantly influence the regioselectivity. Strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) can favor the formation of the N1-isomer by promoting the formation of the thermodynamically more stable pyrazolate anion. In contrast, weaker bases like potassium carbonate (K2CO3) may lead to different isomeric ratios.[2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity of the pyrazolate anion and the electrophile. Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with less polar solvents like THF or dioxane might alter the selectivity.

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Strategy 2: Employing Alternative, More Selective Methylating Agents

    • Sterically Hindered Reagents: The use of sterically bulky α-halomethylsilanes as "masked" methylating agents has been shown to dramatically improve N1-selectivity.[1][3][4][5] The bulky silyl group directs the initial alkylation to the less sterically hindered nitrogen. A subsequent protodesilylation step with a fluoride source unmasks the methyl group.

    • Trichloroacetimidates: N-alkylation using trichloroacetimidates under acidic catalysis can also offer good regioselectivity, which is often governed by steric factors.[6]

  • Strategy 3: Modifying the Pyrazole Synthesis Itself

    • Condensation of 1,3-Diketones with Methylhydrazine: Instead of methylating a pre-formed pyrazole, synthesizing the N-methylpyrazole directly through the condensation of an appropriate 1,3-diketone with methylhydrazine can be a viable alternative.[7] The regioselectivity of this reaction can be influenced by the substituents on the diketone and the solvent. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent has been reported to significantly improve regioselectivity.[7][8]

Data Summary: Comparison of Methylating Agents

Methylating AgentTypical N1/N2 RatioAdvantagesDisadvantages
Methyl Iodide / Dimethyl SulfateOften poor (can be close to 1:1)Readily available, simple procedurePoor regioselectivity, toxicity (DMS)
α-HalomethylsilanesHigh (up to >99:1)[1][3]Excellent regioselectivityTwo-step procedure, may require specific reagents
TrichloroacetimidatesGood, sterically controlledAlternative to base-mediated methodsRequires preparation of the imidate
Purification Woes: "I have a mixture of N1 and N2 isomers. How can I separate them effectively?"

The separation of N-methyl pyrazole regioisomers can be challenging due to their often similar physical properties.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isomer Separation cluster_1 Optimize Chromatography cluster_2 Alternative Purification Methods start Problem: Difficulty Separating N1/N2 Isomers q1 Have you tried standard column chromatography? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strat1 Optimize Chromatography a1_yes->strat1 a1_no->strat1 chrom1 Vary Solvent System Polarity strat1->chrom1 strat2 Alternative Purification Methods alt1 Fractional Crystallization strat2->alt1 end Pure Isomers chrom2 Use Different Stationary Phase (e.g., alumina, functionalized silica) chrom1->chrom2 chrom3 Consider Preparative HPLC chrom2->chrom3 chrom3->strat2 alt2 Crystallization of Acid Addition Salts alt1->alt2 alt2->end

Caption: Decision-making workflow for separating N1 and N2 pyrazole isomers.

Actionable Solutions:

  • Optimizing Column Chromatography:

    • Solvent System: A systematic screening of solvent systems with varying polarities is the first step. A shallow gradient elution can sometimes resolve closely eluting compounds.

    • Stationary Phase: If standard silica gel fails, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica.

  • Crystallization Techniques:

    • Fractional Crystallization: If the isomeric mixture is a solid, fractional crystallization from a suitable solvent can be an effective, scalable purification method.

    • Crystallization of Acid Addition Salts: Pyrazoles are basic and can form salts with acids. The different regioisomers may form salts with varying solubilities, which can be exploited for separation by selective crystallization.[9]

Analytical Ambiguity: "How can I confidently distinguish between the N1 and N2-methylated isomers?"

Correctly identifying the regioisomers is crucial for confirming the success of a regioselective synthesis.

Actionable Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-methyl protons can sometimes be indicative of the isomer. More definitively, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can establish through-space proximity between the N-methyl protons and protons on substituents at the C5 position of the pyrazole ring, thus confirming the N1-isomer.[2]

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the position of the methyl group.[10][11]

    • ¹⁵N NMR: If available, ¹⁵N NMR spectroscopy provides distinct chemical shifts for the two nitrogen atoms, offering a direct method for isomer differentiation.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common side reactions during N-methylation of pyrazoles with methyl iodide or dimethyl sulfate?

A1: Besides the formation of regioisomers, potential side reactions include:

  • Over-alkylation: If the product pyrazole has other nucleophilic sites, further alkylation can occur.

  • Quaternization: The N-methylated pyrazole can be further alkylated to form a quaternary pyrazolium salt, especially if an excess of the methylating agent is used or if the reaction temperature is high.

  • Decomposition: Harsh reaction conditions (strong base, high temperature) can lead to the decomposition of starting materials or products.

Q2: How does the electronic nature of substituents on the pyrazole ring affect N-methylation?

A2: Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier. However, they can also deactivate the ring towards electrophilic attack. Conversely, electron-donating groups (EDGs) decrease the acidity of the N-H proton but increase the nucleophilicity of the pyrazolate anion. The position of these substituents also plays a critical role in directing the regioselectivity.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole N-methylation?

A3: Research into greener synthetic methods is ongoing. Some approaches include:

  • Phase-Transfer Catalysis (PTC): PTC can enable the use of less hazardous solvents and milder reaction conditions.[12][13][14]

  • Solvent-Free Reactions: In some cases, N-alkylation can be performed under solvent-free conditions, reducing solvent waste.[12]

  • Catalytic Methods: The development of catalytic methods, for example, using zeolites, can offer a more sustainable alternative to stoichiometric reagents.[15]

Q4: I am using the 1,3-diketone and methylhydrazine method and getting a mixture of isomers. What are the key factors to control?

A4: The regioselectivity in this condensation is primarily dictated by the differential reactivity of the two carbonyl groups in the 1,3-diketone.

  • Steric Hindrance: The initial attack of methylhydrazine is often at the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.

  • Solvent: As mentioned earlier, using fluorinated alcohols as solvents can significantly improve regioselectivity.[7][8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and K₂CO₃
  • To a solution of the pyrazole (1.0 eq) in dry DMF (0.1-0.5 M), add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to separate the isomers.

Protocol 2: Highly Regioselective N-Methylation using α-Halomethylsilanes (Adapted from literature)[1]

Step A: Silylmethylation

  • To a solution of the pyrazole (1.0 eq) in dry DMSO, add KHMDS (1.2 eq) at room temperature.

  • After stirring for a short period, add the α-halomethylsilane (e.g., chlorotrisisoproxysilane, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

Step B: Protodesilylation

  • To the reaction mixture from Step A, add water and a fluoride source (e.g., TBAF, 2.0 eq).

  • Heat the mixture at 60 °C for 4-6 hours until the desilylation is complete.

  • Work up the reaction by extracting with an organic solvent, followed by washing, drying, and concentration.

  • Purify the product by column chromatography.

References

  • Zambri, M. T., Hou, T. R., & Taylor, M. S. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Barone, R., Tomaselli, G. A., & Ielo, L. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]

  • DePorre, Y., & Reeve, C. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 27-39. [Link]

  • Goud, R. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10188–10197. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(18), 14305. [Link]

  • Alemán, J., & Sansano, J. M. (2010). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Zambri, M. T., Hou, T. R., & Taylor, M. S. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Zambri, M. T., Hou, T. R., & Taylor, M. S. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Zambri, M. T., Hou, T. R., & Taylor, M. S. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2021). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 59(11), 1083-1093. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Singh, P., & Kumar, A. (2016). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • Bott, K., & Tittelbach, F. (2011). Method for purifying pyrazoles.
  • Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Pinho e Melo, T. M. V. D. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. [Link]

  • DePorre, Y., & Reeve, C. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Starks, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

Sources

Technical Support Center: Enhancing Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of pyrazole-based compounds in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental data.

Introduction: The Pyrazole Solubility Challenge

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs targeting a wide range of diseases.[1][2] The pyrazole ring itself can offer favorable physicochemical properties, sometimes improving solubility compared to analogous benzene rings.[3] However, the overall solubility of a pyrazole-based compound is dictated by the entire molecular structure. Lipophilic substituents, molecular planarity, and strong crystal lattice energy can lead to poor aqueous solubility, creating significant hurdles for in vitro and in vivo testing.[4][5]

Low solubility is a critical issue that can compromise bioassay results, leading to underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[6][7] This guide will walk you through systematic approaches to overcome these challenges.

Troubleshooting Guide: Compound Precipitation

This section addresses the common issue of compound precipitation during stock solution preparation and dilution into aqueous assay buffers or cell culture media.

Scenario 1: My compound will not dissolve in 100% DMSO to make a high-concentration stock solution (e.g., 10-30 mM).

  • Probable Cause: The intrinsic solubility of your compound in DMSO is limited. While DMSO is a powerful solvent, approximately 10-20% of compounds in corporate collections exhibit poor solubility at these concentrations.[6] The crystalline nature of the solid (high crystal lattice energy) can also impede dissolution.[4][5]

  • Step-by-Step Solutions:

    • Gentle Heating: Warm the vial to 37-50°C in a water bath while vortexing. Many compounds have increased solubility at higher temperatures. Be cautious if your compound is known to be heat-labile.

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic energy can help break up the solid lattice and facilitate dissolution.[8]

    • Use a Co-Solvent System: If the compound remains insoluble, consider preparing the stock in a mixed solvent system. For example, a 9:1 or 4:1 ratio of DMSO:Ethanol or DMSO:PEG-400 can be effective.[1][9]

    • Reduce Stock Concentration: If the above methods fail, your compound's solubility limit in DMSO may have been reached. Prepare a lower concentration stock (e.g., 1 mM or 5 mM) and adjust your dilution scheme accordingly.[10]

Scenario 2: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium.

  • Probable Cause: This is a classic case of "solvent shock" or "antisolvent precipitation." The compound is highly soluble in the organic stock solvent but crashes out when introduced to the aqueous environment where its solubility is much lower.[11][12]

  • Step-by-Step Solutions:

    • Optimize the Dilution Process: The key is to minimize localized high concentrations. Instead of adding a small volume of stock directly into a large volume of buffer, perform a serial dilution.

      • Recommended Protocol: Prepare an intermediate dilution of your stock solution in your final assay buffer. For example, make a 10X final concentration stock in buffer containing the same percentage of DMSO as your final assay condition. Add this 10X stock to your assay. This gradual dilution can sometimes prevent precipitation.[6]

      • Direct Addition to Protein-Containing Media: If possible, add the DMSO stock directly to the final assay medium that contains proteins (like serum or albumin). These proteins can help stabilize the compound and keep it in solution.[6]

    • Lower the Final DMSO Concentration: While counterintuitive, using a more dilute stock solution to achieve your final concentration means adding a larger volume of DMSO, which can help maintain solubility.[11] However, you must balance this with the maximum DMSO concentration your cells or assay can tolerate.

    • Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-127 in your final assay buffer can act as a wetting agent and stabilize the compound, preventing precipitation.[3][13]

Scenario 3: My compound solution is clear initially but becomes cloudy or shows precipitate after incubation (e.g., overnight in a cell culture incubator).

  • Probable Cause: This could be due to several factors:

    • Delayed Precipitation: The initial solution was supersaturated, and the compound is slowly crashing out over time.[6]

    • Temperature Effects: Some compounds are less soluble at 37°C than at room temperature.[12]

    • pH Shift: Cell metabolism can acidify the culture medium, changing the ionization state and solubility of your compound.[12]

    • Interaction with Media Components: The compound may be interacting with salts or other components in the media, forming insoluble complexes.[12][14]

  • Step-by-Step Solutions:

    • Verify Solubility Limit: Determine the kinetic aqueous solubility of your compound in the final assay buffer to ensure you are working below its limit.

    • Monitor pH: Check the pH of your media after incubation. If it has changed significantly, consider using a more robustly buffered medium (e.g., HEPES-buffered).[12]

    • Evaluate Serum Interactions: If using a serum-containing medium, your compound might be binding to proteins and precipitating. You can test this by comparing precipitation in serum-free vs. serum-containing media.[12]

    • Consider a Solubility Enhancer: This is an ideal scenario for employing a solubilizing excipient like a cyclodextrin, which can form a stable inclusion complex with your compound.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my biological assay?

This is highly dependent on the assay type and cell line.

  • General Guideline: Aim to keep the final DMSO concentration at or below 0.5%. Many cell lines tolerate up to 1%, but some sensitive cell lines show toxicity at concentrations as low as 0.1%.[15]

  • Best Practice: Always run a "vehicle control" with the same final concentration of DMSO (or other co-solvents) to assess its effect on your assay readout.[15] For antimicrobial MIC assays, some bacteria can tolerate much higher concentrations, but this must be empirically determined.[16]

Co-SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO 0.1% - 1.0% Cell line dependent; always include a vehicle control.[15][17]
Ethanol 0.1% - 1.0% Can have immunosuppressive effects; cell line dependent.[18]
PEG-400 < 1.0% Generally well-tolerated.
Propylene Glycol < 1.0% Common in pharmaceutical formulations.[9]

Q2: How does pH affect the solubility of my pyrazole compound?

The pyrazole ring contains two nitrogen atoms, one of which is basic (pyrrole-like) and the other is weakly basic (pyridine-like). Unsubstituted pyrazole has a pKa of approximately 2.5, meaning it is a very weak base.[19][20]

  • Mechanism: The solubility of ionizable compounds is highly pH-dependent. For a weakly basic compound like a pyrazole, solubility typically increases as the pH of the solution decreases and the compound becomes protonated (charged).

  • Practical Implication: If your pyrazole has basic functional groups, slightly lowering the pH of your buffer (e.g., from 7.4 to 6.8, if your assay permits) can increase its solubility. Conversely, working in highly basic conditions may decrease solubility. The specific pKa of your compound, which is heavily influenced by its substituents, will determine the optimal pH range.[21][22]

Q3: What are cyclodextrins and how can they help?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] This structure allows them to encapsulate a poorly soluble "guest" molecule (your pyrazole compound) into their central cavity, forming a water-soluble "inclusion complex."[4][23]

  • Mechanism of Action: The exterior of the CD-drug complex is hydrophilic, which significantly increases the apparent aqueous solubility of the drug.[24] This complexation is a reversible equilibrium. Upon dilution, the complex dissociates, releasing the free drug to interact with its target.[23]

  • Which CD to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high aqueous solubility and low toxicity.[24][25]

Q4: How do I prepare a pyrazole-cyclodextrin inclusion complex in the lab?

Here is a standard protocol for preparing a stock solution for an in vitro assay.

Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex

  • Determine Molar Ratio: Start with a molar ratio of 1:1 drug-to-cyclodextrin. Higher ratios (1:2, 1:5) can be tested if solubility is not sufficiently enhanced.

  • Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it in your desired aqueous buffer (e.g., PBS pH 7.4) to make a concentrated stock (e.g., 100 mM). Warming and vortexing may be required.

  • Add the Drug: Weigh your pyrazole compound and add it as a dry powder directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Tightly seal the vial.

    • Vortex vigorously for 5-10 minutes.

    • Place the vial on a shaker or rotator at room temperature and allow it to mix for 24-48 hours. Gentle heating (e.g., 40°C) can sometimes accelerate the process.

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Isolate and Sterilize: Carefully collect the supernatant, which contains the soluble drug-CD complex. For cell-based assays, sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Determine Concentration: The concentration of the solubilized drug in the final stock solution should be accurately determined using a suitable analytical method, such as HPLC-UV or LC-MS. Do not assume 100% complexation.

Visualizing the Solutions

G Precipitate Precipitate Optimize Optimize Precipitate->Optimize Surfactant Surfactant Optimize->Surfactant Cyclodextrin Cyclodextrin Surfactant->Cyclodextrin Success2 Success2 Cyclodextrin->Success2 Success

// Nodes CD [label="Cyclodextrin\n(Hydrophilic Exterior)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cavity [label="Hydrophobic\nCavity", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2, height=0.8]; Drug [label="Pyrazole\nCompound\n(Hydrophobic)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Complex [label="Soluble\nInclusion Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doublecircle, width=1.8]; Water [label="Water\n(Aqueous Buffer)", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse];

// Edges Drug -> Cavity [label="+", arrowhead=normal, style=dashed, constraint=false]; CD -> Complex [label="Forms", arrowhead=normal]; Complex -> Water [label="Soluble In", arrowhead=normal]; Drug -> Water [label="Insoluble In", arrowhead=normal, style=dotted, color="#EA4335"]; } dot Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Di L, Kerns EH. Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451. [Link]

  • Wang X, et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2023;14(8):1416-1454. [Link]

  • Ma D, et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Med Chem Lett. 2012;3(10):809-813. [Link]

  • Kerns EH, Di L. Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 2006. [Link]

  • Kharl et al. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 2025. [Link]

  • Bighley LD, et al. Formulation strategies for poorly soluble drugs. ResearchGate. 1996. [Link]

  • Pottoo FH, et al. Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content? ResearchGate. 2022. [Link]

  • Kerns EH, Di L. Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. 2006. [Link]

  • Rizwan SB, et al. Bulk and dispersed aqueous behaviour of an endogenous lipid, selachyl alcohol: Effect of Tween 80 and Pluronic F127 on nanostructure. Colloids Surf B Biointerfaces. 2018;171:153-160. [Link]

  • de Oliveira RB, et al. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. 2021;26(11):3283. [Link]

  • Geetha Kathirvalu. What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate. 2014. [Link]

  • Sharma V, et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023;15(20):2011-2033. [Link]

  • Kim S, et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. J Vis Exp. 2017;(127):56031. [Link]

  • Marín-Luna M, et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2022;27(19):6618. [Link]

  • Kumar A, et al. Chemistry and Therapeutic Review of Pyrazole. ResearchGate. 2017. [Link]

  • Maes J, et al. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS One. 2012;7(10):e43852. [Link]

  • Patel DJ, et al. Improvement in the dissolution of poorly water soluble drug using media milling technique. Songklanakarin Journal of Science and Technology. 2016;38(2):157-164. [Link]

  • Arima H, et al. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers (Basel). 2023;15(13):3455. [Link]

  • Patel M. Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus America. 2024. [Link]

  • Anonymous. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. 2017. [Link]

  • Anonymous. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Accessed 2026. [Link]

  • Chan K. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. 2014. [Link]

  • Elliott R. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. 2016. [Link]

  • Sharma C, et al. Synthesis of some novel ethoxyphthalimide derivatives of pyrazolo [3, 4-c] pyrazoles. Indian Journal of Chemistry. 2010;49B(12):1892-1897. [Link]

  • Al-Salahi R, et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pak J Pharm Sci. 2010;23(3):291-298. [Link]

  • Jain K, et al. Effect of Tween 80 and Pluronic 127 on the stabilization of zein nanocarriers for the delivery of piperine. Food Res Int. 2024;185:115202. [Link]

  • Katt WP. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. 2017. [Link]

  • Gurnani P, et al. Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Polymers (Basel). 2021;13(13):2144. [Link]

  • Asgharian P, et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. 2017;4(Supplement):77. [Link]

  • Loftsson T, Brewster ME. Cyclodextrins as pharmaceutical solubilizers. Adv Drug Deliv Rev. 2007;59(7):645-666. [Link]

  • Anonymous. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. IntechOpen. 2012. [Link]

  • Bohner M, et al. Brushite foams - The effect of Tween® 80 and Pluronic® F-127 on foam porosity and mechanical properties. ResearchGate. 2020. [Link]

  • Sharma S, et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):120-127. [Link]

  • Li Y, et al. Recent advances in the multicomponent synthesis of pyrazoles. Org Biomol Chem. 2024. [Link]

  • El-Sayed MA, et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6512. [Link]

  • Wu H, et al. Click-to-Release Reactions for Tertiary Amines and Pyridines. J Am Chem Soc. 2021;143(1):165-172. [Link]

Sources

Technical Support Center: Protocol Optimization for Pyrazole Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the common challenges encountered during in vitro assays involving this important class of molecules. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for designing potent and selective modulators of various biological targets.[1][2] However, the unique physicochemical properties of pyrazole derivatives can present specific challenges in experimental design and execution. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to optimize your assays for robust and reproducible results.

Section 1: Compound Handling and Storage - The Foundation of Reliable Data

The integrity of your experimental data begins with the proper handling and storage of your pyrazole compound library. Degradation or inaccurate concentration of your stock solutions can lead to misleading results and wasted resources.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving pyrazole compounds for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of pyrazole compounds due to its broad solvency.[3] However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells.[4][5]

Q2: What is the maximum final concentration of DMSO that should be used in cell-based assays?

A2: As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%, with many studies recommending keeping it below 0.1% to avoid solvent-induced artifacts.[6] The toxic concentration of DMSO can be cell-type dependent, so it is best practice to run a vehicle control with the highest concentration of DMSO you will be using in your experiment to ensure it does not impact cell viability or the assay readout.[3]

Q3: How should I store my pyrazole compound stock solutions?

A3: For long-term storage, pyrazole compounds dissolved in DMSO should be stored at -20°C or colder in tightly sealed containers to minimize water absorption and degradation.[7][8] Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. It is advisable to aliquot your stock solutions into smaller, single-use volumes.

Best Practices for Compound Storage
ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes compound degradation and ensures reproducibility.
Storage Temperature -20°C or -80°CSlows down chemical degradation.[8]
Aliquoting Small, single-use volumesPrevents contamination and avoids repeated freeze-thaw cycles.
Humidity Control Store in a desiccated environment or with desiccantsDMSO is hygroscopic and can absorb water, which can alter the compound concentration and promote hydrolysis.

Section 2: Troubleshooting Solubility and Precipitation Issues

One of the most common challenges encountered with pyrazole compounds is their limited aqueous solubility, which can lead to precipitation in cell culture media and assay buffers.

Frequently Asked questions (FAQs)

Q1: My pyrazole compound precipitates immediately after I add it to the cell culture medium. What should I do?

A1: This is a common issue often referred to as "solvent shock."[9] It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer, causing the compound to crash out of solution. To mitigate this, try the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media or buffer.

  • Vortexing/Mixing: Add the compound stock solution slowly to the media while vortexing or gently swirling to ensure rapid and homogenous mixing.

  • Lower Stock Concentration: Using a lower concentration stock solution will require a larger volume to be added, which can aid in more gradual mixing.

Q2: My compound appears soluble initially, but I see a precipitate in my culture plates after incubation. What could be the cause?

A2: This delayed precipitation can be due to several factors:

  • Temperature Changes: The solubility of some compounds can be temperature-dependent. Media is often warmed to 37°C for cell culture, which can either increase or decrease the solubility of a compound.[9]

  • pH Shifts: Cellular metabolism can cause a decrease in the pH of the culture medium over time, which can alter the ionization state and solubility of your compound.[9]

  • Interactions with Media Components: Your compound may be interacting with salts, proteins (especially if you are using serum), or other components in the media, leading to the formation of insoluble complexes.[9][10]

Troubleshooting Workflow for Compound Precipitation

This workflow can help you systematically address precipitation issues.

G start Precipitation Observed in Assay check_solubility Q: Is the compound soluble in the initial stock solution? start->check_solubility yes_sol Yes check_solubility->yes_sol Yes no_sol No check_solubility->no_sol No check_timing Q: When does precipitation occur? yes_sol->check_timing troubleshoot_stock Troubleshoot Stock Solution: - Try a different solvent (e.g., ethanol). - Use gentle warming or sonication. - If still insoluble, resynthesis or purification may be needed. no_sol->troubleshoot_stock immediate Immediately upon dilution check_timing->immediate delayed After incubation check_timing->delayed solve_immediate Address Solvent Shock: - Perform serial dilutions. - Add stock solution slowly while vortexing. - Reduce the final concentration of the compound. immediate->solve_immediate solve_delayed Investigate Incubation Effects: - Check for temperature-dependent solubility. - Monitor media pH. - Test in serum-free media to check for protein binding. - Reduce incubation time if possible. delayed->solve_delayed

Caption: Troubleshooting decision tree for pyrazole compound precipitation.

Section 3: Navigating Assay Interference

Pyrazole compounds, like many other small molecules, can interfere with certain assay technologies, leading to false-positive or false-negative results. This is particularly common in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing a high background signal in my fluorescence-based assay when I add my pyrazole compound. What is happening?

A1: This is likely due to the intrinsic fluorescence of your pyrazole compound. Many aromatic heterocyclic compounds can fluoresce, especially when excited with UV or blue light.[11] This compound fluorescence will add to the signal from your assay's fluorescent probe, leading to an artificially high reading.

Q2: How can I correct for compound auto-fluorescence?

A2: A simple and effective way to correct for this is to include a "compound only" control. Before initiating the enzymatic reaction or after stopping it, take a reading of the plate. This "pre-read" or "post-read" will measure the fluorescence of your compound at the assay's excitation and emission wavelengths.[12][13] You can then subtract this background signal from your final assay reading.

Q3: My compound seems to be quenching the fluorescent signal in my assay. What can I do?

A3: This phenomenon is known as the "inner-filter effect," where the compound absorbs the excitation or emission light of the fluorophore in your assay, leading to a lower detected signal.[13] To mitigate this:

  • Perform a Pre-read: As with auto-fluorescence, a pre-read can help identify compounds that absorb light at the assay's wavelengths.[13]

  • Use Red-Shifted Fluorophores: Interference from library compounds is more common in the blue-green spectral region.[12][14] Switching to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (beyond 500 nm) can often reduce interference.[12][14]

Protocol: Correcting for Compound Interference in Fluorescence Assays
  • Plate Setup: Prepare your assay plate as usual, including wells for your negative control (vehicle), positive control, and your pyrazole compound at various concentrations. Crucially, also include a set of wells with your pyrazole compound at the same concentrations but without a key assay component (e.g., the enzyme or the substrate) to measure the compound's intrinsic fluorescence.

  • Pre-Read (Optional but Recommended): Before adding the final component to start the reaction, read the plate at the assay's excitation and emission wavelengths. This will give you a baseline fluorescence for each well.

  • Initiate and Incubate: Add the final component to start the reaction and incubate for the desired time.

  • Final Read: Read the plate again at the same wavelengths.

  • Data Analysis:

    • Subtract the pre-read values from the final read values for each well to get the change in fluorescence.

    • For the wells containing only the compound, this change should be minimal. Any significant value represents the compound's intrinsic fluorescence.

    • Subtract the average intrinsic fluorescence of the compound at each concentration from the corresponding experimental wells to obtain the corrected assay signal.

Section 4: Addressing Off-Target Effects and Cytotoxicity

While the goal is to design highly specific compounds, pyrazole derivatives can sometimes exhibit off-target effects, which is a critical consideration, especially for kinase inhibitors.[15] It is also important to distinguish between on-target cytotoxicity (in cancer cells, for example) and general cytotoxicity in non-target cells.

Frequently Asked Questions (FAQs)

Q1: My pyrazole kinase inhibitor is showing activity in a cell-based assay, but I'm not sure if it's due to inhibition of my target kinase. How can I check for off-target effects?

A1: It is common for kinase inhibitors to have activity against multiple kinases.[16] To assess the selectivity of your compound, you should:

  • Screen against a Kinase Panel: Test your compound against a panel of related and unrelated kinases. This will give you a selectivity profile and help identify any potent off-target activities.

  • Use a Structurally Unrelated Inhibitor: As a positive control, use a well-characterized inhibitor of your target kinase that has a different chemical scaffold. If both compounds produce the same cellular phenotype, it increases confidence that the effect is on-target.

  • Knockdown/Knockout Models: The gold standard is to test your compound in a cell line where your target kinase has been knocked down or knocked out. If the compound is still active in these cells, the effect is likely off-target.

Q2: My pyrazole compound is cytotoxic to my cancer cell line, but also to my non-cancerous control cell line. What does this mean?

A2: This indicates that your compound may have general cytotoxic effects rather than a cancer-specific mechanism of action. To quantify this, you should calculate the Selectivity Index (SCI) .[17] The SCI is the ratio of the CC50 (50% cytotoxic concentration) in the non-cancerous cell line to the IC50 (50% inhibitory concentration) or CC50 in the cancer cell line.[17] A higher SCI value (ideally >10) is desirable, as it indicates that the compound is more potent against cancer cells.[17]

Q3: How can I troubleshoot a poor dose-response curve?

A3: A non-ideal dose-response curve (e.g., a shallow slope, no upper or lower plateau) can be due to several factors.[18][19][20]

  • Solubility Issues: Compound precipitation at higher concentrations can lead to a flattening of the curve at the top.

  • Cytotoxicity: If the compound is cytotoxic at higher concentrations, this can artificially decrease the assay signal, leading to a "U-shaped" curve in some assays.

  • Assay Interference: As discussed, auto-fluorescence or quenching at high concentrations can distort the curve.

  • Incorrect Concentration Range: You may not be testing a wide enough range of concentrations to define the top and bottom plateaus of the curve.[20] It is crucial to test concentrations that span from no effect to a maximal effect.[20]

Logical Flow for Investigating Dose-Response Issues

G start Anomalous Dose-Response Curve check_visual Visually inspect wells for precipitation at high concentrations. start->check_visual check_cytotoxicity Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo). start->check_cytotoxicity check_interference Check for assay interference (auto-fluorescence, quenching). start->check_interference check_concentration Review concentration range. Are plateaus reached? start->check_concentration precipitation_found Precipitation -> Re-evaluate solubility and re-test at lower concentrations. check_visual->precipitation_found cytotoxicity_found Cytotoxicity -> Note cytotoxic concentrations and consider a different assay endpoint. check_cytotoxicity->cytotoxicity_found interference_found Interference -> Implement correction protocols (e.g., pre-read subtraction). check_interference->interference_found concentration_issue No Plateaus -> Expand the concentration range (higher and lower). check_concentration->concentration_issue

Caption: Workflow for troubleshooting poor dose-response curves.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Cytotoxicity of compounds dissolved in DMSO after 24 h of cell... (n.d.). ResearchGate. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012, March 15). PubMed. Retrieved from [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (n.d.). PubMed. Retrieved from [Link]

  • Dose-response curves. The effects of the active pyrazole-5-carboxamide... (n.d.). ResearchGate. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). PubMed Central (PMC). Retrieved from [Link]

  • Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. (n.d.). MDPI. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Publications. Retrieved from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved from [Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (n.d.). ResearchGate. Retrieved from [Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022, December 27). ResearchGate. Retrieved from [Link]

  • Perspective: common errors in dose–response analysis and how to avoid them. (2025, October 24). Retrieved from [Link]

  • Effect of various DMSO concentrations on cell viability. Values... (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. (n.d.). RJPT SimLab. Retrieved from [Link]

  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. (n.d.). ResearchGate. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. Retrieved from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved from [Link]

  • How can I avoid precipitation of a substance after adding DMEM? (2014, February 21). ResearchGate. Retrieved from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved from [Link]

  • application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Retrieved from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Retrieved from [Link]

  • (PDF) Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025, November 27). ResearchGate. Retrieved from [Link]

  • Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. (2025, August 19). Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

minimizing batch-to-batch variability in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Batch-to-Batch Variability and Ensuring Reproducibility

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis and achieve consistent, reproducible results. As a Senior Application Scientist, I understand that batch-to-batch variability is a significant challenge that can impede research progress and delay development timelines. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

Introduction: The Challenge of Consistency in Pyrazole Synthesis

Pyrazoles are a critical scaffold in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] However, their synthesis, while often appearing straightforward, can be prone to variability. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve inconsistencies in your synthetic workflow.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding batch-to-batch variability in pyrazole synthesis.

Q1: My pyrazole synthesis is giving inconsistent yields. What are the most likely causes?

Inconsistent yields are often multifactorial. The primary culprits are typically variations in reagent quality, reaction temperature, and reaction time. Even minor fluctuations in these parameters can significantly impact the reaction outcome. For instance, the purity of your hydrazine and 1,3-dicarbonyl starting materials is paramount. Impurities can introduce side reactions, leading to lower yields of the desired pyrazole. Similarly, precise temperature control is crucial, as deviations can alter reaction kinetics and favor the formation of byproducts.[2]

Q2: I'm observing different impurity profiles between batches. How can I identify and control these impurities?

Variations in impurity profiles often point to issues with reaction control. The formation of regioisomers is a common problem, especially with unsymmetrical 1,3-dicarbonyl compounds.[3][4] The regioselectivity can be highly sensitive to factors like pH, solvent, and the electronic and steric properties of the substituents.[3] To control this, it is essential to rigorously standardize your reaction conditions. Implementing in-process analytical checks, such as HPLC or TLC, can help you monitor the formation of impurities in real-time and adjust conditions as needed.[5]

Q3: How does solvent choice impact the reproducibility of my pyrazole synthesis?

Solvent polarity and proticity can dramatically influence the reaction pathway and, consequently, the consistency of your results. For example, in the Knorr pyrazole synthesis, the choice of solvent can affect the equilibrium between tautomeric forms of the 1,3-dicarbonyl starting material and the stability of reaction intermediates.[3] Aprotic dipolar solvents, for instance, have been shown to improve regioselectivity in certain cases compared to commonly used protic solvents like ethanol.[4] It is critical to use high-purity, dry solvents to avoid introducing water, which can lead to unwanted side reactions.

Q4: Can the work-up and purification procedures contribute to batch-to-batch variability?

Absolutely. Inconsistent work-up procedures can lead to varying levels of residual starting materials, byproducts, and impurities in the final product. The method of purification, whether it's crystallization, distillation, or chromatography, must be well-defined and consistently applied. For instance, incomplete removal of acidic or basic catalysts during work-up can lead to product degradation over time.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during pyrazole synthesis.

Issue 1: Low or Inconsistent Product Yield

Low or inconsistent yields are a common frustration. This troubleshooting guide will help you systematically identify and address the root cause.

Yield_Troubleshooting start Low/Inconsistent Yield Observed reagent_quality Step 1: Verify Reagent Quality - Purity of Hydrazine & Dicarbonyl - Presence of Water/Impurities start->reagent_quality reaction_conditions Step 2: Scrutinize Reaction Conditions - Temperature Control - Reaction Time - Stirring Rate reagent_quality->reaction_conditions Reagents OK workup_purification Step 3: Standardize Work-up & Purification - Consistent Quenching - pH Adjustment - Purification Method reaction_conditions->workup_purification Conditions OK analytical_monitoring Step 4: Implement In-Process Controls - TLC/HPLC Monitoring - Identify Intermediates/Byproducts workup_purification->analytical_monitoring Procedures OK resolution Consistent Yield Achieved analytical_monitoring->resolution Process Controlled

Caption: A systematic workflow for troubleshooting low or inconsistent yields in pyrazole synthesis.

  • Reagent Quality Assessment:

    • Action: Obtain Certificates of Analysis (CofA) for all starting materials. If unavailable, perform your own characterization (e.g., NMR, GC-MS) to confirm purity.

    • Causality: Impurities in starting materials can act as catalysts or participate in side reactions, consuming reactants and reducing the yield of the desired product. Hydrazine, in particular, can be susceptible to oxidation.

  • Reaction Condition Optimization and Control:

    • Action: Utilize a reaction vessel with precise temperature control (e.g., a jacketed reactor with a chiller/heater). Ensure consistent stirring to maintain a homogenous reaction mixture.

    • Causality: Pyrazole formation is often temperature-sensitive. Even a few degrees of variation can alter the reaction rate and selectivity, leading to inconsistent yields.[2]

  • Standardization of Work-up and Purification:

    • Action: Develop a detailed, step-by-step Standard Operating Procedure (SOP) for your work-up and purification. This should include specific volumes, times, and analytical checks.

    • Causality: Variations in quenching, extraction, and washing can lead to product loss or the introduction of impurities that complicate purification and reduce the final isolated yield.

Issue 2: Inconsistent Regioselectivity (Formation of Isomers)

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyls.

Regioselectivity_Control start Inconsistent Regioisomer Ratio check_pH Is Reaction pH Controlled? start->check_pH control_pH Implement pH Control (e.g., buffer, controlled acid/base addition) check_pH->control_pH No check_solvent Is Solvent System Optimized? check_pH->check_solvent Yes control_pH->check_solvent optimize_solvent Evaluate Solvent Effects (e.g., protic vs. aprotic) check_solvent->optimize_solvent No check_temp Is Temperature Tightly Controlled? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Perform Temperature Scouting Study check_temp->optimize_temp No check_substituents Analyze Substituent Effects (Steric & Electronic) check_temp->check_substituents Yes optimize_temp->check_substituents modify_strategy Consider Alternative Synthetic Strategy (e.g., flow chemistry for better control) check_substituents->modify_strategy No Improvement resolution Consistent Regioisomer Ratio Achieved check_substituents->resolution Improvement modify_strategy->resolution

Caption: A decision tree to guide the control of regioselectivity in pyrazole synthesis.

ParameterInfluence on RegioselectivityRecommended Actions
pH Can alter the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl compound.[3]Maintain a consistent pH throughout the reaction using a buffer or by careful addition of acid/base.
Solvent Affects the tautomeric equilibrium of the 1,3-dicarbonyl and the stability of reaction intermediates.[3]Screen a range of solvents with varying polarities and proticities. Consider aprotic dipolar solvents for enhanced selectivity.[4]
Temperature Can influence the kinetic vs. thermodynamic control of the reaction, favoring one regioisomer over the other.[2]Perform a temperature scouting study to identify the optimal temperature for the desired regioisomer.
Catalyst The choice of acid or base catalyst can significantly impact the reaction pathway and regioselectivity.Experiment with different catalysts (e.g., Lewis acids, organic bases) to find the one that provides the best selectivity.

Advanced Strategies for Minimizing Variability

For processes requiring the highest level of control, consider implementing advanced synthetic technologies.

Flow Chemistry

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to highly reproducible results.[1][7] The small reactor volume enhances safety, especially when dealing with potentially hazardous reagents like diazo compounds.[7]

Flow_Chemistry_Workflow start Batch Variability Issues feasibility Assess Feasibility for Flow - Reaction Kinetics - Solubility start->feasibility system_design Design Flow System - Pump Selection - Reactor Type & Size - Back-Pressure Regulator feasibility->system_design Feasible optimization Optimize Flow Parameters - Flow Rate (Residence Time) - Temperature - Stoichiometry system_design->optimization scale_up Scale-Up - Increase Flow Rate - Parallel Reactors optimization->scale_up validation Validate Process - Batch-to-Batch Consistency - Purity & Yield scale_up->validation production Consistent Production validation->production

Caption: A workflow for transitioning from batch to continuous flow pyrazole synthesis.

In-Situ Reaction Monitoring

Employing in-situ analytical techniques like FTIR or Raman spectroscopy can provide real-time insights into your reaction kinetics and the formation of intermediates and byproducts.[3] This data allows for dynamic control of the reaction to ensure consistency.

Conclusion

Minimizing batch-to-batch variability in pyrazole synthesis is achievable through a systematic and scientifically grounded approach. By understanding the causal relationships between reaction parameters and outcomes, implementing robust process controls, and leveraging advanced technologies where appropriate, you can ensure the reproducibility and reliability of your synthetic efforts.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 487-541. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules, 29(5), 1111. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules, 22(1), 143. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2215-2221. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(1), 198-232. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). Organic Process Research & Development, 27(12), 2215-2222. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 734-743. [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2018). Angewandte Chemie International Edition, 57(30), 9549-9553. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR, 11(1). [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Method for purifying pyrazoles. (2011).
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust, safe, and efficient process.

Synthetic Pathway Overview

The most reliable and scalable approach to this compound involves a two-step sequence: a regioselective Knorr-type pyrazole synthesis followed by ester hydrolysis. This method is advantageous due to the availability of starting materials and the generally high yields of each step.

Step 1: Knorr-Type Cyclization The synthesis begins with the cyclocondensation of a suitable β-dicarbonyl equivalent, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, with methylhydrazine. This reaction forms the pyrazole ring, yielding the intermediate, ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate.

Step 2: Saponification (Ester Hydrolysis) The final step is the saponification of the ethyl ester intermediate using a strong base, such as sodium hydroxide, followed by acidic workup to yield the target carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Knorr-Type Cyclization cluster_1 Step 2: Saponification SM Ethyl 2-(ethoxymethylene)- 4-methyl-3-oxopentanoate Intermediate Ethyl 1-methyl-5-isopropyl- 1H-pyrazole-4-carboxylate SM->Intermediate  Ethanol, Acetic Acid (cat.)  Reflux MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Final_Product 1-methyl-5-(propan-2-yl)-1H- pyrazole-4-carboxylic acid Intermediate->Final_Product 1. NaOH (aq), EtOH/H₂O, Reflux 2. HCl (aq) to pH 2-3 caption Figure 1. Proposed two-step synthesis pathway.

Figure 1. Proposed two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concern is the handling of methylhydrazine . It is a highly toxic, flammable, and potentially explosive substance.[1][2] Key precautions include:

  • Toxicity: Methylhydrazine is fatal if inhaled or in contact with skin and is a suspected carcinogen.[2] All manipulations must be performed in a well-ventilated fume hood or a closed system reactor. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Tychem®), splash goggles, a face shield, and a lab coat, is mandatory.[3]

  • Flammability: Methylhydrazine has a low flash point and is highly flammable.[1] Ensure all equipment is properly grounded to prevent static discharge. Use spark-proof tools and avoid any potential ignition sources.

  • Exothermicity: The initial cyclization reaction with the β-dicarbonyl compound can be exothermic. On a large scale, this heat generation can be significant. Implement controlled, slow addition of methylhydrazine to the reaction mixture and ensure the reactor has adequate cooling capacity to maintain the desired temperature.

Q2: Why is regioselectivity a critical parameter in the cyclization step?

A2: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine like methylhydrazine can theoretically produce two different regioisomers.[4] In our case, the desired product has the methyl group on the nitrogen adjacent to the isopropyl-substituted carbon (N1). The undesired isomer would be 1-methyl-3-isopropyl-1H-pyrazole-4-carboxylate. Controlling the reaction conditions to favor the formation of the desired isomer is crucial as separating these isomers on a large scale can be difficult and costly, leading to significant yield loss.[5]

Q3: Can alternative "green" chemistry approaches be used for this synthesis?

A3: Yes, several green chemistry principles can be applied. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate pyrazole synthesis, often reducing reaction times from hours to minutes and allowing for the use of greener solvents or even solvent-free conditions.[6] Additionally, developing a one-pot synthesis, where the intermediate ester is not isolated before hydrolysis, can reduce solvent waste and processing time.[7] However, any alternative method must be carefully optimized and validated to ensure it does not compromise regioselectivity or final product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Problem Area 1: Cyclization Step (Formation of Pyrazole Ester)

Q: My yield of the intermediate ester is low (<75%). What are the likely causes and solutions?

A: Low yield is a common scale-up challenge. The root cause is often related to reaction kinetics, reagent quality, or side reactions.

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mixing may be less efficient, and heat transfer can be slower.

    • Solution:

      • Monitor the Reaction: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[8]

      • Increase Reaction Time/Temperature: Cautiously increase the reflux time. If the reaction is still sluggish, a modest increase in temperature (if the solvent allows) can improve the rate. However, monitor for an increase in impurities.[9]

  • Cause 2: Poor Reagent Quality: The β-dicarbonyl starting material may have degraded, or the methylhydrazine may be of low purity.

    • Solution:

      • Reagent Analysis: Always analyze incoming raw materials for purity (e.g., via NMR, GC-MS) before use in a large-scale run.

      • Fresh Reagents: Use freshly opened or distilled reagents whenever possible, especially for the moisture-sensitive β-dicarbonyl precursor.

  • Cause 3: Side Reactions: The formation of unexpected by-products can consume starting materials.

    • Solution:

      • Controlled Addition: Add the methylhydrazine solution dropwise to the reactor at a controlled temperature. This prevents localized high concentrations and reduces the potential for side reactions.

      • pH Control: The Knorr synthesis is often catalyzed by a weak acid.[10] Ensure a consistent, slightly acidic pH by adding a catalytic amount of acetic acid. This protonates the carbonyl, activating it for nucleophilic attack.

Q: I am observing significant formation of the 1-methyl-3-isopropyl regioisomer. How can I improve selectivity for the desired 5-isopropyl product?

A: Regioselectivity in the Knorr synthesis is influenced by a delicate balance of steric and electronic factors, which can be manipulated by changing reaction conditions.[4] The initial attack of methylhydrazine can occur at either of the two carbonyl groups.

  • Mechanism Insight: Methylhydrazine has two non-equivalent nitrogen atoms. The N1 (methyl-substituted) nitrogen is more sterically hindered but often considered more nucleophilic. The N2 (unsubstituted) nitrogen is less hindered. The reaction pathway is highly dependent on which nitrogen attacks which carbonyl first. Generally, the more reactive carbonyl (less sterically hindered) is attacked first.

  • Solution 1: Solvent Screening: The polarity and protic nature of the solvent can significantly influence the reaction pathway. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in some pyrazole syntheses.[11] A solvent screen is highly recommended during process development.

SolventTypical Starting TemperatureRationale
EthanolRoom Temp -> RefluxStandard, protic solvent. Good starting point.
IsopropanolRoom Temp -> RefluxLess polar than ethanol, may alter selectivity.
TolueneRoom Temp -> RefluxAprotic solvent, can change the transition state.
Acetic AcidRoom Temp -> 100 °CActs as both solvent and catalyst, can favor one pathway.
2,2,2-Trifluoroethanol (TFE)Room Temp -> RefluxHighly polar, non-coordinating. Can stabilize intermediates differently.[11]
  • Solution 2: Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Try running the initial addition and stirring period at a lower temperature (e.g., 0-25 °C) before slowly heating to reflux.

Troubleshooting_Regioselectivity start Regioisomer Detected (>5%) by GC/HPLC check_temp Was reaction run at reflux temperature? start->check_temp lower_temp Action: Lower initial reaction temperature to 0-25°C for 2h before heating. check_temp->lower_temp Yes check_solvent Is solvent Ethanol? check_temp->check_solvent No re_evaluate Re-evaluate product ratio. If still poor, consider alternative synthetic route. lower_temp->re_evaluate solvent_screen Action: Perform solvent screen. Prioritize Toluene or TFE. check_solvent->solvent_screen Yes check_solvent->re_evaluate No solvent_screen->re_evaluate caption Figure 2. Workflow for troubleshooting regioisomer formation.

Figure 2. Workflow for troubleshooting regioisomer formation.
Problem Area 2: Hydrolysis and Workup

Q: The saponification of the ester is incomplete, even after prolonged heating. What can I do?

A: Incomplete hydrolysis at scale is often due to mass transfer limitations or insufficient base.

  • Cause 1: Poor Solubility: The pyrazole ester may have limited solubility in the aqueous base, especially at high concentrations.

    • Solution: Add a co-solvent like ethanol or tetrahydrofuran (THF) to create a homogeneous solution, which will dramatically increase the reaction rate. A 1:1 mixture of ethanol and water is a good starting point.

  • Cause 2: Insufficient Base: Ensure at least 1.5-2.0 molar equivalents of NaOH are used. On a large scale, weighing errors can be more significant. It's also possible that acidic impurities are consuming some of the base.

    • Solution: Titrate a sample of the reaction mixture to confirm the pH remains strongly basic (>13) throughout the reaction. Add more NaOH solution if necessary.

Q: My final product is difficult to filter or has poor purity after precipitation. How can I improve the isolation?

A: The physical properties of the precipitated carboxylic acid are highly dependent on the workup conditions.

  • Cause 1: Oiling Out: If the product "oils out" instead of crystallizing upon acidification, it will be difficult to handle and purify. This can happen if the acidification is done too quickly or at too high a temperature.

    • Solution:

      • Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath (<10 °C) before and during acidification.

      • Slow Addition: Add the acid (e.g., 3M HCl) slowly with vigorous stirring. This promotes the formation of well-defined crystals.

  • Cause 2: Co-precipitation of Impurities: Impurities can get trapped within the crystal lattice of the product.

    • Solution:

      • Recrystallization: This is the most effective method for purification. Screen for a suitable solvent system. Common choices include ethanol/water, ethyl acetate/heptane, or acetone.[12] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

      • pH Control: Acidify only to the point of complete precipitation (typically pH 2-3). Over-acidification can sometimes lead to the protonation of the pyrazole ring, forming salts that may have different solubility properties.

Detailed Experimental Protocols (Illustrative 100g Scale)

Protocol 1: Synthesis of Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate

  • Equipment: 5 L jacketed glass reactor with overhead stirring, condenser, dropping funnel, and temperature probe.

  • Reagents:

    • Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (428 g, 2.0 mol)

    • Ethanol (2.0 L)

    • Glacial Acetic Acid (24 g, 0.4 mol)

    • Methylhydrazine (96.7 g, 2.1 mol)

  • Procedure:

    • Charge the reactor with ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, ethanol, and acetic acid. Begin stirring.

    • Cool the mixture to 15-20°C.

    • Slowly add methylhydrazine via the dropping funnel over 1-2 hours, maintaining the internal temperature below 30°C.

    • Once the addition is complete, slowly heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC/HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to obtain the crude ester.

    • The crude product can be purified by vacuum distillation or carried forward to the next step if purity is sufficient (>95%).

Protocol 2: Synthesis of this compound

  • Equipment: 5 L jacketed glass reactor with overhead stirring, condenser, and temperature probe.

  • Reagents:

    • Crude Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate (from previous step, ~2.0 mol)

    • Ethanol (1.0 L)

    • Sodium Hydroxide (120 g, 3.0 mol)

    • Water (1.0 L)

    • 3M Hydrochloric Acid (~1.0 L)

  • Procedure:

    • Dissolve sodium hydroxide in water in the reactor and cool the solution to 20°C.

    • Add the ethanol, followed by the crude pyrazole ester.

    • Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC/HPLC for the disappearance of the ester.

    • Once complete, cool the mixture to 0-5°C in an ice/water bath.

    • With vigorous stirring, slowly add 3M HCl to adjust the pH to 2-3. A white precipitate will form.

    • Stir the resulting slurry at 0-5°C for 1 hour to ensure complete crystallization.

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 500 mL).

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Purification (if required): Recrystallize the crude acid from a suitable solvent like an ethanol/water mixture.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Chalyk, B. A., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Bayer CropScience AG. (2010). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. EP2262756B1.
  • Li, Y., et al. (2022). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters.
  • BASF SE. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Solvay SA. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
  • Dow Agrosciences LLC. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1.
  • Neuhaus, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • New Jersey Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Patel, R. B., et al. (2012). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical, Biological and Physical Sciences.
  • PrepChem. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Retrieved from [Link]

  • Bakherad, M., et al. (2011). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
  • Hasani, M., et al. (2023).
  • Abu-Zied, M. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • SPEX CertiPrep. (2017). Safety Data Sheet - METHYL HYDRAZINE. Retrieved from [Link]

  • Fisher, H., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Parham, W. E., & Reed, L. J. (1948).
  • AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]

  • Nissan Chemical Industries, Ltd. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. EP0350176A2.
  • Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.
  • Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles.
  • Cravotto, G., et al. (2007).
  • Şener, A., et al. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Cambridge Crystallographic Data Centre. (2006). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

in vitro validation of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid activity

This guide provides a robust and validated workflow for the in vitro characterization of this compound as a kinase inhibitor. By employing a combination of biochemical, cellular, and target engagement assays, and by comparing its performance to established drugs, researchers can confidently determine the compound's potency, cellular efficacy, and mechanism of action. Positive results from this cascade would provide a strong rationale for advancing the compound to further preclinical testing, including selectivity profiling and in vivo studies. [8]

References
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Anlauf, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Hampton, B. S., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PLoS ONE. [Link]

  • Arslan, O., & Senturk, M. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Karaman, M. F., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Liu, X., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Fluorescence. [Link]

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • ADP Glo Protocol. (n.d.). Addgene. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

The Impact of 5-Alkyl Group Substitution on the Efficacy of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent enzyme inhibitors. Its synthetic tractability and privileged structural features have led to its incorporation into numerous clinically approved drugs.[1] A key area of exploration in optimizing pyrazole-based inhibitors is the strategic modification of substituents at the 5-position of the pyrazole ring. This guide provides an in-depth comparison of the efficacy of pyrazole inhibitors bearing different 5-alkyl groups, supported by experimental data and detailed protocols to empower your own research endeavors.

The Strategic Importance of the 5-Alkyl Group in Pyrazole Inhibitors

The substituent at the 5-position of the pyrazole ring often plays a critical role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. This is primarily due to its projection into a key hydrophobic pocket within the ATP-binding site of many kinases. The size, shape, and lipophilicity of the 5-alkyl group can significantly influence the following:

  • Binding Affinity: A well-fitting alkyl group can establish favorable van der Waals interactions with hydrophobic residues in the target protein, thereby enhancing binding affinity and inhibitory potency.

  • Selectivity: Subtle differences in the topography of the hydrophobic pocket among different kinases can be exploited by fine-tuning the 5-alkyl substituent to achieve selective inhibition.

  • Physicochemical Properties: The nature of the alkyl group can impact the molecule's solubility, membrane permeability, and metabolic stability, all of which are crucial for its development as a drug candidate.

This guide will focus on the Janus kinase (JAK) family of non-receptor tyrosine kinases as a representative target class for 5-alkyl pyrazole inhibitors, due to the well-documented role of the JAK/STAT signaling pathway in various diseases, including cancer and inflammatory disorders.[2][3][4][5]

Comparative Efficacy of Pyrazole Inhibitors with Varying 5-Alkyl Groups Against JAK2

To illustrate the impact of the 5-alkyl group on inhibitory potency, we present a comparative analysis of a series of hypothetical 3,4-diaryl-5-alkyl-1H-pyrazole derivatives against JAK2 kinase. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy.

Compound ID5-Alkyl GroupStructureJAK2 IC50 (nM)
PZ-1 MethylCH₃50
PZ-2 EthylCH₂CH₃25
PZ-3 n-PropylCH₂CH₂CH₃15
PZ-4 IsopropylCH(CH₃)₂35
PZ-5 n-ButylCH₂CH₂CH₂CH₃20
PZ-6 tert-ButylC(CH₃)₃80

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual IC50 values can vary based on the specific pyrazole scaffold and assay conditions.

Interpretation of Structure-Activity Relationship (SAR):

The illustrative data suggests a clear trend in the structure-activity relationship for this series of 5-alkyl pyrazole inhibitors against JAK2:

  • Increasing Chain Length: Moving from a methyl (PZ-1) to an ethyl (PZ-2) and then to an n-propyl group (PZ-3) results in a progressive increase in potency. This is likely due to the longer alkyl chains making more extensive hydrophobic contacts within the kinase's binding pocket.

  • Branching Effects: The introduction of branching, as seen with the isopropyl group (PZ-4), leads to a decrease in potency compared to the linear n-propyl analogue (PZ-3). This suggests that the binding pocket may be narrow, and the bulkier isopropyl group introduces some steric hindrance.

  • Optimal Chain Length: The potency begins to decrease with the n-butyl group (PZ-5) compared to the n-propyl group, indicating that the n-propyl chain may represent the optimal length for fitting into the hydrophobic pocket in this particular scaffold.

  • Steric Hindrance: The significant drop in potency for the tert-butyl substituted compound (PZ-6) strongly suggests that this bulky group is too large to be accommodated within the binding site, leading to a substantial loss of inhibitory activity.

These findings underscore the importance of methodical exploration of the 5-alkyl substituent to identify the optimal group for maximizing inhibitory potency.

Experimental Protocols for Synthesis and Evaluation

To facilitate the translation of these concepts into practice, we provide detailed, step-by-step methodologies for the synthesis and evaluation of 5-alkyl pyrazole inhibitors.

Synthesis of 3,4-Diaryl-5-Alkyl-1H-Pyrazoles

The synthesis of the target pyrazole derivatives can be achieved through a multi-step process, with a key Knorr pyrazole synthesis step.

Synthesis_Workflow A Aryl Methyl Ketone C β-Diketone Intermediate A->C NaH, THF B Dimethyl Oxalate B->C E 5-Alkyl-3-aryl-1H-pyrazole C->E Hydrazine Hydrate, Acetic Acid D Hydrazine Hydrate D->E G Final 3,4-Diaryl-5-Alkyl-1H-pyrazole E->G Suzuki Coupling, Pd(PPh₃)₄, K₂CO₃ F Aryl Halide F->G

Caption: General synthetic workflow for 3,4-diaryl-5-alkyl-1H-pyrazoles.

Step-by-Step Protocol:

  • Synthesis of the β-Diketone Intermediate:

    • To a solution of an appropriate aryl methyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C, then add dimethyl oxalate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Knorr Pyrazole Synthesis:

    • Dissolve the β-diketone intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the 5-alkyl-3-aryl-1H-pyrazole.

  • Suzuki Coupling:

    • To a solution of the 5-alkyl-3-aryl-1H-pyrazole (1.0 eq) and an appropriate aryl halide (1.2 eq) in a mixture of toluene and water, add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 90 °C for 8-12 hours.

    • After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 values of the synthesized pyrazole inhibitors against JAK2 kinase. A detailed protocol for a LanthaScreen™ kinase assay can be found in the Thermo Fisher Scientific documentation.[6] A general protocol using a luminescence-based assay is as follows.[7][8]

Kinase_Assay_Workflow A Prepare serial dilutions of pyrazole inhibitors B Add JAK2 enzyme and substrate to wells A->B C Add ATP to initiate the kinase reaction B->C D Incubate at room temperature C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each pyrazole inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitors in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

    • Prepare solutions of recombinant JAK2 enzyme, a suitable peptide substrate, and ATP in kinase reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well white assay plate, add the serially diluted pyrazole inhibitors. Include positive (enzyme, substrate, ATP, no inhibitor) and negative (enzyme, substrate, no ATP) controls.

    • Add the JAK2 enzyme and substrate solution to all wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells except the negative controls.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ATP remaining using a commercially available kit such as Kinase-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of kinase activity relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

To assess the effect of the pyrazole inhibitors on cell viability and proliferation, a colorimetric MTT assay can be performed.[9][10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line with constitutively active JAK/STAT signaling) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazole inhibitors for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Investigating the Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Pyrazole inhibitors targeting JAK kinases exert their effects by blocking the downstream signaling cascade. A key event in this pathway is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibitory effect of the synthesized compounds on this pathway can be verified by Western blot analysis of STAT3 phosphorylation.[11][12][13][14][15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Pyrazole_Inhibitor 5-Alkyl Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of 5-alkyl pyrazole inhibitors.

Western Blot Protocol for Phospho-STAT3

A general protocol for Western blotting can be found from suppliers like Cell Signaling Technology.[3]

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the pyrazole inhibitor at a concentration around its GI50 value for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3.[16]

Conclusion

The strategic modification of the 5-alkyl group on the pyrazole scaffold is a powerful approach for optimizing the efficacy and selectivity of kinase inhibitors. As demonstrated through the illustrative SAR data for JAK2 inhibitors, even subtle changes in the size and branching of the alkyl chain can have a profound impact on inhibitory potency. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel 5-alkyl pyrazole inhibitors in your own research. By systematically exploring the chemical space at the 5-position and employing rigorous biological evaluation, researchers can unlock the full potential of the pyrazole scaffold in the development of next-generation targeted therapeutics.

References

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). PubMed. [Link]

  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (n.d.). Europe PMC. [Link]

  • Correlation between IC 50 and the alkyl chain length of Compounds 4a-d and 5a-d against RKO-AS-45-1 and HeLa cell lines. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers. (2022). PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. (n.d.). PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Western blot analysis of phosphorylated (p-STAT3) and total STAT3 (t-STAT3) levels in liver tissues of young (A) and (B) aged mice 3 and 24 hours postburn Phosphorylated STAT3 was assessed and normalized to total STAT3. (n.d.). ResearchGate. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). PubMed Central. [Link]

  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. (2024). PubMed. [Link]

  • Therapeutic targeting of the Jak/STAT pathway. (n.d.). PubMed. [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. (2022). Frontiers. [Link]

  • Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU on A549, HCT116, and MCF-7 human cancer cell lines. (n.d.). ResearchGate. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Center for Biotechnology Information. [Link]

  • Identification of STAT3 as a substrate of receptor protein tyrosine phosphatase T. (2007). PNAS. [Link]

  • What are the management guidelines for an asymptomatic JAK (Janus Kinase) positive patient? (2025). Dr.Oracle. [Link]

  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. (n.d.). Springer Nature Experiments. [Link]

  • SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). (n.d.). ResearchGate. [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). The ASCO Post. [Link]

  • Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. (2025). ResearchGate. [Link]

  • JAK2 (Janus Kinase 2) Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

  • Western blot analysis of phosphorylated STAT3 (pSTAT3; left) and phosphorylated AMPK (pAMPK; right) in the hypothalami of rats after ip administration of saline, leptin (18.8 nmol/kg), CCK (0.1 nmol/kg), or CCK (0.1 nmol/kg) leptin (18.8 nmol/kg). (n.d.). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

Sources

A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of modern cross-reactivity profiling strategies, using the novel compound 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid as a case study. We will navigate the journey from an initial phenotypic discovery to a comprehensive understanding of its target engagement and selectivity profile, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure with a Promiscuous Reputation

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a vast array of biological activities, from anti-inflammatory and anticancer to antifungal and antiviral effects.[3][4][5][6] This therapeutic versatility, however, comes with a critical challenge: a high potential for target promiscuity. A novel pyrazole-based compound can interact with multiple proteins, leading to unexpected off-target effects that can either cause toxicity or present opportunities for drug repurposing.

For this guide, we will consider a hypothetical scenario: 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as "Pyrazolidone-X") was identified in a high-content phenotypic screen for its potent anti-proliferative effects in a cancer cell line. Its molecular target(s), however, are unknown. This situation is a common starting point in drug discovery and necessitates a systematic and multi-tiered approach to deconvolve its mechanism of action and assess its selectivity.

A Tiered Strategy for Target Deconvolution and Cross-Reactivity Profiling

A robust profiling cascade does not rely on a single method. Instead, it integrates computational predictions with broad, unbiased experimental screens and focused, hypothesis-driven validation assays. This tiered approach maximizes information while efficiently managing resources. The causality is clear: we start with low-cost, predictive methods to build hypotheses, move to broad experimental screens to identify potential interactions, and finish with high-fidelity cellular assays to confirm target engagement in a physiologically relevant context.

G cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Validation & Selectivity in_silico In Silico Profiling (Similarity Search, Docking) chemoproteomics Unbiased Proteome-Wide Screen (e.g., MS-CETSA, Activity Probes) in_silico->chemoproteomics Guide Experiment biochem Biochemical Panels (e.g., Kinase, GPCR Screens) chemoproteomics->biochem Identify Target Class cetsa Orthogonal Target Engagement (e.g., WB-CETSA, BRET) biochem->cetsa Confirm Hits pheno Cellular Phenotyping (Target Knockdown, etc.) cetsa->pheno Link to Function

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Generating the Initial Hypotheses

The first step is to move from a complete unknown to a set of testable hypotheses regarding the primary target and potential off-targets.

In Silico Profiling: The Predictive First Pass

Computational methods offer a rapid and cost-effective way to scan the potential target space.[7] These approaches use the structure of Pyrazolidone-X to predict interactions based on ligand similarity to known drugs or by docking it into structural databases of protein binding sites.[8][9]

  • Methodology:

    • Ligand-Based: Utilize 2D fingerprint similarity (e.g., ECFP6) or 3D pharmacophore matching against databases like ChEMBL.[8] This identifies known proteins that are modulated by structurally similar compounds.

    • Structure-Based: If a primary target is hypothesized, molecular docking can predict binding modes and estimate affinity. For broader screening, inverse docking against a library of protein structures can suggest unexpected binders.

  • Expert Insight: In silico results are predictive, not definitive. They are invaluable for designing subsequent experiments. For instance, if multiple predictions point towards a specific protein family, like kinases, this strongly justifies focusing the next tier of experimental screening on a kinase panel.

Unbiased Proteome-Wide Screening: Finding the Target in a Haystack

To experimentally identify the primary target(s) without bias, proteome-wide techniques are essential. The mass spectrometry-based Cellular Thermal Shift Assay (MS-CETSA) , also known as Thermal Proteome Profiling (TPP), is a powerful approach.[10] It identifies proteins that are stabilized or destabilized by Pyrazolidone-X binding across the entire proteome in a cellular context.

  • Principle: Ligand binding typically increases the thermal stability of a protein.[11] In an MS-CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and the soluble (un-denatured) proteins are quantified by mass spectrometry. Target proteins will show a shift in their melting temperature in the presence of the drug.

  • Expected Outcome: This experiment would ideally reveal a single or small number of proteins showing a significant thermal shift, pointing to them as high-confidence binding partners of Pyrazolidone-X.

Tier 2: Broad Biochemical Screening for Off-Target Liabilities

With a primary target candidate (e.g., Cyclin-Dependent Kinase 2, CDK2, identified from MS-CETSA), the next crucial step is to assess selectivity by screening against large panels of related and unrelated proteins. Commercial vendors offer comprehensive screening services that are essential for this stage.[12][13]

  • Why this is critical: Many small molecules, especially those targeting ATP-binding sites like kinases, can exhibit cross-reactivity within the same family.[14] Broad screening is a standard due-diligence step to identify these liabilities early.

Kinase Panel Screening

Given the prevalence of kinases as drug targets and off-targets, a broad kinase panel is a mandatory first screen. Companies like Eurofins Discovery, Reaction Biology, and Pharmaron offer panels covering over 400 human kinases.[14][15][16]

  • Experimental Design: Pyrazolidone-X would be tested at a single high concentration (e.g., 10 µM) against the full panel. Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "hit." These hits are then followed up with full dose-response curves to determine their IC50 values.

Hypothetical Kinase Profiling Data for Pyrazolidone-X

The table below illustrates a potential outcome, comparing the potency of Pyrazolidone-X against its intended target (CDK2) and a selection of off-target hits.

TargetFamilyIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)Notes
CDK2 CMGC 15 - Primary Target
GSK3βCMGC453-foldStructurally related kinase
CDK9CMGC1208-foldHigh homology to primary target
Aurora AAurora1,500100-fold
VEGFR2TK8,000>500-foldUnrelated tyrosine kinase
ROCK1AGC>10,000>667-fold
  • Interpretation: This data suggests Pyrazolidone-X is a potent CDK2 inhibitor with moderate selectivity against closely related kinases (GSK3β, CDK9) and high selectivity against kinases from other families. The 3-fold selectivity against GSK3β is a potential liability that must be investigated further.

Tier 3: Validating Target Engagement in a Cellular Environment

Biochemical assays are performed on isolated, purified proteins. They do not account for cell permeability, target accessibility, or competition from endogenous ligands like ATP. Therefore, it is absolutely essential to validate on- and off-target binding in an intact cellular system.

Western Blot-Based Cellular Thermal Shift Assay (WB-CETSA)

WB-CETSA is the ideal orthogonal method to confirm the engagement of Pyrazolidone-X with its primary target (CDK2) and key off-targets (like GSK3β) in living cells.[17][18] It provides direct biophysical evidence of target binding at a specific protein level.[11]

G cluster_0 cluster_1 cluster_2 cluster_3 A Treat intact cells with Vehicle or Pyrazolidone-X B Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells and separate soluble vs. precipitated protein fractions via centrifugation B->C D Analyze soluble fractions by Western Blot using antibodies for CDK2 and GSK3β C->D E Quantify band intensity to generate melting curves D->E

Caption: Workflow for a Western Blot-based CETSA experiment.

Detailed Experimental Protocol: WB-CETSA

This protocol provides a self-validating system by comparing the melting curves of target proteins in the presence and absence of the drug.

  • Cell Culture and Treatment:

    • Plate a human cancer cell line (e.g., HCT116) in sufficient quantity for the experiment.

    • Once cells reach ~80% confluency, treat them with either 10 µM Pyrazolidone-X or a vehicle control (e.g., 0.1% DMSO) for 1 hour in serum-free media. The use of serum-free media prevents compound sequestration by serum proteins, ensuring maximal availability to the cells.[19]

  • Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes in a thermal cycler across a temperature gradient (e.g., 42, 46, 50, 54, 58, 62, 66 °C), followed by 3 minutes at room temperature.

  • Lysis and Fractionation (The Self-Validating Step):

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This gentle lysis method avoids detergents that could disrupt protein complexes.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step is critical as it separates the soluble, correctly folded proteins (supernatant) from the aggregated, heat-denatured proteins (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant from each tube.

    • Measure the total protein concentration of the non-heated control sample using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal amounts of total protein per lane, and perform Western blotting using specific primary antibodies for CDK2 and GSK3β.

    • Detect with a secondary antibody and quantify the band intensities.

  • Data Interpretation:

    • Normalize the band intensity of each heated sample to the non-heated (37°C) control for both vehicle and drug-treated groups.

    • Plot the normalized intensity versus temperature. A rightward shift in the melting curve for a protein in the drug-treated samples compared to the vehicle control confirms target engagement.[17]

Conclusion: Synthesizing a Complete Cross-Reactivity Profile

By integrating these tiered approaches, we can build a comprehensive profile for Pyrazolidone-X. The in silico and MS-CETSA results generated a primary target hypothesis (CDK2). The broad kinase panel confirmed this potent on-target activity but also revealed a potential off-target liability (GSK3β). Finally, the orthogonal WB-CETSA experiment provided direct, biophysical evidence that Pyrazolidone-X engages both CDK2 and GSK3β inside living cancer cells.

This integrated dataset provides an authoritative, evidence-based foundation for the next steps in drug development. It allows the project team to make an informed decision: either to accept the GSK3β activity as part of the compound's polypharmacology or to initiate a medicinal chemistry campaign to improve selectivity for CDK2. This logical, evidence-driven progression is the hallmark of modern, efficient drug discovery.

References

  • Gao, Y., et al. (2021). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

  • Incel, S., et al. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Shen, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Yang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Saleh, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shweta, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • Ball, K. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Available at: [Link]

  • International Journal of Science and Research. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology. Available at: [Link]

  • Alvarsson, J., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. Available at: [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Off-Target Assessment

Substituted pyrazole carboxylic acids are a versatile class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Their therapeutic potential often stems from their ability to selectively interact with specific biological targets. However, like any small molecule, they have the potential to bind to unintended proteins, leading to off-target effects that can range from undesirable side effects to serious toxicity.[3] Therefore, a rigorous and comprehensive assessment of off-target interactions is a cornerstone of the drug discovery and development process for this compound class. This guide provides an in-depth comparison of key methodologies for evaluating these off-target effects, offering experimentally-grounded insights to guide your research.

The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs known for potential off-target activities.[4][5] These unintended interactions can occur through non-specific binding or by influencing signaling pathways beyond the intended one.[4] For pyrazole carboxylic acid derivatives, which have shown activity against kinases like MEK, CK2, AKT1, and others, a thorough understanding of their kinome-wide selectivity is paramount.[6][7]

Comparative Analysis of Off-Target Assessment Strategies

A multi-faceted approach is essential for a comprehensive off-target profile. The choice of assays depends on the stage of drug discovery, the nature of the primary target, and the available resources. Below is a comparison of commonly employed strategies.

Assay Type Principle Advantages Limitations Typical Application
Kinase Profiling Panels Measures the inhibition of a broad panel of kinases at a fixed compound concentration.[8]Provides a comprehensive overview of kinome selectivity.[9] Helps identify potential off-target liabilities early.[9]In vitro results may not always translate to cellular activity.[8] Can be costly for large-scale screening.Early-stage hit-to-lead and lead optimization.
GPCR Screening Panels Assesses compound activity against a panel of G-protein coupled receptors (GPCRs).[10][11]Identifies potential interactions with a large and diverse class of drug targets, crucial for safety pharmacology.[10]Does not provide mechanistic details of the interaction (e.g., agonist vs. antagonist).Safety assessment and liability screening.
Competitive Binding Assays Measures the ability of a test compound to displace a known, labeled ligand from its target protein.[12][13]Relatively high-throughput and cost-effective for initial screening.[3][12] Can be adapted for various target classes.Does not directly measure functional activity.[12] Requires a suitable labeled ligand and purified target protein.Hit validation and determining binding affinity for identified off-targets.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15]Directly measures target engagement within a cellular context.[15][16] Can identify both direct and indirect targets.[17]Can be lower-throughput than biochemical assays.[16] Requires specific antibodies for detection in the traditional Western blot format.Target validation and confirming cellular engagement of off-targets.
Cytotoxicity Assays Measures the ability of a compound to cause cell damage or death.[18][19]Provides a general assessment of a compound's toxicity profile.[20] A wide variety of assay formats are available (e.g., MTT, LDH release).[21]Lacks specificity and does not identify the molecular target of toxicity.[20]Early-stage screening to flag overtly toxic compounds.
Safety Pharmacology Studies Investigates the potential undesirable pharmacodynamic effects on vital physiological functions (e.g., cardiovascular, respiratory, CNS).[22][23]Required for regulatory submissions (e.g., IND filings).[24] Provides an integrated assessment of potential in vivo liabilities.[25]Resource-intensive and typically conducted in later preclinical stages.Preclinical safety assessment.

Visualizing the Off-Target Assessment Workflow

A logical and stepwise approach is crucial for efficiently identifying and characterizing off-target effects. The following diagram illustrates a typical workflow.

OffTarget_Workflow cluster_0 Early Stage Screening cluster_1 Hit Validation & Prioritization cluster_2 Cellular & In Vivo Confirmation Broad Panel Screening Broad Panel Screening Dose-Response & IC50 Dose-Response & IC50 Broad Panel Screening->Dose-Response & IC50 Identified Hits Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Dose-Response & IC50 Competitive Binding Competitive Binding Dose-Response & IC50->Competitive Binding Prioritized Hits CETSA CETSA Competitive Binding->CETSA Confirmed Binders Safety Pharmacology Safety Pharmacology CETSA->Safety Pharmacology Cellularly Active Off-Targets

Caption: A typical workflow for identifying and validating off-target effects.

Delving Deeper: Key Experimental Protocols

To provide actionable insights, this section details the methodologies for two powerful and complementary assays: a high-throughput competitive binding assay and the Cellular Thermal Shift Assay (CETSA).

Protocol 1: High-Throughput Competitive Binding Assay for Off-Target Identification

This protocol describes a fluorescence polarization-based competitive binding assay, a robust method for screening compound libraries against a purified off-target protein.

Principle: A fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high fluorescence polarization (FP) signal. Unlabeled competitor compounds (e.g., your pyrazole carboxylic acid derivatives) that bind to the same site will displace the tracer, causing a decrease in the FP signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified off-target protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the fluorescently labeled tracer. The tracer should be a known binder to the off-target with an appropriate affinity.

    • Serially dilute the test pyrazole carboxylic acid compounds in DMSO to create a concentration range for IC50 determination.

  • Assay Plate Preparation:

    • In a 384-well, low-volume, black microplate, add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Prepare a master mix of the off-target protein and the fluorescent tracer at 2X the final desired concentration in the assay buffer.

    • Add 10 µL of the protein-tracer master mix to each well of the assay plate.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (protein + tracer) and low (tracer only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound engages its target within the complex environment of a living cell.[15][16]

Principle: The binding of a ligand to its target protein increases the protein's thermal stability.[15] When intact cells are heated, the stabilized target protein will remain in the soluble fraction at higher temperatures compared to the unbound protein.[26]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Treat the cells with the test pyrazole carboxylic acid compound at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate the cells under normal culture conditions for a defined period (e.g., 1-2 hours) to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction for each temperature point using Western blotting with a specific antibody.

    • Quantify the band intensities and plot them against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing a Key Off-Target Signaling Pathway

Many pyrazole-containing compounds are designed as kinase inhibitors.[27] A common off-target effect of such inhibitors is the unintended modulation of other kinase signaling pathways. The diagram below illustrates the potential for a hypothetical pyrazole carboxylic acid to inhibit an off-target kinase within a signaling cascade.

Signaling_Pathway cluster_pathway Off-Target Signaling Pathway Upstream_Signal Upstream Signal OffTarget_Kinase Off-Target Kinase Upstream_Signal->OffTarget_Kinase Activates Downstream_Effector Downstream Effector OffTarget_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Pyrazole_Acid Substituted Pyrazole Carboxylic Acid Pyrazole_Acid->OffTarget_Kinase Inhibits

Caption: Inhibition of an off-target kinase by a pyrazole carboxylic acid.

The robust assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of designing safe and effective therapeutics. By employing a combination of broad panel screening, targeted binding and functional assays, and cellular confirmation techniques like CETSA, researchers can build a comprehensive off-target profile for their substituted pyrazole carboxylic acid derivatives. This integrated, self-validating system, where findings from one assay inform the design and interpretation of the next, is crucial for mitigating risks and advancing compounds with the highest potential for clinical success.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science. Retrieved from [Link]

  • Keiser, M. J., et al. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC. Retrieved from [Link]

  • Bandre, S. B., et al. (2015). Current status of pyrazole and its biological activities. Journal of Young Pharmacists. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Shang, J., & Kojetin, D. J. (2026). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Lin, Y., et al. (n.d.). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC. Retrieved from [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. (2025). ResearchGate. Retrieved from [Link]

  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. (n.d.). Multispan. Retrieved from [Link]

  • SIAT® Competition Binding Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (2017). ResearchGate. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

  • Competition binding assay for measuring the interaction between.... (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). Cancer Research. Retrieved from [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Omega. Retrieved from [Link]

  • Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. (2022). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Safety Pharmacology Services. (n.d.). Pharmaron. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. (n.d.). Sartorius. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Sartorius. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules. Retrieved from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In.... (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY PHARMACOLOGY. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • van der Mey, M., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 5-Substituted Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring system is a cornerstone pharmacophore in modern drug discovery, lending its unique physicochemical properties to a host of successful therapeutic agents. Specifically, 5-substituted pyrazole-4-carboxylic acids serve as critical building blocks for a range of pharmaceuticals, from anti-inflammatory drugs to kinase inhibitors. The efficient and scalable synthesis of these intermediates is therefore a matter of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two robust and widely employed synthetic routes to this valuable compound class. We will dissect the classic Knorr-type cyclocondensation and a versatile alternative commencing from activated methylene compounds. The discussion will focus on the underlying chemical principles, practical execution, and a data-driven comparison to inform your choice of synthetic strategy.

Overview of Synthetic Strategies

The construction of the pyrazole core typically relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2] The two routes validated below represent distinct approaches to assembling the requisite precursors for this key cyclization step.

  • Route A: The Knorr-Type Annulation. This is a foundational method involving the reaction of a hydrazine with a β-ketoester that already contains the C4-ester functionality.[2][3][4] It is a convergent and often high-yielding approach.

  • Route B: The Cyanoacetate-Based Route. This strategy builds the pyrazole ring from a more fundamental starting material, ethyl cyanoacetate. It involves creating a vinylogous carbon fragment that subsequently reacts with a hydrazine, with the nitrile group later being hydrolyzed to the target carboxylic acid.[5]

The choice between these routes depends on factors such as starting material availability, desired substitution patterns, and tolerance for specific reaction conditions.

G cluster_A Route A: Knorr-Type Annulation cluster_B Route B: Cyanoacetate-Based Route A_start β-Ketoester A_mid Cyclocondensation with Hydrazine A_start->A_mid A_end Ethyl 5-Substituted Pyrazole-4-carboxylate A_mid->A_end A_final Saponification A_end->A_final A_product Target Carboxylic Acid A_final->A_product B_start Ethyl Cyanoacetate + Orthoformate B_mid1 Ethoxymethylene Intermediate B_start->B_mid1 B_mid2 Cyclocondensation with Hydrazine B_mid1->B_mid2 B_end Ethyl 5-Amino Pyrazole-4-carboxylate B_mid2->B_end B_final1 Sandmeyer Reaction (optional) B_end->B_final1 For 5-halo substitution B_final2 Hydrolysis B_end->B_final2 Direct to 5-amino acid B_final1->B_final2 B_product Target Carboxylic Acid

Caption: High-level comparison of synthetic workflows for Routes A and B.

Route A: The Knorr-Type Annulation Pathway

The Knorr pyrazole synthesis is a robust and historically significant method for creating pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[6] When a β-ketoester is used, this reaction provides direct access to pyrazole-4-carboxylates.

Mechanistic Rationale:

The reaction is typically acid-catalyzed and proceeds via two key stages.[7][8] First, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. The regioselectivity at this step is governed by the relative reactivity of the two carbonyl groups.[7] The second stage involves an intramolecular nucleophilic attack by the remaining nitrogen atom onto the ester carbonyl, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[8]

G start β-Ketoester + Hydrazine step1 Attack on Ketone Hydrazone Intermediate start->step1:f0 Acid Catalyst step2 Intramolecular Cyclization Tetrahedral Intermediate step1:f1->step2:f0 step3 Dehydration Pyrazolone/Pyrazole Product step2:f1->step3:f0

Caption: Simplified mechanism of the Knorr-type pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from established procedures for the synthesis of pyrazole carboxylates.[4][8]

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (Ethyl acetoacetate)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Cyclocondensation:

    • To a round-bottom flask charged with ethanol (50 mL), add ethyl acetoacetate (10.0 g, 76.8 mmol) and phenylhydrazine (7.9 g, 73.1 mmol).

    • Add glacial acetic acid (0.5 mL) as a catalyst.

    • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water (100 mL) and stir until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Saponification:

    • Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide (80 mL).

    • Heat the mixture to 80 °C and stir for 4 hours until the solid dissolves and the ester is fully hydrolyzed (monitored by TLC).

    • Cool the resulting solution in an ice bath and acidify to pH ~3 with concentrated hydrochloric acid.

    • A white precipitate of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Performance Data & Comparison
ParameterRoute A: Knorr AnnulationRoute B: Cyanoacetate (Anticipated)
Starting Materials β-Ketoester, HydrazineEthyl Cyanoacetate, Orthoformate, Hydrazine
Key Intermediates HydrazoneEthoxymethylene cyanoacetate
Overall Yield Typically 70-90%Typically 60-80% (over more steps)
Number of Steps 2 (Condensation, Hydrolysis)3+ (Intermediate formation, Condensation, Hydrolysis)
Scalability ExcellentGood, potential for exothermic initial step
Versatility Dependent on β-ketoester availabilityHigh, 5-amino group allows diverse functionalization
Safety Concerns Hydrazine derivatives are toxic.[8]Triethyl orthoformate is flammable.

Route B: The Cyanoacetate-Based Pathway

This alternative route offers significant flexibility, particularly for producing 5-aminopyrazole derivatives which are themselves versatile building blocks for more complex heterocyclic systems.[9][10] The synthesis begins with the reaction between ethyl cyanoacetate and an orthoformate, followed by cyclization with hydrazine.

Mechanistic Rationale:

The first step involves the condensation of ethyl cyanoacetate with triethyl orthoformate, typically in the presence of a dehydrating agent like acetic anhydride. This forms ethyl 2-cyano-3-ethoxyacrylate. This electron-deficient alkene is a perfect substrate for reaction with hydrazine. The hydrazine undergoes a Michael addition, followed by an intramolecular cyclization and elimination of ethanol to form the ethyl 5-aminopyrazole-4-carboxylate.[5] The final carboxylic acid is then obtained via hydrolysis of both the ester and, if desired, modification of the 5-amino group.

Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carboxylic acid

This protocol is based on a process disclosed for preparing 3-aminopyrazole derivatives, which follows the same core principles.[5]

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Potassium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Intermediate Formation:

    • In a flask equipped with a distillation head, combine ethyl cyanoacetate (11.3 g, 100 mmol), triethyl orthoformate (17.8 g, 120 mmol), and acetic anhydride (12.2 g, 120 mmol).

    • Heat the mixture to 120-130 °C for 2 hours, distilling off the ethyl acetate byproduct.

    • After cooling, the residue, crude ethyl 2-cyano-3-ethoxyacrylate, can often be used directly in the next step.

  • Cyclocondensation:

    • Dissolve the crude intermediate in ethanol (100 mL) and cool the solution to 0 °C.

    • Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 6 hours.[5]

    • A precipitate of ethyl 5-amino-1H-pyrazole-4-carboxylate will form. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Hydrolysis:

    • Dissolve the ester in a 20% aqueous solution of potassium hydroxide (100 mL).

    • Heat the mixture to reflux for 8 hours to ensure complete hydrolysis of both the ester and nitrile (if applicable, though in this case it cyclized).

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 4-5.

    • Collect the precipitated 5-amino-1H-pyrazole-4-carboxylic acid by filtration, wash with water, and dry.

Comparative Analysis and Recommendations

Route A (Knorr-Type) is the more direct and often higher-yielding method if the required β-ketoester is commercially available or readily accessible. Its primary advantages are operational simplicity and high convergence, making it ideal for large-scale production where the starting materials are established. The main limitation is that the substitution pattern is fixed by the choice of the dicarbonyl compound.

Route B (Cyanoacetate-Based) offers greater strategic flexibility. The resulting 5-aminopyrazole is a powerful intermediate.[9][10] The amino group can be diazotized and displaced (Sandmeyer reaction) to introduce a wide variety of substituents (halogens, hydroxyl, etc.) or used as a handle for building fused ring systems like pyrazolo[3,4-d]pyrimidines.[9] This multi-step process may have a lower overall yield but provides access to a broader library of derivatives from simple, inexpensive starting materials.

  • For the direct, large-scale synthesis of a specific 5-substituted pyrazole-4-carboxylic acid where the corresponding β-ketoester is available, Route A is generally superior.

  • For exploratory chemistry, library synthesis, or when the desired 5-substituent is not easily incorporated into a β-ketoester , the versatility of the 5-amino intermediate from Route B provides a significant strategic advantage.

Both methods are foundational in heterocyclic chemistry and provide reliable access to the 5-substituted pyrazole-4-carboxylic acid scaffold. A thorough evaluation of project goals, starting material availability, and desired analogue diversity should guide the synthetic chemist's choice.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

  • Process for the preparation of a pyrazole derivative. (2011). Google Patents.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2024). Longdom Publishing. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Retrieved from [Link]

Sources

A Comparative Guide to the Herbicidal Activity of Pyrazole Analogs: From Mechanism to Field Application

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of effective and selective weed management solutions has positioned the pyrazole scaffold as a cornerstone in modern herbicide discovery.[1][2] This versatile heterocyclic ring system has given rise to a diverse array of commercial and developmental herbicides, each with unique modes of action and application spectra.[2][3] This guide provides a comparative analysis of the herbicidal activity of various pyrazole analogs, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental validation of their performance. Our objective is to equip researchers and scientists in agrochemical development with the critical insights needed to navigate this important class of herbicides.

The Chemical Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique structural framework for designing bioactive molecules.[4] Its susceptibility to various chemical modifications allows for the fine-tuning of physicochemical properties, influencing factors such as solubility, stability, and target-site affinity. This adaptability is a key reason why pyrazole derivatives have been successfully developed into herbicides with distinct and potent mechanisms of action.[2]

Mechanisms of Action: A Comparative Overview

Pyrazole-based herbicides can be broadly categorized based on their molecular targets within the plant. Understanding these distinct mechanisms is fundamental to appreciating their comparative advantages and limitations.

Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO inhibitors are a significant class of pyrazole herbicides. They act by blocking the PPO enzyme in the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX. This, in turn, results in rapid cellular damage and necrosis upon exposure to light.

A notable example is pyraflufen-ethyl . Comparative studies have shown that novel pyrazole analogs can exhibit superior efficacy. For instance, one study reported a pyrazole derivative with an IC50 value for the PPO enzyme of 0.04 mg/L, which was lower than that of pyraflufen-ethyl (IC50 = 0.06 mg/L).[1] In field experiments, this novel compound achieved up to 90.0% weed control at a concentration of 300 g ai/ha, demonstrating superior herbicidal efficacy compared to pyraflufen-ethyl.[1]

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of green tissues due to the photooxidation of chlorophyll.

Tolpyralate is a commercially successful HPPD-inhibiting herbicide with a pyrazole core.[5] It demonstrates high herbicidal activity against a broad range of weed species, including those resistant to glyphosate.[5] Research into novel pyrazole-based HPPD inhibitors is active, with some new analogs showing promising activity. For example, pyrazolate and pyrazoxyfen are metabolized in plants to the same active compound that inhibits HPPD with an IC50 value of 13 nM.[6]

Synthetic Auxin Herbicides

Certain pyrazole derivatives function as synthetic auxins, mimicking the plant hormone auxin and causing uncontrolled and disorganized growth, ultimately leading to plant death.[1] These herbicides are particularly effective against broadleaf weeds.

Recent research has focused on incorporating a pyrazole moiety into the structure of picolinic acid herbicides. One such derivative demonstrated 100% post-emergence efficacy on six out of seven dicotyledonous weed species at a rate of 400 g ai/ha.[1] Its IC50 value against Arabidopsis thaliana root was 3.1 µM, significantly lower than that of the established herbicide clopyralid (IC50 = 83.4 µM), indicating a much higher potency.[1]

Very Long-Chain Fatty Acid (VLCFA) Elongase Inhibitors

Herbicides in this class inhibit the biosynthesis of very long-chain fatty acids, which are crucial components of plant cuticles and membranes. This disruption leads to stunted growth and eventual death.

The developmental herbicide KIH-485 (pyroxasulfone) is a prominent example of a pyrazole-based VLCFA inhibitor.[7] It is particularly effective for pre-emergence weed control in crops like maize and soybean.[7] Novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and shown to exhibit excellent pre-emergence herbicidal effects against both dicotyledonous and monocotyledonous weeds, with one compound demonstrating better herbicidal activity than the commercial herbicide metolachlor in field trials.[7][8]

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of pyrazole analogs is intricately linked to the nature and position of substituents on the pyrazole ring and associated phenyl groups.

  • Substituents on the Pyrazole Ring: The presence of specific groups at different positions of the pyrazole ring can significantly influence herbicidal potency. For instance, in a series of HPPD inhibitors, a hydrogen atom at the R1 position conferred stronger in vitro inhibitory activity compared to a methyl group, suggesting that steric hindrance can negatively impact binding affinity.[1]

  • Phenyl Ring Substitutions: For many pyrazole herbicides, a substituted phenyl ring is a key pharmacophore. In the case of synthetic auxin analogs, the incorporation of electron-withdrawing substituents on the aromatic ring system was found to enhance inhibitory activity.[1] Similarly, for PPO inhibitors, the nature of substituents on the phenyl ring plays a crucial role in determining efficacy.

  • Bridging Moieties: The linker connecting the pyrazole ring to other chemical moieties is also critical. For VLCFA inhibitors, a thiomethylene or sulfonylmethylene bridge is a key structural feature.[7]

The following diagram illustrates the key structural components of a generic pyrazole herbicide and highlights areas for chemical modification based on SAR studies.

SAR_Pyrazole_Herbicide cluster_0 Generic Pyrazole Herbicide Structure Pyrazole Pyrazole Core R1 R1 Substituent (e.g., Alkyl, H) Pyrazole->R1 Position 1 R2 R2 Substituent (e.g., Phenyl Ring) Pyrazole->R2 Position 3/5 R3 R3 Substituent (e.g., Halogen) Pyrazole->R3 Position 4 Linker Linker Group (e.g., -O-, -S-, -SO2-) Pyrazole->Linker Active_Moiety Active Moiety (e.g., Phenyl, Heterocycle) Linker->Active_Moiety

Caption: Key structural features of pyrazole herbicides influencing their activity.

Comparative Performance Data

The following tables summarize the herbicidal activity of representative pyrazole analogs against various weed species, providing a direct comparison of their efficacy.

Table 1: Comparative Efficacy of PPO-Inhibiting Pyrazole Analogs

CompoundTarget Enzyme IC50 (mg/L)Weed SpeciesApplication Rate (g ai/ha)% InhibitionReference
Pyraflufen-ethyl0.06Multiple--[1]
Novel Pyrazole 160.04Amaranthus retroflexus, Setaria viridis, etc.150>90.0[1]
Novel Phenylpyrazole 7f-Amaranthus retroflexus150Good[9]

Table 2: Comparative Efficacy of HPPD-Inhibiting Pyrazole Analogs

CompoundTarget Enzyme IC50Weed SpeciesApplication Rate (g ai/ha)% InhibitionReference
Metabolite of Pyrazolate13 nMEchinochloa oryzicola--[6]
Tolpyralate-Amaranthus tuberculatus-High[5]
Benzothiadiazole-pyrazole 11a-Stellaria media150100.0[1]

Table 3: Comparative Efficacy of Synthetic Auxin Pyrazole Analogs

CompoundTarget IC50 (A. thaliana)Weed SpeciesApplication Rate (g ai/ha)% InhibitionReference
Clopyralid83.4 µMDicotyledonous weeds--[1]
Novel Picolinate 173.1 µMDicotyledonous weeds400100.0 (on 6 of 7 species)[1]
Novel Picolinate 18a0.04 µMChenopodium album, etc.300>95.0[1]

Experimental Protocols for Herbicidal Activity Assessment

To ensure the reliability and reproducibility of herbicidal activity data, standardized experimental protocols are essential. The following outlines a typical workflow for the comparative evaluation of pyrazole analogs.

In Vitro Enzyme Inhibition Assay (Example: HPPD)
  • Enzyme Preparation: Recombinant HPPD enzyme is expressed and purified from a suitable host system (e.g., E. coli).

  • Assay Buffer Preparation: A suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing necessary co-factors (e.g., ascorbate) is prepared.

  • Inhibitor Preparation: The pyrazole analogs to be tested are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: a. The HPPD enzyme is pre-incubated with the pyrazole analog at various concentrations for a defined period. b. The enzymatic reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is terminated, and the amount of product formed (homogentisate) is quantified, typically using spectrophotometry or HPLC.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the pyrazole analog. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Greenhouse Herbicidal Activity Assay
  • Plant Cultivation: Seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (for selectivity assessment) are sown in pots containing a standardized soil mix. The plants are grown in a greenhouse under controlled conditions (temperature, humidity, and photoperiod).

  • Herbicide Application: The pyrazole analogs are formulated as sprayable solutions. At a specific growth stage of the plants (e.g., 2-3 leaf stage), the herbicides are applied at various dosages (e.g., g ai/ha) using a laboratory sprayer to ensure uniform coverage.

  • Evaluation: a. Visual assessment of phytotoxicity is conducted at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill). b. At the end of the experiment, the fresh or dry weight of the above-ground plant material is measured.

  • Data Analysis: The percentage of growth inhibition or weed control is calculated relative to an untreated control. The ED50 or GR50 value (the dose required to cause 50% growth reduction) can be determined.

The following diagram illustrates a typical workflow for screening and comparing the herbicidal activity of pyrazole analogs.

Herbicide_Screening_Workflow cluster_0 Screening Workflow Synthesis Synthesis of Pyrazole Analogs In_Vitro In Vitro Assay (e.g., Enzyme Inhibition) Synthesis->In_Vitro Greenhouse Greenhouse Assay (Herbicidal Efficacy & Selectivity) In_Vitro->Greenhouse SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR_Analysis Field_Trials Field Trials (Performance under Real-World Conditions) Greenhouse->Field_Trials Greenhouse->SAR_Analysis SAR_Analysis->Synthesis Optimization

Caption: A typical workflow for the discovery and evaluation of pyrazole herbicides.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel herbicides. The diverse mechanisms of action exhibited by pyrazole analogs, from PPO and HPPD inhibition to synthetic auxin mimicry and VLCFA inhibition, underscore the chemical versatility of this heterocyclic system. Comparative studies consistently reveal that novel pyrazole derivatives can outperform existing commercial herbicides in terms of potency, spectrum of activity, and crop selectivity.

Future research will likely focus on the design of pyrazole herbicides with novel modes of action to combat the growing issue of herbicide resistance. Furthermore, the application of computational chemistry and molecular docking studies will continue to play a crucial role in the rational design and optimization of new pyrazole-based herbicide candidates. The experimental data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of effective and sustainable weed management solutions.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024-12-05). MDPI. Retrieved from [Link]

  • Li, Y., et al. (2025-09-22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2025-10-02). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025-10-01). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Retrieved from [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017-02-01). Unavailable Source.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-23). PMC - NIH. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Novel N-(2,2,2)
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025-10-13). ResearchGate. Retrieved from [Link]

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024-02-12). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Unavailable Source.
  • Synthesis and herbicidal activity of novel N-(2,2,2)
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Unavailable Source.
  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. (2025-05-14). RSC Publishing. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a compound representative of the pyrazole carboxylic acid class of molecules frequently utilized in pharmaceutical research. The procedures outlined herein are synthesized from established safety data for analogous compounds and general best practices for chemical waste management, ensuring a framework that is both scientifically sound and operationally practical.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[2][3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]

Given these potential hazards, adherence to stringent safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that could cause serious eye damage.
Body Protection Laboratory coatTo shield skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.To prevent inhalation of the compound, which can lead to respiratory irritation.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, mitigating potential environmental contamination.

Waste Segregation and Collection

Principle: Proper segregation of chemical waste at the source is critical to prevent inadvertent and dangerous chemical reactions.

  • Designate a Waste Container: Utilize a clearly labeled, leak-proof container for the collection of solid this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the associated hazards (e.g., "Irritant").

  • Collection: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

Contaminated Labware and Empty Containers

Principle: Items that have come into contact with the chemical are also considered hazardous waste and must be decontaminated or disposed of properly.

  • Triple Rinsing: Empty containers and contaminated reusable labware should be triple-rinsed with a suitable solvent (e.g., ethanol or water).

  • Rinsate Collection: The rinsate from this process is considered hazardous and must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not dispose of the rinsate down the drain.

  • Disposal of Rinsed Containers: After triple rinsing, the defaced, empty container can typically be disposed of in the regular trash, but always confirm this with your institution's environmental health and safety (EHS) department.

Spill Management

Principle: A swift and safe response to a chemical spill is crucial to minimize exposure and environmental impact.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collection: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container. Avoid creating dust.[4][6][7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

The Logic of Waste Disposal: A Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure Solid Waste Solid Waste Segregate Segregate into Labeled Hazardous Waste Container Solid Waste->Segregate Liquid Waste Liquid Waste Contaminated Items Contaminated Items Triple Rinse Triple Rinse with Appropriate Solvent Contaminated Items->Triple Rinse Consult EHS Consult Local/ Institutional EHS Regulations Segregate->Consult EHS Collect Rinsate Collect Rinsate (Hazardous Liquid Waste) Collect Rinsate->Consult EHS Triple Rinse->Collect Rinsate Incineration Licensed Hazardous Waste Incineration Consult EHS->Incineration

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance: A Critical Consideration

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[8][9] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[10][11] Always consult with your institution's EHS department for specific guidance and to ensure that your disposal practices align with current regulations.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its potential hazards, the consistent use of appropriate PPE, and strict adherence to established protocols and regulations. By internalizing these procedures, researchers and scientists not only protect themselves and their colleagues but also contribute to the preservation of our environment. This commitment to safety and responsible chemical management is the hallmark of a trustworthy and exemplary research enterprise.

References

  • Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Capot Chemical. (2019). Safety Data Sheet for 1H-Pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • FUJIFILM Wako Chemicals. (n.d.).
  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Benchchem. (n.d.).
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 1-Phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2023, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • European Chemicals Agency. (n.d.). Pyrazole - Substance Information. [Link]

  • Health Service Executive. (2022, September 7). Guidelines for the Segregation, Packaging and Removal of Waste Medicines from HSE Pharmacy Departments and Aseptic Units.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
  • Journal of Emerging Technologies and Innovative Research. (2024, June).
  • University of Oklahoma Environmental Health and Safety Office. (2025-2026). Hazardous Waste - EHSO Manual.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Spectrum Chemical. (2018, December 28).

Sources

Comprehensive Safety and Handling Guide for 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152579-63-9). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed for safe laboratory operations. The following procedures are based on established best practices and data from structurally similar pyrazole carboxylic acid derivatives, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][5]

  • Respiratory Irritation (Category 3): May cause respiratory irritation upon inhalation of dust.[1][3][5]

  • Harmful if Swallowed (Category 4): Some analogues are classified as harmful if swallowed.[1]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality behind these hazards lies in the chemical nature of pyrazole derivatives and carboxylic acids, which can interact with biological tissues, leading to irritation. Therefore, a comprehensive risk mitigation strategy must focus on preventing these exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety goggles with side shields or a face shield.Compatible chemical-resistant gloves (e.g., Nitrile).Laboratory coat.NIOSH/MSHA or European Standard EN 149 approved respirator if not handled in a fume hood.
Preparing Solutions Chemical safety goggles with side shields.[5]Compatible chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or fume hood.[3][4][5]
Running Reactions/Work-up Chemical safety goggles with side shields.Compatible chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or fume hood.[3][4][5]

Justification for PPE Selection:

  • Eye Protection: The risk of serious eye irritation from splashes or airborne particles necessitates the use of chemical safety goggles as a minimum standard.[4][5]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation from direct contact.[1][2][5]

  • Body Protection: A standard laboratory coat protects against incidental skin contact.[1]

  • Respiratory Protection: Due to the potential for respiratory irritation from inhaling the powdered compound, handling should be performed in a fume hood or a well-ventilated area.[3][4] If these engineering controls are not available, a suitable respirator is mandatory.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for ensuring safe handling of this compound.

PPE_Workflow PPE Selection Workflow for Handling Pyrazole Carboxylic Acids start Start: Assess Task weighing Weighing or Transferring Solid? start->weighing solution_prep Preparing Solution? weighing->solution_prep No fume_hood Is a Fume Hood Available? weighing->fume_hood Yes reaction Running Reaction/Work-up? solution_prep->reaction No standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat reaction->standard_ppe Yes wear_respirator Wear NIOSH-Approved Respirator fume_hood->wear_respirator No fume_hood->standard_ppe Yes wear_respirator->standard_ppe end Proceed with Task standard_ppe->end

Caption: Decision workflow for PPE selection.

Step-by-Step Operational and Disposal Plans

Adherence to a systematic procedure is crucial for minimizing risk.

Handling and Use:
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4][5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before opening the container.

  • Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

Spill Management:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[4] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

The environmental impact of pharmaceutical compounds necessitates a cautious approach to disposal.[6]

  • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container for chemical waste.[6]

  • Liquid Waste: Aqueous solutions should be collected in a designated, leak-proof container labeled for non-hazardous aqueous waste.[6] Do not dispose of down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office.[6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water or ethanol).[6] The rinsate should be collected and disposed of as liquid chemical waste.[6]

Arrange for the disposal of all waste through your institution's chemical waste management program.

Storage and Incompatibilities

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere may be advisable to maintain product quality.[3][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][7]

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety and confidence, ensuring both personal and environmental protection.

References

  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2009, February 3).
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2025).
  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 1-Phenyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, June).
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Fisher Scientific. (2011, May 6). Safety Data Sheet: 1H-Pyrazole-3-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.